Buccastem
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
88021-18-5 |
|---|---|
Molecular Formula |
C24H28ClN3O4S |
Molecular Weight |
490.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H24ClN3S.C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZYSCHNVPUOSLNC-BTJKTKAUSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Prochlorperazine Maleate: A Technical Guide to its Mechanism of Action on Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, is a first-generation antipsychotic and potent antiemetic agent.[1][2][3] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors within the central nervous system.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the interaction of prochlorperazine maleate (B1232345) with dopamine receptors. It includes a comprehensive summary of its binding affinity, a detailed examination of the downstream signaling pathways, and protocols for key experimental procedures used to characterize this interaction.
Introduction
Prochlorperazine is a cornerstone therapeutic agent for managing psychosis and severe nausea and vomiting.[2][3] Its pharmacological activity stems from its interaction with various neurotransmitter receptors, with its most pronounced effects mediated through the dopaminergic system.[2] Understanding the precise mechanism of action at dopamine receptors is crucial for optimizing its clinical use and for the development of novel therapeutics with improved efficacy and side-effect profiles. This document serves as a detailed resource for professionals engaged in neuroscience research and drug development, offering a granular view of prochlorperazine's engagement with its primary molecular target.
Dopamine Receptor Binding Profile of Prochlorperazine
Prochlorperazine exhibits a high affinity for D2-like dopamine receptors (D2, D3, and D4), with a notably lower affinity for D1-like receptors (D1 and D5).[4] This selectivity for the D2-like family is a hallmark of typical antipsychotic drugs. The binding affinity of prochlorperazine for dopamine receptor subtypes is typically quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand.
Data Presentation: Prochlorperazine Binding Affinities
The following table summarizes the available quantitative data for the binding affinity of prochlorperazine to human dopamine receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| D1 | ~6600 | [5] |
| D2 | < 20 | [6] |
| D3 | Data not consistently available | |
| D4 | Data not consistently available | |
| D5 | Data not consistently available |
Note: The available data for D3, D4, and D5 receptors for prochlorperazine are not as consistently reported in readily available literature as for D1 and D2 receptors. The value for D1 is from a study on pimozide (B1677891) but is often used as a reference for typical antipsychotics. The D2 affinity is a generally accepted value from comparative studies.
Molecular Mechanism of Action at the D2 Receptor
Prochlorperazine functions as a competitive antagonist at the dopamine D2 receptor.[5] D2 receptors are G-protein coupled receptors (GPCRs) that are linked to an inhibitory G-protein, specifically Gαi/o.[7][8] The binding of an agonist, such as dopamine, to the D2 receptor activates the Gαi/o protein, which in turn inhibits the enzyme adenylyl cyclase.[7][8] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8]
By competitively blocking the binding of dopamine to the D2 receptor, prochlorperazine prevents this signaling cascade. The antagonism by prochlorperazine results in a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels compared to the dopamine-stimulated state.[8] This modulation of the cAMP pathway is central to the therapeutic and adverse effects of prochlorperazine.
Signaling Pathway Diagram
Experimental Protocols
The binding affinity of prochlorperazine for dopamine receptors is primarily determined using radioligand binding assays. A common method is the competitive binding assay, which measures the ability of an unlabeled drug (prochlorperazine) to displace a radiolabeled ligand from the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Detailed Methodology: Competitive Binding Assay for Prochlorperazine
This protocol is a representative example for determining the Ki of prochlorperazine at the D2 receptor using [3H]spiperone.
1. Materials:
-
Receptor Source: Crude membrane preparations from HEK293 cells stably expressing the human dopamine D2L receptor.[9]
-
Radioligand: [3H]spiperone (specific activity ~60-90 Ci/mmol).[9]
-
Unlabeled Ligand: Prochlorperazine maleate.
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).[9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Detection: Liquid scintillation counter and scintillation cocktail.
2. Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the D2 receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
Prepare serial dilutions of prochlorperazine in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: D2 receptor membranes, a fixed concentration of [3H]spiperone (typically at or below its Kd, e.g., 0.2 nM), and assay buffer.
-
Non-specific Binding: D2 receptor membranes, [3H]spiperone, and a high concentration of an unlabeled competitor (e.g., 10 µM (+)-butaclamol).
-
Competition: D2 receptor membranes, [3H]spiperone, and varying concentrations of prochlorperazine.
-
-
Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[9]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of prochlorperazine by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the prochlorperazine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of prochlorperazine that inhibits 50% of the specific binding of [3H]spiperone) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value for prochlorperazine using the Cheng-Prusoff equation:[1][10][11]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]spiperone) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
Prochlorperazine maleate's primary mechanism of action on dopamine receptors is characterized by its potent and selective antagonism of the D2 subtype. This interaction disrupts the canonical Gαi/o-mediated signaling pathway, leading to a modulation of intracellular cAMP levels. The quantitative analysis of its binding affinity, primarily through radioligand binding assays, provides a crucial understanding of its potency and potential for both therapeutic effects and adverse reactions. The detailed methodologies and signaling pathways presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of prochlorperazine and to design the next generation of CNS-active therapeutic agents.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 11. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of Buccastem (Prochlorperazine): A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways affected by the administration of Buccastem, with a focus on its active ingredient, prochlorperazine (B1679090). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the pharmacodynamics of prochlorperazine, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved.
Core Cellular Interactions of Prochlorperazine
Prochlorperazine, a first-generation antipsychotic of the phenothiazine (B1677639) class, exerts its therapeutic effects through a multi-faceted interaction with various cellular receptors and pathways.[1][2] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors.[3][4] However, its pharmacological profile extends to other receptor systems, including histamine (B1213489) H1, muscarinic cholinergic, and alpha-adrenergic receptors, as well as influencing other cellular processes such as clathrin-mediated endocytosis and purinergic signaling.[2][3]
Quantitative Analysis of Receptor Binding and Functional Inhibition
The affinity of prochlorperazine for its primary target, the dopamine D2 receptor, and its inhibitory effects on other cellular processes have been quantified in various studies. The following table summarizes the available quantitative data, providing a comparative overview of its potency at different molecular targets.
| Target | Parameter | Value | Species/System | Reference |
| Dopamine D2 Receptor | IC50 | < 20 nM | Rat Brain Membranes | [5] |
| Clathrin-Mediated Endocytosis | IC50 | ~10 µM | In vitro | [6] |
| Dynamin I | IC50 | 2-12 µM | In vitro | [6] |
| Dynamin II | IC50 | Similar to Dynamin I | In vitro | [6] |
Table 1: Quantitative Data on Prochlorperazine's Cellular Interactions
Key Cellular Pathways Modulated by Prochlorperazine
Prochlorperazine's interaction with multiple receptors triggers a cascade of downstream signaling events, impacting several key cellular pathways.
Dopamine D2 Receptor Signaling Pathway
As a potent antagonist of the D2 receptor, prochlorperazine disrupts the normal signaling cascade initiated by dopamine. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[7][8] Upon dopamine binding, these receptors typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] By blocking this interaction, prochlorperazine prevents the inhibition of adenylyl cyclase, thereby affecting downstream cAMP-dependent pathways.[7]
Furthermore, D2 receptor signaling is not limited to the G protein pathway. It also involves β-arrestin-mediated signaling, which can independently regulate downstream effectors such as Akt and GSK-3.[10] The antagonism by prochlorperazine likely influences both G protein-dependent and β-arrestin-dependent signaling cascades.
References
- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
In-Vitro Models for Studying Prochlorperazine Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro models and methodologies used to investigate the diverse cellular effects of prochlorperazine (B1679090). Prochlorperazine, a phenothiazine (B1677639) derivative, is a widely used medication primarily known for its antiemetic and antipsychotic properties. Its mechanism of action and cellular impacts extend beyond its primary clinical uses, making it a subject of interest in various research fields, including oncology and neurobiology. This document details experimental protocols, summarizes quantitative data, and provides visual representations of the key signaling pathways and experimental workflows involved in studying prochlorperazine's effects in a laboratory setting.
Cellular and Subcellular Models
A variety of in-vitro models have been employed to elucidate the mechanisms of action and cellular consequences of prochlorperazine treatment. These models range from whole-cell systems to subcellular fractions, each offering unique advantages for specific lines of inquiry.
1.1. Cell Line Models
Cultured cell lines are fundamental tools for studying the effects of prochlorperazine on specific cellular processes in a controlled environment. Key cell lines used in prochlorperazine research include:
-
Cancer Cell Lines:
-
Glioblastoma (U-87 MG): Used to investigate the cytotoxic and anti-proliferative effects of prochlorperazine on brain tumors.
-
Melanoma (COLO829 and C32): Employed to study the impact of prochlorperazine on cell viability and motility in both melanotic and amelanotic melanoma.[1]
-
Bladder Cancer Cells: Utilized to explore the inhibitory effects of prochlorperazine on bladder cancer growth and its influence on specific signaling pathways.[2][3]
-
Prostate Cancer (DU-145): Investigated for sensitivity to phenothiazine derivatives.[4]
-
-
Hepatic Cell Lines (HepG2): A human liver carcinoma cell line used to assess the cytotoxicity of prochlorperazine.
-
Immune Cell Lines (THP-1): A human monocytic cell line that can be differentiated into macrophages to study the effects of prochlorperazine on immune cell function, such as invasion.
-
Neuronal and Glial Cell Models: While not extensively detailed in the provided search results, neuronal and glial cell lines are crucial for studying the neuroleptic and potential neurotoxic effects of prochlorperazine.
1.2. Subcellular Fractions
-
Liver Microsomes: These preparations of the endoplasmic reticulum from liver cells are essential for studying the in-vitro metabolism of prochlorperazine.[5] They contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the oxidative metabolism of many drugs.[6]
-
Isolated Mitochondria: The use of mitochondria isolated from tissues such as the brain allows for the direct investigation of prochlorperazine's effects on mitochondrial respiration and the electron transport chain.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of prochlorperazine from various in-vitro studies.
Table 1: Cytotoxicity of Prochlorperazine in Cancer Cell Lines
| Cell Line | Assay | Endpoint | Value | Reference |
| COLO829 (Melanoma) | WST-1 | EC50 | 33.10 ± 2.60 µM | [8] |
| C32 (Melanoma) | WST-1 | EC50 | 38.31 ± 1.98 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the in-vitro effects of prochlorperazine.
3.1. Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effects of prochlorperazine on cell survival.
3.1.1. WST-1 Assay
-
Principle: The water-soluble tetrazolium salt WST-1 is reduced by mitochondrial dehydrogenases in viable cells to a soluble formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of prochlorperazine concentrations (e.g., 10-100 µM) and a vehicle control.[8]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3.1.2. MTT Assay
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan precipitate. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Follow steps 1-3 as described for the WST-1 assay.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
3.2. Apoptosis Assays
These assays are used to determine if prochlorperazine induces programmed cell death.
3.2.1. Annexin V/Propidium (B1200493) Iodide (PI) Staining
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for the differentiation of cell death stages.[9]
-
Protocol:
-
Culture and treat cells with prochlorperazine as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[9]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3.3. Cell Cycle Analysis
This method determines the effect of prochlorperazine on the progression of cells through the different phases of the cell cycle.
-
Principle: The DNA content of cells changes as they progress through the cell cycle (G0/G1, S, G2/M). A fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), can be used to quantify the DNA content per cell.[10]
-
Protocol:
-
Treat cells with prochlorperazine for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol.[10]
-
Wash the cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA, which PI can also bind to.[10]
-
Stain the cells with a solution containing PI.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
3.4. Mitochondrial Function Assays
These assays assess the impact of prochlorperazine on mitochondrial health and function.
3.4.1. Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.[11][12] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[12]
-
Protocol:
-
Culture cells in a suitable format (e.g., 96-well plate).
-
Treat cells with prochlorperazine. A positive control for mitochondrial depolarization, such as CCCP, should be included.[13]
-
Load the cells with JC-1 dye by incubating them in a medium containing JC-1.[11]
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity at both the green (emission ~525 nm) and red (emission ~590 nm) wavelengths using a fluorescence microscope or plate reader.[12]
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
-
3.4.2. Mitochondrial Respiration in Isolated Mitochondria
-
Principle: The rate of oxygen consumption by isolated mitochondria is a direct measure of the activity of the electron transport chain (ETC). High-resolution respirometry allows for the detailed analysis of different respiratory states.
-
Protocol:
-
Isolate mitochondria from a relevant tissue source (e.g., brain) using differential centrifugation.[7]
-
Determine the protein concentration of the mitochondrial preparation.
-
Add a known amount of isolated mitochondria (e.g., 10 µg of protein) to the chamber of a high-resolution respirometer containing a respiration buffer.[7]
-
Sequentially add substrates and inhibitors to assess the function of different parts of the ETC in the presence or absence of prochlorperazine. Common additions include:
-
Substrates for Complex I: (e.g., glutamate/malate) to measure Complex I-driven respiration.
-
ADP: to stimulate state 3 respiration (active phosphorylation).
-
Oligomycin: an ATP synthase inhibitor, to measure state 4 respiration (leak respiration).
-
FCCP: an uncoupler, to measure the maximum capacity of the ETC.
-
Rotenone: a Complex I inhibitor.
-
Succinate: a Complex II substrate.
-
Antimycin A: a Complex III inhibitor.
-
-
Record the oxygen consumption rate (OCR) throughout the experiment.
-
3.5. In-Vitro Metabolism
This assay is crucial for understanding how prochlorperazine is broken down and identifying its metabolites.
-
Principle: Human liver microsomes contain a high concentration of CYP450 enzymes that metabolize drugs. By incubating prochlorperazine with microsomes and a cofactor such as NADPH, the metabolic fate of the drug can be determined.[5]
-
Protocol:
-
Prepare an incubation mixture containing human liver microsomes, a phosphate (B84403) buffer (pH 7.4), and prochlorperazine at a known concentration (e.g., 100 µM).[5]
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate the mixture at 37°C for a specific time (e.g., 60 minutes).[5]
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.[5]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the remaining parent drug and its metabolites, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][14]
-
3.6. Macrophage Invasion Assay
-
Principle: This assay assesses the ability of macrophages to invade through a physical barrier, a process that can be influenced by drug treatment.
-
Protocol (using THP-1 cells):
-
Culture THP-1 monocytes and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).[15][16]
-
Seed the differentiated macrophages in the upper chamber of a transwell insert, which has a porous membrane.
-
The lower chamber contains a chemoattractant.
-
Treat the macrophages with prochlorperazine.
-
After a suitable incubation period, quantify the number of cells that have migrated through the membrane to the lower chamber. This can be done by staining and counting the cells on the underside of the membrane.
-
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathways
Prochlorperazine exerts its effects by modulating several key intracellular signaling pathways.
-
Dopamine (B1211576) D2 Receptor Signaling: As a primary antagonist of the D2 dopamine receptor, prochlorperazine blocks the downstream signaling cascades initiated by dopamine. This includes the regulation of adenylyl cyclase and subsequent cyclic AMP (cAMP) levels.
-
AKT and Wnt Signaling Pathways: In cancer cells, prochlorperazine has been shown to affect the AKT and Wnt signaling pathways, which are critical for cell survival, proliferation, and differentiation.[1] The blockade of D2 receptors can lead to the modulation of these pathways, contributing to the anti-tumor effects of the drug.
References
- 1. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. plus.ac.at [plus.ac.at]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Prochlorperazine's Impact on the Chemoreceptor Trigger Zone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prochlorperazine (B1679090), a first-generation antipsychotic of the phenothiazine (B1677639) class, has long been a cornerstone in the management of nausea and vomiting. Its primary mechanism of action involves the potent antagonism of dopamine (B1211576) D2 receptors within the chemoreceptor trigger zone (CTZ) of the medulla oblongata. This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the effects of prochlorperazine on the CTZ. Quantitative data on receptor binding and efficacy are presented, alongside detailed protocols for key experimental procedures, to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
The chemoreceptor trigger zone (CTZ), located in the area postrema on the floor of the fourth ventricle, is a critical site for the detection of emetic stimuli in the blood.[1] Unlike most of the brain, the CTZ lies outside the blood-brain barrier, rendering it accessible to circulating drugs and toxins.[2] This region is densely populated with various neurotransmitter receptors, including dopamine D2, serotonin (B10506) 5-HT3, opioid, and substance P (NK-1) receptors.[1] Prochlorperazine exerts its antiemetic effects primarily by blocking D2 dopamine receptors in the CTZ, thereby interrupting the signaling cascade that leads to the vomiting reflex.[3][4]
Molecular Mechanism of Action
Prochlorperazine is a potent antagonist of the dopamine D2 receptor.[5] Its high affinity for this receptor subtype disrupts the normal signaling pathway initiated by dopamine.
Dopamine D2 Receptor Binding
Prochlorperazine exhibits a high affinity for dopamine D2 receptors. Competitive radioligand binding assays have demonstrated its potent interaction with these receptors.
| Compound | Receptor | Radioligand | Test System | Ki (nM) | Reference |
|---|---|---|---|---|---|
| Prochlorperazine | Dopamine D2 | [3H]-Spiperone | Rat striatal membranes | < 20 | [5] |
Table 1: Prochlorperazine Binding Affinity for Dopamine D2 Receptor. This table summarizes the high-affinity binding of prochlorperazine to the dopamine D2 receptor.
Downstream Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that signals through the Gαi/o pathway.[2][6] Upon activation by dopamine, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] Prochlorperazine, by blocking the D2 receptor, prevents this inhibition, thereby maintaining basal levels of cAMP and disrupting the downstream signaling cascade that would otherwise contribute to the sensation of nausea and the initiation of emesis.
Experimental Protocols
The following protocols are foundational for investigating the interaction of prochlorperazine with the dopamine D2 receptor and its effects on the CTZ.
Dopamine D2 Receptor Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of prochlorperazine for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat striatal tissue or cells expressing human D2 receptors
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2
-
Radioligand: [3H]-Spiperone (specific activity ~20-80 Ci/mmol)
-
Unlabeled Competitor: Prochlorperazine
-
Non-specific binding determinator: 10 µM Haloperidol
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize striatal tissue in ice-cold Homogenization Buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. Resuspend the pellet in Assay Buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding wells: Assay Buffer
-
Non-specific Binding wells: 10 µM Haloperidol
-
Competition wells: Serial dilutions of prochlorperazine
-
-
Add the membrane preparation to all wells.
-
Add [3H]-Spiperone to all wells at a final concentration close to its Kd value.
-
Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the prochlorperazine concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. researchgate.net [researchgate.net]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Protection against cisplatin nephrotoxicity by prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Prochlorperazine-Induced Neuroleptic Malignant Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroleptic Malignant Syndrome (NMS) is a rare, life-threatening idiosyncratic reaction to neuroleptic agents, including the phenothiazine (B1677639) antiemetic and antipsychotic, prochlorperazine (B1679090). This guide provides a detailed technical overview of NMS as a rare side effect of prochlorperazine, focusing on the underlying pathophysiology, diagnostic protocols, and a summary of reported clinical data. The primary mechanism is understood to be the blockade of central dopamine (B1211576) D2 receptors, leading to a cascade of events that manifest as the characteristic tetrad of hyperthermia, muscle rigidity, autonomic dysfunction, and altered mental status. This document is intended to serve as a resource for researchers and drug development professionals, providing a comprehensive understanding of this serious adverse drug reaction.
Introduction
Prochlorperazine, a piperazine (B1678402) phenothiazine, is widely used for the management of nausea, vomiting, and as a second-line treatment for psychosis. Despite its established clinical utility, it is associated with a risk of inducing Neuroleptic Malignant Syndrome (NMS), a neurological emergency with significant morbidity and mortality. The incidence of NMS with neuroleptic agents in general ranges from 0.01% to 3.2% of patients, with prochlorperazine being a less frequent but recognized causative agent.[1] A thorough understanding of the molecular mechanisms, clinical presentation, and diagnostic procedures is critical for both preclinical safety assessment and post-market surveillance of drugs with dopamine-antagonizing properties.
Pathophysiology: The Central Role of Dopamine D2 Receptor Antagonism
The primary pathogenic event in prochlorperazine-induced NMS is the blockade of dopamine D2 receptors in the central nervous system.[2] Prochlorperazine exhibits a high affinity for D2 receptors, and its antagonistic action disrupts critical dopaminergic pathways, leading to the clinical manifestations of NMS.
Nigrostriatal Pathway Blockade and Muscle Rigidity
Dopamine in the nigrostriatal pathway is crucial for modulating motor control. Prochlorperazine-mediated blockade of D2 receptors in this region leads to a state of dopamine hypofunction, resulting in extrapyramidal symptoms, most notably the "lead-pipe" rigidity characteristic of NMS.[3][4]
Hypothalamic D2 Receptor Blockade and Hyperthermia
The hypothalamus is the primary thermoregulatory center of the brain. Dopaminergic pathways in the hypothalamus are involved in heat dissipation mechanisms. Blockade of D2 receptors by prochlorperazine in the hypothalamus is thought to elevate the thermoregulatory set-point, leading to a sustained and often severe hyperthermia.[3][4]
Autonomic Nervous System Dysregulation
The disruption of central dopaminergic signaling also impacts the autonomic nervous system, leading to the characteristic autonomic instability seen in NMS. This can manifest as tachycardia, labile blood pressure, and diaphoresis.
Downstream Signaling Cascade
The blockade of D2 receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family, initiates a cascade of intracellular signaling events. Normally, dopamine binding to D2 receptors inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Prochlorperazine's antagonism of D2 receptors prevents this inhibition, leading to dysregulated downstream signaling. One key pathway involves the Akt/GSK-3 signaling cascade. D2 receptor activation can lead to the formation of a complex involving β-arrestin, protein phosphatase 2A (PP2A), and Akt, resulting in the dephosphorylation and inactivation of Akt and subsequent activation of glycogen (B147801) synthase kinase 3 (GSK-3). Disruption of this pathway by prochlorperazine can contribute to the widespread cellular dysfunction seen in NMS.[5]
Data Presentation: Summary of Prochlorperazine-Induced NMS Case Reports
The following table summarizes quantitative data from published case reports of NMS induced by prochlorperazine. Due to the rarity of this specific adverse event, the data is aggregated from individual case studies to provide a comparative overview.
| Patient Age (Years) | Sex | Prochlorperazine Dosage | Time to Onset | Maximum Temperature | Peak Creatine Kinase (U/L) | Outcome | Reference |
| 51 | Female | 18 tablets over 3 days (approx. 90 mg) | 3 days | 42.8°C (109°F) | Not explicitly stated, but consistent with NMS | Fatal | [3][6] |
| 76 | Male | Standard dosage | Not specified | Fever present | Not specified, noted as not having typical abnormalities | Gradual improvement | [7] |
| 28 | Male | 2 doses (amount and route unknown) | 24 hours | 39°C (102.2°F) | 431 | Gradual normalization of labs | [8] |
Note: The available case report literature on prochlorperazine-induced NMS is limited and often lacks complete quantitative data for all parameters.
Experimental Protocols: Diagnostic Workup for Suspected NMS
There is no single definitive diagnostic test for NMS. The diagnosis is primarily clinical, based on a history of exposure to a dopamine antagonist and the presence of the characteristic symptoms, while excluding other possible causes. The following outlines a detailed methodology for the diagnostic workup of a patient with suspected NMS.
Initial Clinical Assessment
-
History: Obtain a thorough medication history, including all prescription and over-the-counter drugs, with a focus on the initiation or recent dose escalation of any neuroleptic agent, including prochlorperazine.
-
Physical Examination: Conduct a comprehensive physical and neurological examination, paying close attention to:
-
Mental Status: Assess for confusion, delirium, or coma.
-
Muscular Tone: Evaluate for generalized "lead-pipe" rigidity.
-
Vital Signs: Monitor for hyperthermia (temperature >38°C), tachycardia, and labile blood pressure.
-
Autonomic Function: Check for diaphoresis and sialorrhea.
-
Laboratory Investigations
-
Blood Work:
-
Complete Blood Count (CBC) with Differential: To assess for leukocytosis.
-
Serum Creatine Kinase (CK): A hallmark of NMS is a significantly elevated CK level, often >1,000 U/L, indicating rhabdomyolysis.
-
Comprehensive Metabolic Panel: To evaluate for electrolyte abnormalities, renal dysfunction (elevated BUN and creatinine), and liver function abnormalities (elevated transaminases).
-
Arterial Blood Gas (ABG): To assess for metabolic acidosis.
-
-
Urine Studies:
-
Urinalysis: To check for myoglobinuria secondary to rhabdomyolysis.
-
Urine toxicology screen: To rule out other substance-induced syndromes.
-
Exclusion of Other Etiologies
-
Infectious Workup:
-
Blood and Urine Cultures: To rule out sepsis.
-
Lumbar Puncture: To analyze cerebrospinal fluid (CSF) for signs of meningitis or encephalitis. In NMS, CSF is typically normal, although a nonspecific elevation in protein may be seen.[9]
-
-
Neurological Imaging:
-
Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) of the brain: To exclude structural brain pathologies. These are typically normal in NMS.[9]
-
-
Electroencephalogram (EEG): To rule out non-convulsive status epilepticus. A generalized slowing of brainwave activity may be observed in NMS.[9]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathway of Prochlorperazine-Induced NMS
Caption: Prochlorperazine's D2 receptor blockade disrupts downstream signaling, leading to NMS symptoms.
Experimental Workflow for NMS Diagnosis
Caption: A stepwise workflow for the clinical and laboratory diagnosis of NMS.
Conclusion
Neuroleptic Malignant Syndrome is a critical and potentially fatal adverse effect associated with prochlorperazine, driven by the blockade of central dopamine D2 receptors. For drug development professionals, a thorough understanding of this rare but severe reaction is essential for the development of safer neuroleptic agents and for the implementation of robust pharmacovigilance strategies. For researchers and clinicians, prompt recognition based on a systematic diagnostic approach is paramount to improving patient outcomes. Further research into the specific genetic and molecular risk factors for NMS will be crucial in personalizing therapy and mitigating the risks associated with this class of drugs.
References
- 1. Neuroleptic Malignant Syndrome: A Review for Neurohospitalists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. A Fatal Case of Prochlorperazine-Induced Neuroleptic Malignant Syndrome: A Case Report and Literature Review [pubs.sciepub.com]
- 4. droracle.ai [droracle.ai]
- 5. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prochlorperazine-induced neuroleptic malignant syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroleptic Malignant Syndrome: Overview of a Life-Threatening Medical Emergency | Consultant360 [consultant360.com]
Prochlorperazine: A Technical Guide to its Anticholinergic and Antihistaminic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prochlorperazine (B1679090), a first-generation antipsychotic of the phenothiazine (B1677639) class, is a versatile therapeutic agent with well-established antiemetic and antipsychotic effects. Its clinical utility is, in part, defined by its interactions with various neurotransmitter systems. This technical guide provides an in-depth analysis of the anticholinergic and antihistaminic properties of prochlorperazine, offering quantitative data, detailed experimental methodologies, and visualization of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of prochlorperazine and related compounds.
Quantitative Analysis of Receptor Binding Affinity
The interaction of prochlorperazine with cholinergic and histaminic receptors is a critical aspect of its pharmacological profile, contributing to both its therapeutic effects and its side-effect profile. The binding affinities of prochlorperazine for these receptors have been quantified using various in vitro techniques.
Table 1: Prochlorperazine Receptor Binding Affinities (pKi)
| Receptor Subtype | pKi | Ki (nM) | Reference |
| Histamine (B1213489) H1 | 7.72 | 19.05 | [1] |
| Muscarinic M1 | Data Not Available | Data Not Available | |
| Muscarinic M2 | Data Not Available | Data Not Available | |
| Muscarinic M3 | Data Not Available | Data Not Available | |
| Muscarinic M4 | Data Not Available | Data Not Available | |
| Muscarinic M5 | Data Not Available | Data Not Available | |
| Dopamine (B1211576) D2 | 9.40 | 0.40 | [1] |
| Serotonin 5-HT2A | 7.82 | 15.14 | [1] |
Signaling Pathways
Prochlorperazine exerts its anticholinergic and antihistaminic effects by acting as an antagonist at muscarinic and histamine H1 receptors, respectively. Understanding the signaling pathways associated with these receptors is fundamental to comprehending the mechanism of action of prochlorperazine.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Antagonism of this receptor by prochlorperazine inhibits the downstream signaling cascade.
Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathways
Muscarinic receptors are also GPCRs and are categorized into five subtypes (M1-M5). These subtypes couple to different G-proteins and initiate distinct signaling cascades. Prochlorperazine's anticholinergic effects stem from its antagonism of these receptors.
-
M1, M3, and M5 Receptors (Gq-coupled): Similar to the H1 receptor, these receptors activate the phospholipase C pathway, leading to an increase in intracellular calcium.
-
M2 and M4 Receptors (Gi-coupled): These receptors inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
The determination of prochlorperazine's anticholinergic and antihistaminic properties relies on established pharmacological assays. The following sections outline the general methodologies for these key experiments.
Radioligand Binding Assay (for Receptor Affinity)
This in vitro assay is used to determine the binding affinity (Ki) of a drug for a specific receptor.
Methodology:
-
Receptor Preparation: A source of the target receptor (e.g., cell membranes from a cell line overexpressing the receptor of interest, or homogenized tissue known to be rich in the receptor) is prepared.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test drug (prochlorperazine).
-
Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing the free radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This measurement is proportional to the amount of radioligand bound to the receptor.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing drug (prochlorperazine). A competition curve is generated, from which the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Isolated Tissue (Organ Bath) Assay (for Functional Antagonism)
This ex vivo assay assesses the functional effect of a drug as an antagonist on a piece of isolated tissue. For anticholinergic activity, the guinea pig ileum is a classic preparation.
Methodology:
-
Tissue Preparation: A section of the guinea pig ileum is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The tissue is connected to a force transducer to measure isometric contractions, which are recorded on a polygraph or a digital data acquisition system.
-
Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of prochlorperazine for a predetermined period.
-
Shift in Agonist Response: The agonist concentration-response curve is repeated in the presence of prochlorperazine. A competitive antagonist will cause a parallel rightward shift of the agonist dose-response curve without affecting the maximum response.
-
Schild Analysis: By repeating this process with several concentrations of prochlorperazine, a Schild plot can be constructed to determine the pA2 value, which is a measure of the antagonist's potency.
Calcium Mobilization Assay (for Functional Antagonism)
This in vitro cell-based assay is used to measure the ability of a drug to block the increase in intracellular calcium that is induced by an agonist acting on a Gq-coupled receptor (such as the H1 or M1/M3/M5 receptors).
Methodology:
-
Cell Culture and Dye Loading: A cell line endogenously or recombinantly expressing the receptor of interest is cultured. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorometric plate reader or a fluorescence microscope.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of prochlorperazine.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an appropriate agonist (e.g., histamine for H1 receptors, acetylcholine for M1/M3/M5 receptors).
-
Fluorescence Measurement: The change in fluorescence upon agonist stimulation is measured. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The ability of prochlorperazine to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value for the functional antagonism can be determined.
Conclusion
Prochlorperazine exhibits significant antihistaminic properties, with a high affinity for the histamine H1 receptor. Its anticholinergic activity, while clinically relevant, is less well-quantified in terms of specific binding affinities for muscarinic receptor subtypes. The methodologies outlined in this guide provide a framework for the continued investigation of prochlorperazine's complex pharmacology. A deeper understanding of its interactions with various receptor systems is essential for optimizing its therapeutic use and for the development of new drugs with improved selectivity and side-effect profiles.
References
The Role of Phenothiazines in Antiemetic Therapies: A Technical Guide
Abstract: Phenothiazines represent a class of first-generation antipsychotic medications that have maintained a significant, albeit evolving, role in the management of nausea and vomiting.[1][2] Their utility as antiemetics stems from a multi-receptor antagonist profile, primarily targeting dopamine (B1211576) D2 receptors within the central nervous system's emetic pathways.[3][4] This technical guide provides an in-depth review of the pharmacology, clinical efficacy, and safety profile of phenothiazines in antiemetic therapies. It details their mechanism of action, summarizes clinical data in key areas such as chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), and outlines common experimental protocols for the evaluation of antiemetic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this established class of antiemetics.
Introduction to Emesis and the Role of Phenothiazines
Nausea and vomiting are complex protective reflexes coordinated by the central nervous system, involving intricate pathways that respond to a variety of stimuli.[5][6] The primary control centers are the chemoreceptor trigger zone (CTZ), located in the area postrema outside the blood-brain barrier, and the vomiting center in the medulla.[3][7] These centers integrate signals from the gastrointestinal tract, the vestibular system, and higher cortical areas.[6][8]
Phenothiazines were among the first classes of drugs found to have potent antiemetic properties.[4] While newer agents, such as 5-HT3 receptor antagonists, have become first-line therapy in many settings, phenothiazines remain valuable, particularly for severe, breakthrough, or refractory cases of nausea and vomiting.[9][10][11] Their broad mechanism of action allows them to be effective against various emetogenic triggers.[12]
Core Mechanism of Action
The antiemetic effect of phenothiazines is not attributed to a single receptor interaction but to their antagonism at multiple neurotransmitter receptors.[3][13] The principal mechanism is the blockade of dopamine D2 receptors in the CTZ.[3][4][10] Emetogenic stimuli, such as chemotherapeutic agents or toxins, trigger the release of dopamine in the CTZ, which stimulates D2 receptors and signals the vomiting center.[3][7] By antagonizing these receptors, phenothiazines effectively interrupt this signaling cascade.[3]
In addition to their primary dopaminergic antagonism, many phenothiazines also exhibit inhibitory effects on muscarinic M1 and histamine (B1213489) H1 receptors, which contributes to their antiemetic and sedative properties.[9][14][15] This multi-receptor blockade makes them effective but also contributes to their characteristic side-effect profile.[15]
Key Phenothiazine (B1677639) Agents in Antiemetic Therapy
Several phenothiazine derivatives are utilized for their antiemetic properties, each with a slightly different potency and side-effect profile.[2] The most commonly prescribed agents include prochlorperazine (B1679090), promethazine, and chlorpromazine.[16][17]
| Drug | Structural Class | Primary Receptor Targets | Common Clinical Applications in Emesis |
| Prochlorperazine | Piperazine (B1678402) | High D2 antagonism | Severe nausea and vomiting, CINV, PONV, migraine-associated nausea.[1][4] |
| Promethazine | Aliphatic | Potent H1 antagonism, moderate D2 antagonism | Motion sickness, PONV, nausea and vomiting in pregnancy.[4][7][18] |
| Chlorpromazine | Aliphatic | Moderate D2 antagonism | Severe, intractable hiccups; severe nausea and vomiting.[7][14] |
| Perphenazine | Piperazine | High potency D2 antagonism | Management of severe nausea and vomiting.[4] |
Clinical Efficacy and Applications
Phenothiazines are indicated for the prevention and treatment of severe nausea and vomiting from various causes, including postoperative states, chemotherapy, radiation, and toxins.[4][12]
Postoperative Nausea and Vomiting (PONV)
In the management of PONV, phenothiazines have demonstrated efficacy, with some studies suggesting superiority over other classes of antiemetics.[19] Current guidelines advocate for multimodal prophylactic therapy for high-risk patients, and phenothiazines can be a key component of such regimens.[19][20]
An observational study of 4,392 nonsmoking women undergoing breast surgery found that patients receiving a phenothiazine-based regimen were significantly less likely to require rescue antiemetics in the Post-Anesthesia Care Unit (PACU) compared to those receiving a 5HT3 antagonist regimen.[19]
| Antiemetic Regimen | PACU Rescue Antiemetic Rate | p-value (vs. 5HT3) |
| Phenothiazine Regimen | 9.4% | 0.0100 |
| 5HT3 Antagonist Regimen | 15.4% | - |
| Both Phenothiazine & 5HT3 | 7.7% | <0.0001 |
| Neither Agent | 12.1% | - |
| Data from an observational study on PONV prophylaxis.[19] |
Chemotherapy-Induced Nausea and Vomiting (CINV)
While 5-HT3 and NK1 receptor antagonists are the cornerstones of preventing CINV from highly emetogenic chemotherapy, dopamine antagonists like phenothiazines play a crucial role in managing breakthrough or refractory CINV.[10][11][21] Guidelines from the National Comprehensive Cancer Network (NCCN) and the American Society of Clinical Oncology (ASCO) list agents like prochlorperazine as recommended options for "as-needed" rescue medication for patients regardless of the emetic risk level of their chemotherapy.[10]
Adverse Effects and Safety Profile
The clinical utility of phenothiazines is often limited by their side-effect profile, which stems from their multi-receptor activity.[1][8]
| Adverse Effect Class | Specific Symptoms | Primary Mechanism |
| Extrapyramidal Symptoms (EPS) | Akathisia (restlessness), dystonia (muscle spasms), parkinsonism, tardive dyskinesia. | Dopamine D2 receptor blockade in the nigrostriatal pathway.[1][12][14] |
| Sedation/Drowsiness | Somnolence, cognitive slowing. | Histamine H1 receptor antagonism.[9][22] |
| Anticholinergic Effects | Dry mouth, blurred vision, urinary retention, constipation. | Muscarinic M1 receptor antagonism.[3][14] |
| Cardiovascular Effects | Orthostatic hypotension, QTc prolongation. | Alpha-adrenergic blockade, direct cardiac effects.[1] |
The incidence of EPS is particularly associated with higher potency, piperazine derivatives, which are also among the most effective antiemetics.[12] This creates a therapeutic challenge of balancing efficacy with tolerability.
Experimental Protocols for Antiemetic Evaluation
The development and validation of antiemetic therapies rely on standardized preclinical and clinical experimental protocols.
Preclinical Evaluation: Apomorphine-Induced Emesis Model
A common in vivo model for screening potential antiemetics involves challenging an animal species that has a vomiting reflex (e.g., dogs) with an emetogenic agent.[5] Apomorphine (B128758), a potent dopamine receptor agonist, is frequently used to induce emesis via stimulation of the CTZ.[23][24]
Protocol Summary: Apomorphine Challenge in Dogs
-
Animal Selection: Healthy adult dogs are acclimatized and fasted overnight.
-
Test Compound Administration: The investigational antiemetic (e.g., a phenothiazine derivative) is administered at various doses, typically via subcutaneous or intravenous routes.
-
Emetogen Challenge: After a predetermined interval (e.g., 30-60 minutes), a standardized dose of apomorphine hydrochloride is administered subcutaneously to induce emesis.
-
Observation: Animals are observed for a set period (e.g., 1-2 hours). The primary endpoints measured are the number of emetic episodes and the latency to the first episode.
-
Data Analysis: The dose of the test compound that protects 50% of the animals from emesis (PD50) is calculated to determine its antiemetic potency.[23][24]
Clinical Trial Design and Workflow
Clinical evaluation of new antiemetic agents follows a structured progression from early to late-phase trials.[25] The gold standard for Phase III trials is a randomized, double-blind, parallel-group design comparing the investigational agent to the current standard of care.[25]
Key Methodological Considerations:
-
Primary Endpoint: The most critical endpoint is "complete response," defined as no emetic episodes and no use of rescue medication.[25]
-
Nausea Assessment: Nausea is a subjective endpoint and should be measured independently of vomiting, typically using patient self-report diaries with visual analog scales (VAS) or Likert scales to assess frequency and intensity.[25]
-
Observation Periods: Assessments must cover distinct phases of emesis, including acute (0-24 hours post-chemotherapy) and delayed (>24 hours post-chemotherapy).[25][26]
Conclusion
Phenothiazines are a foundational class in the pharmacopeia of antiemetic therapies. Their potent, multi-receptor antagonist action, centered on dopamine D2 receptor blockade, ensures their continued relevance in managing severe and complex cases of nausea and vomiting. While their use as first-line agents has been supplanted in some areas by drugs with more favorable side-effect profiles, their efficacy in PONV and as rescue therapy in CINV is well-documented. For drug development professionals, the study of phenothiazines offers critical insights into the neuropharmacology of emesis and provides a benchmark against which novel antiemetic agents with improved safety and efficacy can be measured. Future research may focus on developing compounds that retain the broad-spectrum efficacy of phenothiazines while minimizing their dose-limiting adverse effects.
References
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. "Phenothiazines and their Evolving Roles in Clinical Practice: A Narrat" by Amber N. Edinoff, Grace Armistead et al. [scholarlycommons.pacific.edu]
- 3. egpat.com [egpat.com]
- 4. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Screening Methods for the Evaluation of Antiemetics | CoLab [colab.ws]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. youtube.com [youtube.com]
- 8. Prevention and treatment of postoperative nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Chemotherapy-Induced Nausea and Vomiting: Optimizing Prevention and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. drugs.com [drugs.com]
- 13. droracle.ai [droracle.ai]
- 14. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Find Drugs Classified as Phenothiazine Antiemetics at Nearby Pharmacies - RxSpark [rxspark.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Promethazine - Wikipedia [en.wikipedia.org]
- 19. Phenothiazine vs 5HT3 antagonist prophylactic regimens to prevent Post-Anesthesia Care Unit rescue antiemetic: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. ajmc.com [ajmc.com]
- 22. Postoperative nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-emetic activity of phenothiazines in relation to their chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ANTI-EMETIC ACTIVITY OF PHENOTHIAZINES IN RELATION TO THEIR CHEMICAL STRUCTURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mypcnow.org [mypcnow.org]
Prochlorperazine Maleate's Effect on the Mesolimbic Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, is a first-generation antipsychotic agent with a well-established role as a potent antagonist of the dopamine (B1211576) D2 receptor.[1] Its therapeutic efficacy in psychotic disorders is primarily attributed to its modulation of the mesolimbic dopamine pathway, a critical circuit in the regulation of reward, motivation, and emotion. This technical guide provides a comprehensive overview of the pharmacodynamic effects of prochlorperazine maleate (B1232345) on the mesolimbic system, detailing its mechanism of action, downstream signaling consequences, and behavioral implications. This document synthesizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying neurobiological processes to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction
The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and other limbic structures, is a key neural circuit implicated in the pathophysiology of psychosis. Hyperactivity of this dopaminergic pathway is a central hypothesis in the etiology of positive symptoms of schizophrenia. Prochlorperazine maleate, as a D2 receptor antagonist, directly targets this system to exert its antipsychotic effects.[1] Understanding the precise molecular and cellular impact of prochlorperazine on the mesolimbic pathway is crucial for optimizing therapeutic strategies and developing novel antipsychotic agents with improved efficacy and side-effect profiles.
Mechanism of Action at the D2 Receptor
Downstream Signaling Pathways of D2 Receptor Blockade
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit.[4] Antagonism of D2 receptors by prochlorperazine disrupts the canonical signaling cascade, leading to a disinhibition of adenylyl cyclase. This results in an increase in the intracellular concentration of cyclic AMP (cAMP).[4][5] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), thereby modulating gene expression and neuronal function.[6]
Furthermore, D2 receptor blockade prevents the Gβγ subunit-mediated activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4][7] This leads to an increase in neuronal excitability. Prochlorperazine also inhibits dynamin and clathrin-mediated endocytosis with an IC50 of 5.8 µM.[8]
Quantitative Data
The following table summarizes the available quantitative data regarding the interaction of prochlorperazine and similar D2 antagonists with the mesolimbic system. It is important to note that specific in vivo data for prochlorperazine's effect on dopamine release and neuronal firing in the mesolimbic pathway is limited in publicly available literature. Therefore, data from other potent D2 antagonists are included for a comparative perspective.
| Parameter | Drug | Value | Brain Region | Method | Reference |
| D2 Receptor Binding Affinity (Ki) | Prochlorperazine | < 20 nM | Corpus Striatum | Radioligand Binding Assay | [3] |
| Haloperidol | 1.45 nM | - | In vitro binding assay | [9] | |
| Trifluoperazine | 1.1 nM (IC50) | - | In vitro binding assay | [2][10] | |
| Dopamine Release | Haloperidol | Increased DA, DOPAC, and HVA | Striatum | Microdialysis | [11] |
| Sulpiride | Increased extracellular dopamine | Nucleus Accumbens | Dual-probe microdialysis | [12] | |
| Dopamine Metabolites (Turnover) | - | DOPAC: 22.6 nmol/g/h | Mesolimbic Structures | Post-mortem tissue analysis | [13] |
| - | HVA: 6.7 nmol/g/h | Mesolimbic Structures | Post-mortem tissue analysis | [13] | |
| Neuronal Firing Rate | Sulpiride | Small increase in firing rate | VTA | In vitro electrophysiology | [14] |
| Haloperidol | Increased population activity | VTA | In vivo electrophysiology | [15] | |
| Behavioral Effect | Sulpiride | Blocked reinstatement of CPP | VTA | Conditioned Place Preference | [16][17] |
Note: CPP stands for Conditioned Place Preference. VTA is the Ventral Tegmental Area.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections outline standardized protocols for key experiments used to investigate the effects of prochlorperazine and other D2 antagonists on the mesolimbic pathway.
In Vivo Microdialysis for Dopamine Release
This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.
Objective: To measure the effect of prochlorperazine on dopamine and its metabolites (DOPAC and HVA) in the nucleus accumbens.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA/11)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
-
Artificial cerebrospinal fluid (aCSF)
-
Prochlorperazine maleate solution
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., male Wistar rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow for a post-surgical recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine and its metabolites.
-
Drug Administration: Administer prochlorperazine maleate (systemically or via reverse dialysis through the probe).
-
Post-Administration Collection: Continue to collect dialysate samples for a designated period to monitor changes in dopamine, DOPAC, and HVA levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of dopamine and its metabolites.
-
Histological Verification: At the end of the experiment, sacrifice the animal and perform histological analysis to verify the correct placement of the microdialysis probe.
In Vivo Electrophysiology of VTA Dopamine Neurons
This technique is used to record the electrical activity of individual dopamine neurons in the VTA to assess how their firing rate is modulated by pharmacological agents.
Objective: To determine the effect of prochlorperazine on the firing rate and pattern of VTA dopamine neurons.
Materials:
-
Stereotaxic apparatus
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or isoflurane)
-
Prochlorperazine maleate solution
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the VTA.
-
Electrode Placement: Slowly lower a glass microelectrode into the VTA.
-
Neuron Identification: Identify putative dopamine neurons based on their characteristic electrophysiological properties, including a slow, irregular firing rate (1-8 Hz), long-duration action potentials, and a triphasic waveform.[18]
-
Baseline Recording: Record the baseline firing rate of an identified dopamine neuron for a stable period.
-
Drug Administration: Administer prochlorperazine maleate intravenously or intraperitoneally.
-
Post-Administration Recording: Continue to record the firing activity of the same neuron to observe any changes in firing rate or pattern.
-
Histological Verification: After the recording session, mark the recording site and perform histological analysis to confirm the electrode placement within the VTA.
Conditioned Place Preference (CPP)
The CPP paradigm is a behavioral assay used to assess the rewarding or aversive properties of a drug.
Objective: To evaluate whether prochlorperazine produces rewarding or aversive effects, or blocks the rewarding effects of other substances.
Materials:
-
Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)
-
Prochlorperazine maleate solution
-
Vehicle solution (e.g., saline)
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the apparatus with free access to all compartments and record the time spent in each. This establishes any initial preference for a particular compartment.
-
Conditioning: Over several days (e.g., 4-8 days), administer the drug and confine the animal to one of the non-preferred compartments for a set period (e.g., 30 minutes). On alternate days, administer the vehicle and confine the animal to the other compartment. The drug-paired and vehicle-paired compartments should be counterbalanced across animals.
-
Post-Conditioning (Test): On the test day, place the animal in the apparatus in a drug-free state with free access to all compartments and record the time spent in each.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment from pre-conditioning to post-conditioning indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion.
Conclusion
Prochlorperazine maleate exerts its primary therapeutic effect in the mesolimbic pathway through potent antagonism of dopamine D2 receptors. This action leads to a cascade of downstream signaling events, ultimately modulating neuronal excitability and gene expression. While direct quantitative in vivo data for prochlorperazine is somewhat limited, the collective evidence from studies on other D2 antagonists strongly supports its role in altering dopamine homeostasis and neuronal activity within the VTA-NAc circuit. The experimental protocols detailed herein provide a framework for future research to further elucidate the precise quantitative effects of prochlorperazine and to aid in the development of next-generation antipsychotics with enhanced therapeutic profiles. A deeper understanding of how prochlorperazine and similar compounds modulate the intricate circuitry of the mesolimbic system will be instrumental in advancing the treatment of psychotic disorders.
References
- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cAMP–Protein Kinase A Signal Transduction Pathway Modulates Ethanol Consumption and Sedative Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The cAMP-signaling cancers: Clinically-divergent disorders with a common central pathway [frontiersin.org]
- 7. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tribioscience.com [tribioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. selleck.co.jp [selleck.co.jp]
- 11. Dopamine metabolism in the striatum of hemiparkinsonian model rats with dopaminergic grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacology of mesolimbic dopamine neurons: a dual-probe microdialysis study in the ventral tegmental area and nucleus accumbens of the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Turnover of acid dopamine metabolites in striatal and mesolimbic tissue of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antipsychotic drug-induced increases in ventral tegmental area dopamine neuron population activity via activation of the nucleus accumbens-ventral pallidal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cocaine-induced reinstatement of a conditioned place preference in developing rats: involvement of the d2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Modulation of Functional Connectivity Between Dopamine Neurons of the Rat Ventral Tegmental Area in vitro [frontiersin.org]
Tardive Dyskinesia Associated with Long-Term Prochlorperazine Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tardive dyskinesia (TD) is a persistent and often irreversible movement disorder that can arise from long-term exposure to dopamine (B1211576) receptor-blocking agents, including the first-generation antipsychotic and antiemetic, prochlorperazine (B1679090). This technical guide provides a comprehensive overview of the core aspects of prochlorperazine-associated tardive dyskinesia, intended for researchers, scientists, and drug development professionals. The guide delves into the quantitative data on the incidence and risk factors, detailed experimental protocols for in vivo and in vitro modeling, and the underlying molecular signaling pathways. The information is presented to facilitate a deeper understanding of the pathophysiology of this serious adverse drug reaction and to aid in the development of safer therapeutic alternatives.
Introduction
Prochlorperazine, a phenothiazine (B1677639) derivative, is widely used for the management of severe nausea and vomiting, as well as for the treatment of schizophrenia and non-psychotic anxiety.[1][2] Its therapeutic effects are primarily mediated through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone and the mesolimbic pathway.[3][4] However, chronic blockade of these receptors, particularly in the nigrostriatal pathway, can lead to the development of tardive dyskinesia, a hyperkinetic movement disorder characterized by involuntary, repetitive, and purposeless movements, most commonly affecting the orofacial region.[1][5] The risk of developing TD increases with the duration of treatment and the total cumulative dose of the antipsychotic drug.[1][6] This guide aims to provide a detailed technical resource on the key aspects of prochlorperazine-induced tardive dyskinesia.
Quantitative Data
The following tables summarize the available quantitative data regarding the incidence of tardive dyskinesia with antipsychotic use, risk factors, and the receptor binding profile of prochlorperazine. It is important to note that specific incidence rates for long-term prochlorperazine use are not well-documented in large-scale epidemiological studies, and the data presented for first-generation antipsychotics (FGAs) as a class are often used to estimate the risk.[1][6]
Table 1: Incidence and Risk Factors for Tardive Dyskinesia with Antipsychotic Use
| Parameter | Quantitative Data | References |
| Incidence of TD with FGAs | Annual incidence: ~5% | [7] |
| Cumulative incidence after 5 years: ~25% | [7] | |
| Cumulative incidence after 15 years: ~57% | [7] | |
| Risk Factors | ||
| Age | Increased risk with older age | [1] |
| Duration of Treatment | Risk increases with longer duration | [1][6] |
| Cumulative Dose | Risk increases with higher cumulative dose | [1][6] |
| Sex | Higher prevalence in elderly women | [1] |
| Concomitant Medications | Co-administration of anticholinergic agents may worsen TD | [3] |
| Prochlorperazine Specifics | ||
| Recommended Duration (non-psychotic anxiety) | Not to exceed 12 weeks | [1] |
| Recommended Max Dose (non-psychotic anxiety) | 20 mg/day | [1] |
Table 2: Receptor Binding Affinities (Ki) of Prochlorperazine
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D2 | 1.3 | Human | [8] |
| Dopamine D3 | 0.8 | Human | [8] |
| Dopamine D4 | 24 | Human | [8] |
| Serotonin 5-HT2A | 3.6 | Human | [9] |
| Serotonin 5-HT2C | 12 | Human | [9] |
| Histamine H1 | 2.2 | Human | [9] |
| Muscarinic M1 | 180 | Human | [9] |
| Adrenergic α1A | 13 | Rat | [9] |
| Adrenergic α1B | 49 | Rat | [9] |
| Adrenergic α1D | 16 | Human | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of prochlorperazine-induced tardive dyskinesia.
In Vivo Model: Prochlorperazine-Induced Vacuous Chewing Movements (VCMs) in Rats
This protocol is adapted from established methods for inducing VCMs with other first-generation antipsychotics like haloperidol (B65202) and serves as a valid animal model for tardive dyskinesia.[10][11][12][13]
Objective: To induce and quantify tardive dyskinesia-like oral movements in rats through chronic administration of prochlorperazine.
Materials:
-
Male Sprague-Dawley rats (200-250 g at the start of the experiment)
-
Prochlorperazine maleate (B1232345) salt
-
Sterile saline (0.9% NaCl)
-
Vehicle control (sterile saline)
-
Observation cages (e.g., clear Plexiglas cylinders)
-
Video recording equipment
-
Software for behavioral analysis (optional)
Procedure:
-
Animal Housing and Acclimation: House rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow a one-week acclimation period before the start of the experiment.
-
Drug Preparation: Prepare a fresh solution of prochlorperazine maleate in sterile saline daily. A starting dose of 1-5 mg/kg has been used for other phenothiazines to induce VCMs. A dose-finding study may be necessary to determine the optimal dose of prochlorperazine. The solution should be protected from light.
-
Chronic Administration:
-
Divide the rats into two groups: a control group receiving vehicle and a prochlorperazine-treated group.
-
Administer prochlorperazine (e.g., 2.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for a minimum of 12 weeks. Longer durations may be required to induce persistent VCMs.
-
-
Behavioral Assessment (VCM Quantification):
-
Assess VCMs weekly, starting from baseline (before the first injection).
-
Place each rat individually in an observation cage. A transparent cylinder is ideal to allow for clear observation of the oral region.
-
Allow a 5-10 minute habituation period.
-
Record the rat's behavior for a 2-5 minute observation period.
-
A trained observer, blind to the treatment groups, should score the number of VCMs. A VCM is defined as a single, purposeless mouth opening in the vertical plane, not directed towards any object or part of the body. Chewing on the cage or grooming movements should not be counted.[10]
-
Alternatively, video recordings can be made and scored later.
-
-
Data Analysis:
-
Compare the mean number of VCMs between the prochlorperazine and control groups at each time point using an appropriate statistical test (e.g., two-way repeated measures ANOVA).
-
A significant increase in VCMs in the prochlorperazine group over time is indicative of the development of TD-like symptoms.
-
In Vitro Assay: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2 receptor antagonist)
-
Non-specific binding agent: Haloperidol or sulpiride (B1682569) (10 µM)
-
Test compounds (including prochlorperazine as a reference) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compounds and prochlorperazine in the assay buffer.
-
In a 96-well plate or individual tubes, add the following in triplicate:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and the non-specific binding agent.
-
Displacement: Assay buffer, cell membranes, radioligand, and the test compound at various concentrations.
-
-
-
Incubation: Incubate the reaction mixtures at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Assay: Measurement of Lipid Peroxidation (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.[14]
Objective: To quantify the level of lipid peroxidation in cell cultures or brain tissue homogenates after treatment with prochlorperazine.
Materials:
-
Cell culture (e.g., SH-SY5Y neuroblastoma cells) or rat brain tissue (striatum)
-
Prochlorperazine
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
Cell Culture: Plate cells and treat with various concentrations of prochlorperazine for a specified time (e.g., 24 hours). After treatment, wash the cells with PBS, scrape, and homogenize in ice-cold PBS containing BHT (to prevent further oxidation).
-
Brain Tissue: Homogenize the brain tissue (e.g., striatum) in ice-cold PBS containing BHT.
-
-
Protein Precipitation: Add TCA solution to the homogenate to precipitate the proteins. Centrifuge to pellet the protein and collect the supernatant.
-
TBARS Reaction:
-
Mix the supernatant with an equal volume of TBA solution.
-
Heat the mixture in a boiling water bath for 15-20 minutes. This will result in the formation of a pink-colored MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance of the pink-colored solution at 532 nm using a spectrophotometer or microplate reader.
-
-
Quantification:
-
Create a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in the samples by comparing their absorbance to the standard curve.
-
Normalize the MDA concentration to the protein concentration of the initial homogenate.
-
-
Data Analysis: Compare the levels of MDA in the prochlorperazine-treated groups to the control group to determine the effect of the drug on lipid peroxidation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in prochlorperazine's action and the experimental workflow for the VCM animal model.
Dopamine D2 Receptor Signaling and Pathophysiology of Tardive Dyskinesia
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Prochlorperazine: MedlinePlus Drug Information [medlineplus.gov]
- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cohesionbio.com [cohesionbio.com]
- 5. Prochlorperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. researchgate.net [researchgate.net]
- 7. Using Item 8 of the Abnormal Involuntary Movement Scale (AIMS) to Assess Improvement in Patients with Tardive Dyskinesia | CNS Spectrums | Cambridge Core [cambridge.org]
- 8. prochlorperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. prochlorperazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Prochlorperazine Maleate in Labyrinthitis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labyrinthitis, an inflammation of the inner ear's labyrinth, leads to vertigo, nausea, and hearing loss. Prochlorperazine (B1679090), a dopamine (B1211576) D2 receptor antagonist, is clinically used to manage these symptoms.[1] Its primary mechanism involves blocking D2 receptors in the chemoreceptor trigger zone (CTZ), which alleviates nausea and vomiting.[1] While its efficacy in human patients with vestibular disorders is documented, its application in preclinical labyrinthitis research models is not well-established in the scientific literature.
These application notes provide a framework for utilizing prochlorperazine maleate (B1232345) in animal models of labyrinthitis. The following protocols are based on established methods for inducing labyrinthitis and veterinary use of prochlorperazine for vestibular dysfunction, adapted for a research setting.
Prochlorperazine Maleate: Mechanism of Action
Prochlorperazine acts as an antagonist at dopamine D2 receptors in the brain. Its antiemetic effects are primarily due to the blockade of these receptors in the chemoreceptor trigger zone. Additionally, it exhibits anticholinergic and antihistaminic properties which may contribute to its effectiveness in managing symptoms of vestibular disorders.[1]
Dosage and Administration in Animal Models
Direct evidence for prochlorperazine maleate dosage in rodent models of labyrinthitis is scarce. The following recommendations are extrapolated from veterinary clinical use for vestibular disease in canines and felines and should be optimized for specific experimental conditions.
Table 1: Proposed Prochlorperazine Maleate Dosages for Labyrinthitis Research Models
| Animal Model | Route of Administration | Proposed Dosage Range | Frequency | Notes |
| Rat | Oral (gavage) | 0.5 - 1.0 mg/kg | Every 8-12 hours | Start with the lower end of the dose range and observe for sedation. |
| Rat | Subcutaneous (s.c.) | 0.1 - 0.5 mg/kg | Every 6-8 hours | Provides more consistent bioavailability than oral administration. |
| Rat | Intraperitoneal (i.p.) | 0.1 - 0.5 mg/kg | Every 6-8 hours | Commonly used in research settings. |
| Mouse | Oral (gavage) | 0.5 - 1.0 mg/kg | Every 8-12 hours | Dose adjustments may be necessary based on strain and individual response. |
| Mouse | Subcutaneous (s.c.) | 0.1 - 0.5 mg/kg | Every 6-8 hours | Monitor for potential skin irritation at the injection site. |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 0.5 mg/kg | Every 6-8 hours | A common and effective route for systemic drug delivery. |
Disclaimer: These are proposed starting dosages and should be validated within the specific experimental paradigm. Researchers should conduct dose-response studies to determine the optimal therapeutic dose while monitoring for adverse effects such as sedation, hypotension, and extrapyramidal symptoms.
Experimental Protocols
Chemically-Induced Labyrinthitis Model (Rat)
This protocol describes the induction of unilateral vestibular dysfunction using sodium arsanilate, a method known to cause chemical labyrinthectomy.[2][3][4]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Sodium arsanilate solution (e.g., 30 mg in sterile saline)
-
Microsyringe (e.g., Hamilton syringe)
-
Otoscope
-
Prochlorperazine maleate for injection or oral gavage
-
Behavioral assessment tools (e.g., open field arena, rotarod)
Procedure:
-
Anesthesia and Pre-operative Assessment: Anesthetize the rat and perform a baseline otoscopic examination to ensure the integrity of the tympanic membrane.
-
Induction of Labyrinthitis:
-
Position the rat to allow access to the external auditory canal.
-
Under microscopic guidance, carefully perform a myringotomy (a small incision in the tympanic membrane).
-
Slowly inject approximately 30 µL of the sodium arsanilate solution into the middle ear cavity.
-
Keep the rat in a head-tilted position for at least 10 minutes to allow for diffusion of the solution to the inner ear.
-
-
Post-operative Care and Observation:
-
Administer post-operative analgesia as required.
-
Monitor the animal for signs of vestibular dysfunction, which typically manifest within 24-48 hours and include head tilt, circling, and nystagmus.
-
-
Prochlorperazine Maleate Treatment:
-
Begin treatment with prochlorperazine maleate at the first signs of vestibular dysfunction.
-
Administer the selected dose and route from Table 1.
-
A control group receiving a vehicle (e.g., sterile saline) should be included.
-
-
Behavioral and Functional Assessment:
-
Conduct behavioral tests at baseline and at specified time points post-treatment (e.g., 1, 3, 7, and 14 days).
-
Open Field Test: Assess locomotor activity and exploratory behavior. Animals with labyrinthitis may show reduced movement or circling behavior.
-
Rotarod Test: Evaluate motor coordination and balance.
-
Nystagmus Observation: Record the presence, duration, and frequency of spontaneous nystagmus.
-
-
Histological Analysis (Optional): At the end of the study, animals can be euthanized, and the temporal bones collected for histological examination to confirm the extent of inner ear damage.
Surgical Labyrinthectomy Model (Rat)
For a more acute and complete model of unilateral vestibular loss, surgical labyrinthectomy can be performed.[5]
Materials:
-
Same as for the chemical model, excluding sodium arsanilate.
-
Surgical microscope
-
Micro-drill with a small burr
-
Fine surgical instruments
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the post-auricular area for aseptic surgery.
-
Surgical Labyrinthectomy:
-
Make a post-auricular incision and expose the tympanic bulla.
-
Open the bulla to visualize the middle ear structures.
-
Carefully remove the incus and malleus.
-
Using a micro-drill, create a small opening into the vestibule.
-
Aspirate the perilymph and gently disrupt the membranous labyrinth.
-
-
Closure and Post-operative Care:
-
Close the surgical site in layers.
-
Provide post-operative analgesia and care as described for the chemical model.
-
-
Prochlorperazine Treatment and Assessment: Follow the same treatment and assessment protocols as outlined in sections 4.1.4 and 4.1.5.
Outcome Measures and Data Presentation
Primary Outcome Measures:
-
Reduction in vestibular-induced behaviors: Quantify changes in head tilt angle, frequency of circling, and duration of nystagmus.
-
Improvement in motor coordination: Measure latency to fall on the rotarod test.
Secondary Outcome Measures:
-
Changes in locomotor activity: Analyze total distance traveled and time spent in the center of the open field arena.
-
Histological evidence of inner ear preservation (if applicable): Assess hair cell survival and inflammation in the vestibular end organs.
All quantitative data should be presented in a clear and concise manner, with appropriate statistical analysis. Group means with standard error or standard deviation should be reported.
Conclusion
While clinical data supports the use of prochlorperazine for labyrinthitis symptoms in humans, preclinical research in animal models is necessary to further elucidate its mechanisms and therapeutic potential. The protocols and dosage recommendations provided here offer a starting point for researchers to investigate the efficacy of prochlorperazine maleate in well-defined animal models of labyrinthitis. It is imperative to conduct pilot studies to establish optimal dosing and to carefully monitor for any adverse effects.
References
- 1. Effectiveness and Safety of Prochlorperazine in Indian Patients with Acute Vertigo: Results from a Large, Prospective, Post-marketing Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium arsanilate-induced vestibular dysfunction in rats: effects on open-field behavior and spontaneous activity in the automated digiscan monitoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the chemical model of vestibular lesions induced by arsanilate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intratympanic injection of sodium arsanilate (atoxyl) solution results in postural changes consistent with changes described for labyrinthectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surgical Labyrinthectomy of the Rat to Study the Vestibular System - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Clinical Investigation of Buccastem® (Prochlorperazine Maleate) in Vertigo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vertigo, the sensation of spinning or dizziness, is a debilitating symptom that can arise from various vestibular disorders. Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, has been a cornerstone in the management of nausea, vomiting, and vertigo.[1][2][3] Buccastem® is a buccal formulation of prochlorperazine maleate, designed for rapid absorption and improved bioavailability compared to oral formulations.[4][5][6][7] These application notes provide a comprehensive overview of the use of this compound® in a clinical research setting for the study of vertigo, including its mechanism of action, pharmacokinetic profile, and detailed protocols for clinical investigation.
Mechanism of Action
Prochlorperazine primarily functions as a dopamine (B1211576) D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, which accounts for its potent antiemetic effects.[1][8][9] Its efficacy in vertigo is attributed to its effects on the vestibular system. The vestibular system sends signals regarding motion and body position to various parts of the brain, including the cerebellum and brainstem.[10][11][12] By modulating dopaminergic transmission in these areas, prochlorperazine is thought to dampen the aberrant signals from the vestibular apparatus that cause the sensation of vertigo.[1][3] Additionally, prochlorperazine possesses antihistaminic and anticholinergic properties that may contribute to its therapeutic effects in managing vertigo and associated symptoms.[1]
Pharmacokinetics of Buccal Prochlorperazine
The buccal administration of prochlorperazine offers significant pharmacokinetic advantages over the oral route. By being absorbed directly through the buccal mucosa, it bypasses hepatic first-pass metabolism.[4][6][7] This results in:
-
Higher Plasma Concentrations: Studies have shown that buccal administration of prochlorperazine can produce plasma concentrations more than twice as high as an equivalent oral dose.[4][5][6]
-
Reduced Variability: The buccal route demonstrates less than half the variability in plasma concentrations compared to oral tablets.[4][5][6]
-
Lower Metabolite Exposure: Exposure to metabolites of prochlorperazine is approximately halved with buccal administration compared to the oral route.[4][5]
-
Faster Onset of Action: Clinical trials have indicated a significantly faster onset of effect with buccal prochlorperazine compared to oral tablets.[7]
These pharmacokinetic properties make this compound® a particularly suitable formulation for the acute management of vertigo, where a rapid and reliable therapeutic effect is desired.
Data from Clinical Studies
Several clinical studies have evaluated the efficacy and safety of prochlorperazine in patients with vertigo of varying etiologies. The following tables summarize key quantitative data from these studies.
| Study Reference | Study Design | Patient Population | No. of Patients | Age (Mean ± SD) | Dosage | Key Efficacy Outcomes | Adverse Events |
| Haldipur et al. (as cited in[13]) | Prospective, multicentric, single-arm observational study | Patients with dizziness | 500 | 43.3 ± 11.93 years | 5 mg three times a day | Statistically significant change in the frequency of dizziness episodes from baseline at Week 1.[13][14] | 3 patients (0.006%) reported mild headache, asthenia, and somnolence.[14] |
| Prospective, multicenter study in India[13][15] | Prospective, multi-center, open-label, post-marketing observational study | Patients with acute peripheral vertigo (Meniere's disease, vestibular neuritis, labyrinthitis, ear surgery) | 1716 | 42.0 ± 12.95 years | 5 mg three times a day for 5 days | 91.1% of patients showed improvement in clinical response (SVVSLCRE grading) at Day 6.[13][15] 99.7% of patients with nystagmus showed improvement.[13][15] | No adverse drug reactions were reported.[13][15] |
| Prospective, multicenter study in India[16] | Prospective, multicenter, open-label, single-arm study | Patients with vestibular migraine | 259 (254 completed) | 42.22 ± 10.7 years | 5 mg three times a day for 5 days | 81.5% of patients showed VM symptom improvement by day 6.[16] 83.4% experienced milder vestibular symptoms after 6 days.[16] | 11 adverse events (4.3%) reported, with headache being the most common (0.8%); all were unrelated to the study drug.[16] |
| Randomized, double-blind, double-dummy trial[7] | Randomized, double-blind, double-dummy trial | Patients with vestibular disorders | Not specified | Not specified | Not specified | Buccal prochlorperazine had a significantly faster onset of effect compared with oral prochlorperazine (p = 0.04).[7] Significantly better in reducing the frequency of nausea (p = 0.02) and severity of vomiting (p = 0.05) at 24-36 hours.[7] | Buccal prochlorperazine caused less drowsiness and sedation compared with the oral preparation.[7] |
Experimental Protocols
The following is a detailed protocol for a randomized, placebo-controlled clinical trial designed to evaluate the efficacy and safety of this compound® in the treatment of acute vertigo.
Protocol: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study to Evaluate the Efficacy and Safety of Buccal Prochlorperazine Maleate (this compound®) in Subjects with Acute Vertigo
1. Objectives
-
Primary Objective: To evaluate the efficacy of this compound® in reducing the severity of vertigo symptoms compared to placebo in subjects with acute vertigo.
-
Secondary Objectives:
-
To assess the onset of action of this compound® in providing relief from vertigo symptoms.
-
To evaluate the effect of this compound® on associated symptoms such as nausea and vomiting.
-
To assess the safety and tolerability of this compound® in the study population.
-
2. Study Design
-
This will be a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Eligible subjects will be randomly assigned in a 1:1 ratio to receive either this compound® 3 mg or a matching placebo.
-
The treatment duration will be for 3 days.
-
Subjects will be evaluated at baseline, and at specified time points post-dose.
3. Subject Selection
-
Inclusion Criteria:
-
Male or female subjects aged 18 to 65 years.
-
Clinical diagnosis of acute peripheral vertigo (e.g., vestibular neuritis, benign paroxysmal positional vertigo, Meniere's disease).
-
Moderate to severe vertigo at baseline as measured by a standardized scale (e.g., Vertigo Symptom Scale-short form).
-
Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
Vertigo of central origin.
-
History of hypersensitivity to prochlorperazine or other phenothiazines.
-
Concomitant use of other anti-vertigo or anti-emetic medications.
-
Pregnancy or lactation.
-
Significant hepatic or renal impairment.
-
4. Study Intervention
-
Investigational Product: this compound® 3 mg buccal tablets.
-
Control: Matching placebo buccal tablets.
-
Dosage and Administration: One buccal tablet placed in the upper gum, twice a day for 3 days.
5. Outcome Measures
-
Primary Efficacy Endpoint: Change from baseline in the mean score of a vertigo severity scale (e.g., Vertigo Symptom Scale-short form[17][18]) at the end of the 3-day treatment period.
-
Secondary Efficacy Endpoints:
-
Time to first reported relief of vertigo symptoms.
-
Change from baseline in the severity of nausea and vomiting, assessed using a visual analog scale (VAS).
-
Proportion of subjects who are free of vertigo symptoms at the end of the treatment period.
-
Clinical Global Impression of Improvement (CGI-I) scale.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (AEs), including extrapyramidal symptoms.[19]
-
Changes in vital signs and physical examination findings.
-
Laboratory safety parameters.
-
6. Statistical Analysis
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
An analysis of covariance (ANCOVA) will be used to compare the change from baseline in the vertigo severity score between the two treatment groups, with the baseline score as a covariate.
-
Secondary efficacy endpoints will be analyzed using appropriate statistical methods (e.g., survival analysis for time-to-event data, chi-square test for categorical data).
-
Safety data will be summarized descriptively.
Visualizations
Signaling Pathway of Prochlorperazine in Vertigo
Caption: Prochlorperazine blocks D2 receptors, reducing vertigo and nausea.
Experimental Workflow for a this compound® Vertigo Clinical Trial
Caption: Workflow of a randomized controlled trial for this compound® in vertigo.
References
- 1. What is Prochlorperazine Maleate used for? [synapse.patsnap.com]
- 2. PROCHLORPERAZINE - a patient's guide - Family Doctor [familydoctor.co.nz]
- 3. patient.info [patient.info]
- 4. Bioavailability and Metabolism of Prochlorperazine Administered via the Buccal and Oral Delivery Route | Semantic Scholar [semanticscholar.org]
- 5. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of buccal and oral prochlorperazine in the treatment of dizziness associated with nausea and/or vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common questions about prochlorperazine - NHS [nhs.uk]
- 9. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Vestibular system - Wikipedia [en.wikipedia.org]
- 11. Neuroanatomy, Vestibular Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nobaproject.com [nobaproject.com]
- 13. Effectiveness and Safety of Prochlorperazine in Indian Patients with Acute Vertigo: Results from a Large, Prospective, Post-marketing Observational Study | springermedizin.de [springermedizin.de]
- 14. The Real-World Safety and Effectiveness of Prochlorperazine in Indian Patients with Dizziness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness and Safety of Prochlorperazine in Indian Patients with Acute Vertigo: Results from a Large, Prospective, Post-marketing Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Digital vertigo therapy: study protocol for a confirmatory randomized controlled trial in patients with vestibular vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tebokan.schwabeindia.com [tebokan.schwabeindia.com]
- 19. These Are the 7 Most Notable Prochlorperazine Side Effects - GoodRx [goodrx.com]
Application Notes and Protocols for Prochlorperazine in Migraine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for administering prochlorperazine (B1679090) in migraine research, drawing from established clinical practices and research findings. Prochlorperazine, a first-generation antipsychotic with potent antiemetic properties, has demonstrated significant efficacy in the acute treatment of migraine headaches and is considered a first-line therapy in emergency settings.[1][2][3][4] Its primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the brain.[5][6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the efficacy and adverse effects of prochlorperazine in the treatment of acute migraine.
Table 1: Efficacy of Prochlorperazine in Acute Migraine Treatment
| Administration Route | Dosage | Efficacy Metric | Results | Citations |
| Intravenous (IV) | 10 mg | Complete headache relief within 60 minutes | 74% of patients | [1] |
| Intravenous (IV) | 10 mg | At least 50% reduction in headache | 82% of patients | [1] |
| Intramuscular (IM) | 10 mg | Significant headache reduction | 67% of patients | [1] |
| Intramuscular (IM) | 10 mg | Complete headache relief | 32% of patients | [1] |
| Rectal | 25 mg | At least 50% reduction in pain intensity at 120 minutes | 100% of patients | [1][2] |
| Buccal | 3 mg | Complete headache resolution at 2 hours | 51.4% of patients | [2] |
| Intravenous (IV) | 10 mg | Mean change in numeric rating scale (NRS) at 1 hour | -5.5 | [9] |
| Intravenous (IV) | 12.5 mg | Median reduction in headache severity score at 60 minutes | 2.0 (on a 0-10 scale) | [10] |
Table 2: Comparison of Prochlorperazine with Other Treatments
| Comparator | Prochlorperazine Dosage & Route | Comparator Dosage & Route | Key Finding | Citations |
| Placebo | 10 mg IV | Placebo IV | Prochlorperazine was significantly more effective for headache relief. | [11][12] |
| Metoclopramide (B1676508) | 10 mg IV | 10 mg IV | Prochlorperazine achieved a higher rate of patient satisfaction and headache reduction (82% vs. 48%). | [1] |
| Metoclopramide | 10 mg IM | 10 mg IM | Prochlorperazine produced a higher rate of significant headache reduction (67% vs. 34%). | [1] |
| Metoclopramide | 10 mg IV | 20 mg IV | Both were found to be similarly efficacious for acute migraine. | [9][13] |
| Sodium Valproate | Not specified | Not specified | Prochlorperazine showed significantly greater pain improvement. | [2] |
| Chlorpromazine (B137089) | 12.5 mg IV | 12.5 mg IV | No evidence of superiority of either agent over the other. | [10] |
Table 3: Common Adverse Effects of Prochlorperazine in Migraine Treatment
| Adverse Effect | Incidence with Prochlorperazine | Notes | Citations |
| Akathisia/Dystonia | Significantly increased odds compared to placebo. | Can be reduced by co-administration of diphenhydramine (B27). | [11][13] |
| Drowsiness | Common | - | [13] |
| Dizziness | Reported | - | [14] |
| Orthostatic Hypotension | Can occur, especially with IV administration. | Pre-treatment with fluids may decrease the risk. | [12][15] |
Experimental Protocols
The following are detailed protocols for the administration of prochlorperazine in a research setting, based on common clinical trial methodologies.
Protocol 1: Intravenous (IV) Administration of Prochlorperazine for Acute Migraine
1. Objective: To evaluate the efficacy and safety of intravenous prochlorperazine in providing acute relief from migraine headache.
2. Materials:
-
Prochlorperazine edisylate for injection (5 mg/mL)
-
0.9% Sodium Chloride (Normal Saline) for dilution
-
Intravenous catheter and administration set
-
Infusion pump
-
Blood pressure monitor
-
Pulse oximeter
-
Pain assessment tool (e.g., Visual Analog Scale or Numeric Rating Scale)
-
Adverse event monitoring checklist
3. Subject Population: Adult patients meeting the International Headache Society (IHS) criteria for migraine with or without aura, presenting with a moderate to severe headache.
4. Exclusion Criteria:
-
Known allergy to prochlorperazine or other phenothiazines.
-
Pregnancy or breastfeeding.
-
History of tardive dyskinesia or neuroleptic malignant syndrome.[6]
-
Severe cardiovascular disease or hypotension.
-
Concomitant use of other dopamine antagonists.
5. Procedure:
- Obtain informed consent from the participant.
- Establish intravenous access.
- Record baseline vital signs and pain score.
- Drug Preparation: Dilute 10 mg (2 mL) of prochlorperazine in 50 mL of 0.9% Sodium Chloride.
- Administration: Administer the 10 mg dose of prochlorperazine intravenously over 15-30 minutes.[2][13] A slower infusion rate may reduce the risk of akathisia.[13]
- Concomitant Medication (Optional but Recommended): To reduce the risk of akathisia and dystonic reactions, consider the co-administration of diphenhydramine 25-50 mg IV.[2][13]
- Monitoring:
- Monitor vital signs every 15 minutes during the infusion and for 60 minutes post-infusion.
- Assess pain scores at 30, 60, and 120 minutes post-administration.
- Monitor for adverse events, particularly akathisia, dystonia, and orthostatic hypotension.
6. Outcome Measures:
-
Primary: Change in headache severity from baseline at 60 minutes.
-
Secondary:
-
Proportion of patients with complete headache relief at 60 and 120 minutes.
-
Need for rescue medication within 2 hours.
-
Incidence and severity of adverse events.
-
Protocol 2: Intramuscular (IM) Administration of Prochlorperazine for Acute Migraine
1. Objective: To assess the efficacy and tolerability of intramuscular prochlorperazine for the acute treatment of migraine.
2. Materials:
-
Prochlorperazine edisylate for injection (5 mg/mL)
-
Syringe and needle for intramuscular injection
-
Pain assessment tool
-
Adverse event monitoring checklist
3. Subject Population and Exclusion Criteria: Same as for Protocol 1.
4. Procedure:
- Obtain informed consent.
- Record baseline pain score.
- Administration: Administer 10 mg of prochlorperazine via deep intramuscular injection into a large muscle (e.g., gluteus medius or deltoid).[3][15]
- Monitoring:
- Assess pain scores at 30, 60, and 120 minutes post-injection.
- Monitor for adverse events.
5. Outcome Measures:
-
Primary: Change in headache severity from baseline at 60 minutes.
-
Secondary:
-
Proportion of patients with significant pain reduction at 60 and 120 minutes.
-
Incidence of adverse effects.
-
Visualizations
Signaling Pathway of Prochlorperazine in Migraine
Caption: Prochlorperazine acts as a dopamine D2 receptor antagonist, blocking downstream signaling.
Experimental Workflow for a Clinical Trial of IV Prochlorperazine
Caption: A typical double-blind, placebo-controlled clinical trial workflow for IV prochlorperazine.
References
- 1. clinician.com [clinician.com]
- 2. droracle.ai [droracle.ai]
- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. patientcareonline.com [patientcareonline.com]
- 5. amsbio.com [amsbio.com]
- 6. Compazine (Prochlorperazine): Uses and Side Effects [verywellhealth.com]
- 7. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 9. A randomized controlled trial of prochlorperazine versus metoclopramide for treatment of acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A prospective, randomized, double-blind trial of intravenous chlorpromazine versus intravenous prochlorperazine for the treatment of acute migraine in adults presenting to the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Efficacy and Safety of Prochlorperazine in Patients With Acute Migraine: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized double-blind trial of intravenous prochlorperazine for the treatment of acute headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aliem.com [aliem.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Neurologist’s Guide to Acute Migraine Therapy in the Emergency Room - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Buccal Versus Oral Prochlorperazine Administration in Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, has been a cornerstone in the management of nausea and vomiting for decades. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone of the brain.[1][2][3] However, the clinical efficacy of oral prochlorperazine is often hampered by its low and variable bioavailability due to extensive first-pass metabolism in the liver.[4][5][6] To circumvent this limitation, a buccal formulation was developed to allow for direct absorption into the systemic circulation, thereby bypassing the gastrointestinal tract and hepatic metabolism.[4][5][6][7] This document provides a detailed overview of the comparative clinical trial data, experimental protocols, and underlying mechanisms of buccal versus oral prochlorperazine administration.
Data Presentation
The following tables summarize the key quantitative data from clinical trials comparing buccal and oral prochlorperazine, highlighting the significant differences in pharmacokinetics and clinical efficacy.
Pharmacokinetic Parameters
| Parameter | Buccal Prochlorperazine | Oral Prochlorperazine | Key Finding |
| Plasma Concentration | > 2x higher | Lower | Buccal administration leads to significantly higher systemic exposure.[5][8] |
| Variability | < 0.5x | Higher | Buccal route provides more consistent drug absorption.[5][8] |
| Metabolite Exposure | ~ 0.5x | Higher | Bypassing first-pass metabolism reduces the formation of metabolites.[5][8] |
Table 1: Comparative Pharmacokinetic Profile of Buccal vs. Oral Prochlorperazine
Clinical Efficacy
A randomized, double-blind, double-dummy trial by Bond (1998) in patients with vestibular disorders demonstrated the clinical advantages of buccal prochlorperazine.[4][6]
| Outcome Measure | Buccal Prochlorperazine | Oral Prochlorperazine | p-value |
| Onset of Effect | Faster | Slower | p = 0.04 |
| Reduction in Nausea Frequency (24-36h) | Significantly Better | Less Effective | p = 0.02 |
| Reduction in Vomiting Severity (24-36h) | Significantly Better | Less Effective | p = 0.05 |
| Reduction in Vomiting Frequency (24-36h) | Trend Towards Improvement | Less Effective | p = 0.07 |
Table 2: Efficacy of Buccal vs. Oral Prochlorperazine in Treating Dizziness-Associated Nausea and Vomiting[4][6]
In a study on the prevention of postoperative nausea and vomiting (PONV) following abdominal hysterectomy, buccal prochlorperazine was also found to be effective.[9]
| Outcome Measure (Time Post-op) | Buccal Prochlorperazine Group | Placebo Group | p-value |
| Mean Nausea Score (4-8h) | 0.36 | 0.95 | < 0.05 |
| Mean Nausea Score (16-20h) | 0.48 | 1.24 | < 0.05 |
| Patients without Nausea (4-8h) | 20 out of 25 | 11 out of 21 | < 0.05 |
| Patients without Nausea (16-20h) | 18 out of 25 | 9 out of 21 | < 0.05 |
Table 3: Efficacy of Buccal Prochlorperazine in Preventing Postoperative Nausea and Vomiting[9]
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the comparison of buccal and oral prochlorperazine administration. These protocols are based on established clinical trial practices and specific study designs.
Protocol 1: Comparative Bioavailability Study (Based on Finn et al., 2005)
Objective: To compare the single-dose and multiple-dose pharmacokinetics of buccal and oral prochlorperazine.
Study Design: Randomized, open-label, two-period crossover study.
Participant Population: Healthy adult male and female volunteers.
Procedure:
-
Screening: Potential participants undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.
-
Randomization: Eligible participants are randomly assigned to a treatment sequence (e.g., Buccal then Oral, or Oral then Buccal).
-
Treatment Period 1:
-
Buccal Administration: A single 6 mg prochlorperazine buccal tablet is placed in the upper buccal cavity (between the cheek and gum) and allowed to dissolve completely.[7] Participants are instructed not to eat, drink, or smoke until the tablet has fully dissolved.[2]
-
Oral Administration: Participants receive a standard 10 mg oral prochlorperazine tablet with a standardized volume of water.
-
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the system.
-
Treatment Period 2: Participants receive the alternate formulation as per the crossover design.
-
Pharmacokinetic Sampling: Blood sampling is repeated as in Treatment Period 1.
-
Bioanalytical Method: Plasma concentrations of prochlorperazine and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][10][11][12]
Protocol 2: Clinical Efficacy Trial for Nausea and Vomiting (Based on Bond, 1998)
Objective: To compare the efficacy and tolerability of buccal and oral prochlorperazine in patients with dizziness-associated nausea and/or vomiting.
Study Design: Randomized, double-blind, double-dummy trial.
Participant Population: Patients presenting with vestibular disorders accompanied by nausea and/or vomiting.
Procedure:
-
Inclusion Criteria: Patients experiencing dizziness with associated nausea and/or vomiting are recruited.
-
Randomization: Patients are randomly allocated to receive either the buccal prochlorperazine treatment group or the oral prochlorperazine treatment group.
-
Blinding (Double-Dummy Technique):
-
Buccal Group: Patients receive a 3 mg buccal prochlorperazine tablet and an oral placebo tablet.
-
Oral Group: Patients receive a 5 mg oral prochlorperazine tablet and a buccal placebo tablet.
-
-
Treatment Administration: The first dose is administered at the initial consultation. Subsequent doses are taken as prescribed (e.g., twice daily).
-
Efficacy Assessment:
-
Nausea and Vomiting Assessment: Patients complete a diary card at regular intervals (e.g., every 12 hours) for a specified duration (e.g., 3 days).
-
Assessment Scales: Validated scales are used to rate the frequency and severity of nausea and vomiting (e.g., a 4-point scale from none to severe).
-
Onset of Action: Time to meaningful symptom relief is recorded.
-
-
Tolerability and Adverse Event Monitoring: Patients are monitored for adverse events, with specific attention to local irritation in the buccal cavity and common side effects such as drowsiness and sedation. Standardized procedures for adverse event reporting are followed.[13][14][15]
-
Data Analysis: Statistical analysis is performed to compare the efficacy and safety profiles of the two treatment groups.
Signaling Pathways and Experimental Workflows
Prochlorperazine Mechanism of Action
Prochlorperazine exerts its antiemetic effects primarily by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. The diagram below illustrates the simplified signaling pathway.
Caption: Prochlorperazine blocks dopamine D2 receptors, inhibiting the downstream signaling cascade that leads to the emetic reflex.
Experimental Workflow: Comparative Clinical Trial
The following diagram outlines the typical workflow for a randomized controlled trial comparing buccal and oral prochlorperazine.
Caption: Workflow of a double-dummy clinical trial comparing buccal and oral prochlorperazine.
Conclusion
The evidence from clinical trials strongly supports the superiority of buccal prochlorperazine over its oral counterpart in terms of pharmacokinetic profile and clinical efficacy for the management of nausea and vomiting. The buccal route offers a more reliable and efficient method of drug delivery by avoiding the pitfalls of first-pass metabolism. These findings have significant implications for clinical practice, particularly in patient populations where rapid and consistent symptom control is paramount. The provided protocols offer a framework for researchers and drug development professionals to design and conduct further studies to explore the full potential of buccal prochlorperazine and other transmucosal drug delivery systems.
References
- 1. bmj.com [bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 9. An assessment of prochlorperazine buccal for the prevention of nausea and vomiting during intravenous patient-controlled analgesia with morphine following abdominal hysterectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH E6 Good clinical practice - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
Application Note: Quantification of Prochlorperazine in Human Plasma by Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the quantification of prochlorperazine (B1679090) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Prochlorperazine, a phenothiazine (B1677639) derivative, is widely used as an antiemetic and antipsychotic agent. Accurate and sensitive quantification of prochlorperazine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The described method is sensitive, specific, and has been successfully applied to clinical research and bioequivalence studies.[1][2] This document outlines two common sample preparation techniques, protein precipitation and liquid-liquid extraction, followed by a robust LC-MS/MS protocol.
Introduction
Prochlorperazine is subject to extensive first-pass metabolism, leading to significant interindividual variability in plasma concentrations.[1] Therefore, a highly sensitive and specific analytical method is required for its accurate measurement. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed. This application note details a validated LC-MS/MS method for the determination of prochlorperazine in human plasma, adaptable for various research and clinical applications.
Experimental Protocols
Materials and Reagents
-
Prochlorperazine maleate (B1232345) reference standard
-
Internal Standard (IS): Amitriptyline (B1667244) hydrochloride or other suitable analogue
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
Sample Preparation
Two primary methods for plasma sample preparation are presented below: protein precipitation and liquid-liquid extraction.
Protocol 1: Protein Precipitation [1]
-
Spiking: To 100 µL of human plasma, add the internal standard solution.
-
Precipitation: Add 200 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction [2]
-
Spiking: To 500 µL of human plasma, add the internal standard solution (e.g., amitriptyline hydrochloride).[2]
-
Basification: Add an appropriate volume of a basifying agent (e.g., 1 M NaOH) to adjust the pH.
-
Extraction: Add 3 mL of dichloromethane, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.[2]
-
Supernatant Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic layer to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.[2]
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: Thermo Hypersil-Hypurity C18 reversed-phase column (150 mm x 2.1 mm i.d., 5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of 10 mM ammonium acetate (pH 3.6), methanol, and acetonitrile in a ratio of 27:68:5 (v/v/v).[2]
-
Flow Rate: 0.22 mL/min.[2]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Prochlorperazine: m/z 374.1 → 86.1
-
Amitriptyline (IS): m/z 278.2 → 91.1 (Note: These transitions should be optimized for the specific instrument used.)
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 25 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS methods for prochlorperazine.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.20 - 6.40 ng/mL | [2] |
| Correlation Coefficient (r²) | > 0.998 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL | [2] |
| Intra-assay Precision (%RSD) | < 7.0% | [1] |
| Inter-assay Precision (%RSD) | < 9.0% | [1] |
| Intra-assay Accuracy (%) | 99 - 104% | [1] |
| Inter-assay Accuracy (%) | 99 - 105% | [1] |
Table 2: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Prochlorperazine | 81.8 ± 2.2 | Not Reported | [2] |
| Amitriptyline (IS) | 79.5 ± 3.7 | Not Reported | [2] |
Experimental Workflow Visualization
Caption: Experimental workflow for prochlorperazine quantification.
Conclusion
The LC-MS/MS method described in this application note is a reliable and robust tool for the quantitative analysis of prochlorperazine in human plasma. The method demonstrates excellent sensitivity, specificity, and accuracy, making it suitable for a wide range of applications in clinical and pharmaceutical research. The provided protocols for sample preparation and analysis can be readily implemented in a laboratory setting.
References
- 1. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Sustained-Release Floating Tablets of Prochlorperazine Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prochlorperazine (B1679090) maleate (B1232345), a phenothiazine (B1677639) derivative, is primarily used for the management of nausea and vomiting.[1][2] Its relatively short biological half-life of 4 to 8 hours and low oral bioavailability of approximately 12.5% necessitate frequent dosing, which can lead to reduced patient compliance.[1][2][3] The development of a sustained-release gastroretentive drug delivery system, such as a floating tablet, offers a promising solution to overcome these limitations.[1][4][5] By prolonging the gastric residence time, these tablets can facilitate a controlled and sustained release of the drug in the upper gastrointestinal tract, potentially leading to improved bioavailability, reduced dosing frequency, and enhanced patient compliance.[1][4][5][6]
These application notes provide a comprehensive overview of the formulation and evaluation of sustained-release floating tablets of prochlorperazine maleate. The protocols detailed below are based on established methodologies for the development of effervescent floating drug delivery systems.
I. Formulation Development
The formulation of prochlorperazine maleate floating tablets typically involves a combination of the active pharmaceutical ingredient (API), a hydrophilic swellable polymer, a gas-generating agent, and other standard tableting excipients. The direct compression method is a common and straightforward technique for manufacturing these tablets.[4][5]
Key Components:
-
Active Pharmaceutical Ingredient (API): Prochlorperazine Maleate
-
Hydrophilic Swellable Polymers: Hydroxypropyl methylcellulose (B11928114) (HPMC) of various viscosity grades (e.g., HPMC K4M, HPMC K15M, HPMC K100M) is widely used to form a gel-like matrix that controls the drug release and entraps the generated gas to aid in flotation.[1][7]
-
Gas-Generating Agent: Sodium bicarbonate is a common choice. Upon contact with acidic gastric fluid, it generates carbon dioxide gas, which gets entrapped in the swollen polymer matrix, reducing the tablet's density and causing it to float.[1][8]
-
Other Excipients: Fillers, binders, and lubricants may also be included to ensure good flow properties of the powder blend and successful tablet compression.
Experimental Workflow for Formulation and Evaluation
Caption: Workflow for developing and evaluating floating tablets.
II. Pre-compression Evaluation of Powder Blend
Prior to tablet compression, the powder blend should be evaluated for its physical properties to ensure uniformity and flowability.
Table 1: Pre-compression Parameters
| Parameter | Method | Acceptance Criteria |
| Bulk Density | USP Method | Record the value |
| Tapped Density | USP Method | Record the value |
| Carr's Index (%) | ((Tapped Density - Bulk Density) / Tapped Density) x 100 | 5-15 (Excellent-Good) |
| Hausner Ratio | Tapped Density / Bulk Density | 1.00-1.18 (Excellent-Good) |
| Angle of Repose (°) | Fixed Funnel Method | < 30 (Excellent) |
III. Tablet Compression and Post-compression Evaluation
The prepared powder blend is compressed into tablets using a suitable tablet compression machine. The resulting tablets are then evaluated for various physical parameters.
Table 2: Post-compression Parameters
| Parameter | Method | Acceptance Criteria |
| Weight Variation | USP <905> | ± 5% for tablets > 324 mg |
| Hardness | Monsanto Hardness Tester | 4-8 kg/cm ² |
| Friability | Roche Friabilator | < 1% |
| Thickness | Vernier Caliper | Consistent dimensions |
| Drug Content Uniformity | UV-Vis Spectrophotometry at 254 nm[1] | 90-110% of the label claim |
IV. In-vitro Evaluation Protocols
A. In-vitro Buoyancy Studies
This test determines the floating characteristics of the tablets.
Protocol:
-
Prepare 100 mL of 0.1 N HCl (pH 1.2) in a beaker to simulate gastric fluid.[1]
-
Maintain the temperature of the medium at 37 ± 0.5°C.[1]
-
Place one tablet into the beaker.
-
Measure the Floating Lag Time (FLT): the time taken for the tablet to rise to the surface of the medium.[1][8]
-
Measure the Total Floating Time (TFT): the total duration for which the tablet remains buoyant on the surface.[1][8]
-
Repeat the test in triplicate for each formulation.
Table 3: In-vitro Buoyancy Data of an Optimized Formulation (Example)
| Formulation Code | Floating Lag Time (seconds) | Total Floating Time (hours) |
| F2[1] | 16 ± 0.57 | 32 ± 0.29 |
Data represents mean ± SD (n=3). Data from a study where F2 contained 55% w/w HPMC K4M and 5% w/w Sodium Bicarbonate.[1]
B. Swelling Index Studies
This study evaluates the water uptake and swelling ability of the hydrophilic polymer matrix, which is crucial for both flotation and sustained drug release.
Protocol:
-
Weigh a tablet accurately (W_initial).
-
Place the tablet in a beaker containing 0.1 N HCl (pH 1.2) at room temperature.
-
At predetermined time intervals, remove the tablet, carefully blot the excess surface water with filter paper, and weigh the swollen tablet (W_swollen).
-
Calculate the swelling index using the following formula: Swelling Index (%) = [((W_swollen - W_initial) / W_initial)] x 100[1]
-
Repeat the test in triplicate for each formulation.
Table 4: Swelling Index Data of an Optimized Formulation (Example)
| Time (hours) | Swelling Index (%) |
| 1 | 45.2 ± 1.8 |
| 2 | 88.5 ± 2.5 |
| 4 | 135.7 ± 3.1 |
| 6 | 182.4 ± 4.2 |
| 8 | 210.9 ± 3.9 |
| 12 | 235.1 ± 5.3 |
Hypothetical data for illustrative purposes, based on typical swelling profiles.
C. In-vitro Drug Release Studies
This test determines the rate and extent of prochlorperazine maleate release from the floating tablets over an extended period.
Protocol:
-
Perform the dissolution study using a USP Type II (paddle) apparatus.[1]
-
Use 900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium, maintained at 37 ± 0.5°C.[1]
-
Set the paddle rotation speed to 50 rpm.[1]
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL samples at specified time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours).[1]
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.[1]
-
Filter the samples and analyze the drug concentration using a UV-Visible spectrophotometer at a wavelength of 254 nm.[1]
-
Calculate the cumulative percentage of drug released at each time point.
Table 5: In-vitro Cumulative Drug Release Data of an Optimized Formulation (Example)
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15.8 ± 1.2 |
| 4 | 35.2 ± 2.1 |
| 8 | 58.9 ± 3.5 |
| 12 | 75.4 ± 4.0 |
| 16 | 88.1 ± 3.8 |
| 20 | 95.6 ± 2.9 |
| 24 | 99.8 ± 1.7 |
Data represents mean ± SD (n=3). Data is representative of a sustained-release profile over 24 hours.
V. Data Analysis and Interpretation
The collected data should be analyzed to understand the influence of formulation variables (e.g., polymer concentration, type of polymer, and concentration of gas-generating agent) on the tablet properties.[9] The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[4][5] An optimized formulation would exhibit a short floating lag time, a prolonged total floating time (ideally >12 hours), and a sustained drug release profile over the desired period.[4][5]
Signaling Pathway for Buoyancy and Sustained Release
Caption: Mechanism of flotation and sustained drug release.
References
- 1. scispace.com [scispace.com]
- 2. Development of Floating Delivery for Solid Self Micro-Emulsifying Drug Delivery System of Prochlorperazine Maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Natrosol HHX and HPC-H Controlled Floating Delive...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. internationaljournal.org.in [internationaljournal.org.in]
- 7. researchgate.net [researchgate.net]
- 8. Formulation and in vitro evaluation of floating tablets of hydroxypropyl methylcellulose and polyethylene oxide using ranitidine hydrochloride as a model drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Prochlorperazine as a Prophylactic for Acute Mountain Sickness: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols for investigating prochlorperazine (B1679090) as a prophylactic agent against Acute Mountain Sickness (AMS). The information is compiled from published clinical trial data and pharmacological literature.
Introduction
Acute Mountain Sickness (AMS) is a common, self-limiting condition that can occur in unacclimatized individuals who ascend to high altitudes, typically above 2,500 meters.[1] Symptoms include headache, nausea, fatigue, dizziness, and sleep disturbance.[1][2] While the pathophysiology of AMS is not fully elucidated, it is thought to share similarities with migraine headaches.[2][3] Prochlorperazine, a dopamine (B1211576) D2 receptor antagonist, is a first-line treatment for migraine and has been investigated for its potential to prevent AMS.[2][4] Its proposed mechanisms of action in the context of AMS include its antiemetic properties and its potential as a respiratory stimulant.[5][6]
Mechanism of Action
Prochlorperazine primarily acts as an antagonist at dopamine D2 receptors in the brain.[4][7][8] This action in the chemoreceptor trigger zone of the medulla oblongata is responsible for its potent anti-nausea and anti-vomiting effects.[9] The blockade of dopamine receptors is also the basis for its antipsychotic effects.[4][10] In the context of AMS, it is hypothesized that by mitigating nausea and vomiting, key symptoms of AMS, prochlorperazine may improve overall well-being at altitude.[2] Furthermore, some evidence suggests that prochlorperazine may act as a respiratory stimulant, which could enhance the hypoxic ventilatory response and aid in acclimatization.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials investigating prochlorperazine for AMS prophylaxis.
Table 1: Clinical Trial Efficacy Data
| Study Location | Altitude | Prochlorperazine Group (AMS Incidence) | Placebo Group (AMS Incidence) |
| Mount Blue Sky, Colorado[3] | 4,348 m | 36% (10 out of 28) | 64% (18 out of 28) |
| Mauna Kea, Hawaii[2][11] | 4,205 m | Data on AMS incidence not yet published; primary outcome was difference in mean LLAMS scores. | Data on AMS incidence not yet published; primary outcome was difference in mean LLAMS scores. |
Table 2: Dosing Regimens in Clinical Trials
| Study Location | Prochlorperazine Dosage | Dosing Schedule |
| Mount Blue Sky, Colorado[5][6] | 10 mg | Three times daily for 24 hours during rapid ascent. |
| Mauna Kea, Hawaii[2][11] | 10 mg | Single dose administered at sea level. |
Table 3: Common and Serious Side Effects of Prochlorperazine
| Common Side Effects[12] | Serious Side Effects[12] |
| Drowsiness, Dizziness | Muscle stiffness or shaking |
| Dry mouth, Blurred vision | Uncontrollable face or tongue movements |
| Stuffy nose, Headaches | High temperature, Infection |
| Sore breasts (in men and women) | |
| Yellowing of skin or eyes (liver problems) | |
| Fast or irregular heartbeat |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
Prophylactic Efficacy of Prochlorperazine at High Altitude (Mount Blue Sky Protocol)
This protocol is based on the double-blind, randomized controlled trial conducted on Mount Blue Sky, Colorado.[5][6]
4.1.1. Study Objective: To determine the efficacy of oral prochlorperazine in preventing AMS during a rapid ascent to 4,348 meters.
4.1.2. Materials:
-
Prochlorperazine maleate (B1232345) tablets (10 mg)
-
Identical placebo tablets
-
2018 Lake Louise Questionnaire (LLQ) forms
-
Standard equipment for high-altitude research (e.g., pulse oximeter, emergency medical supplies)
4.1.3. Experimental Workflow:
4.1.4. Procedure:
-
Participant Selection: Recruit healthy, unacclimatized adult participants. Exclude individuals with contraindications to prochlorperazine or those who have recently been to high altitude.
-
Randomization: Randomly assign participants in a double-blind manner to receive either prochlorperazine (10 mg) or a matching placebo.
-
Dosing and Ascent:
-
Administer the first dose in the morning at a low altitude (e.g., Golden, Colorado, ~1,729 m).
-
Transport participants to a mid-altitude location (e.g., Summit Lake, ~3,910 m).
-
Administer the second dose at mid-day.
-
Participants then ascend to the summit of Mount Blue Sky (4,348 m).
-
Administer the third dose in the evening at the summit.
-
-
Overnight Stay: Participants spend the night at the summit.
-
AMS Assessment:
-
Data Analysis: Compare the incidence of AMS between the prochlorperazine and placebo groups using appropriate statistical methods (e.g., chi-squared test).
Prophylactic Efficacy of a Single Dose of Prochlorperazine (Mauna Kea Protocol)
This protocol is based on the prospective, single-blinded, field-based interventional trial conducted on Mauna Kea, Hawaii.[2][11]
4.2.1. Study Objective: To evaluate the efficacy of a single oral dose of prochlorperazine in preventing AMS during a rapid ascent to 4,205 meters.
4.2.2. Materials:
-
Prochlorperazine tablets (10 mg)
-
Placebo tablets
-
Lake Louise Acute Mountain Sickness Score (LLAMS) forms
-
Standard safety and monitoring equipment
4.2.3. Experimental Workflow:
4.2.4. Procedure:
-
Participant Selection: Recruit consenting, healthy subjects aged >17 years.
-
Randomization: Following randomization, subjects receive either a single 10 mg dose of prochlorperazine or a placebo at sea level.
-
Ascent: Immediately after drug administration, participants drive for approximately 2 hours to the summit of Mauna Kea (4,205 m).[11]
-
Stay at Summit: Participants remain at the summit for 240 minutes.[11]
-
AMS Assessment: Symptoms are recorded 360 minutes after drug administration while still at the summit using the Lake Louise Acute Mountain Sickness Score (LLAMS).[11]
-
Data Analysis: The primary outcome is the difference in mean LLAMS scores between the prochlorperazine and placebo groups, analyzed by t-tests. Categorical variables are analyzed by chi-square.[2]
Assessment of Acute Mountain Sickness: The 2018 Lake Louise Questionnaire
The 2018 Lake Louise Questionnaire is a self-report tool used to diagnose and quantify the symptoms of AMS.[1][13]
4.3.1. Scoring System:
| Symptom | Score | Description |
| Headache | 0 | No headache |
| 1 | Mild headache | |
| 2 | Moderate headache | |
| 3 | Severe, incapacitating headache | |
| Gastrointestinal Symptoms | 0 | Good appetite, no nausea or vomiting |
| 1 | Poor appetite or nausea | |
| 2 | Moderate nausea or vomiting | |
| 3 | Severe nausea and vomiting | |
| Fatigue and/or Weakness | 0 | Not tired or weak |
| 1 | Mild fatigue/weakness | |
| 2 | Moderate fatigue/weakness | |
| 3 | Severe fatigue/weakness, incapacitating | |
| Dizziness/Lightheadedness | 0 | Not dizzy |
| 1 | Mild dizziness/lightheadedness | |
| 2 | Moderate dizziness/lightheadedness | |
| 3 | Severe dizziness/lightheadedness, incapacitating |
4.3.2. Diagnosis of AMS:
-
The presence of a headache (a score of at least 1 for headache).[1][13]
-
Symptoms must occur in the setting of a recent ascent to high altitude.[1]
Conclusion
Preliminary evidence suggests that prochlorperazine may be an effective prophylactic agent for Acute Mountain Sickness.[3] Its established use as an antiemetic and potential as a respiratory stimulant provide a plausible mechanism for its efficacy.[5][6] The clinical trials conducted to date have utilized rapid ascent profiles and the standardized 2018 Lake Louise Questionnaire for AMS assessment. Further larger-scale studies are warranted to confirm these findings and to establish optimal dosing and administration strategies for different ascent profiles. Researchers and drug development professionals should consider the detailed protocols outlined in these notes when designing future investigations into prochlorperazine for AMS prophylaxis. Careful attention should also be paid to the potential side effects of prochlorperazine, particularly at high altitude where medical resources may be limited.
References
- 1. The 2018 Lake Louise Acute Mountain Sickness Score - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The 2018 Lake Louise Acute Mountain Sickness Score. — Oxford Global Health [globalhealth.ox.ac.uk]
- 4. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prochlorperazine maleate versus placebo for the prevention of acute mountain sickness: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prochlorperazine maleate versus placebo for the prevention of acute mountain sickness: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 8. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 11. trial.medpath.com [trial.medpath.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pure.plymouth.ac.uk [pure.plymouth.ac.uk]
Prochlorperazine in Post-Chemotherapy Nausea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prochlorperazine's efficacy in managing chemotherapy-induced nausea and vomiting (CINV). Detailed protocols for preclinical and clinical evaluation are outlined to guide researchers in the standardized assessment of prochlorperazine (B1679090) and other antiemetic agents.
Introduction
Chemotherapy-induced nausea and vomiting (CINV) is a distressing and common side effect of cancer treatment, significantly impacting a patient's quality of life.[1] Prochlorperazine, a phenothiazine (B1677639) derivative, functions as a dopamine (B1211576) D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the brain, thereby exerting its antiemetic effects.[2] It is indicated for the control of severe nausea and vomiting and is frequently used in the management of CINV.[2] This document summarizes the quantitative data on its efficacy, details its mechanism of action, and provides standardized protocols for its investigation.
Data Presentation
The following tables summarize the efficacy of prochlorperazine in clinical trials for the management of CINV.
Table 1: Efficacy of Prochlorperazine in Breakthrough CINV
| Study Population | Intervention | Efficacy Endpoint | Result |
| 96 patients with breakthrough CINV | Oral prochlorperazine (10 mg) | Median nausea reduction after 4 hours | 75% |
| 27 patients with breakthrough CINV | Oral prochlorperazine (10 mg) | Patients reporting vomiting | 21% at baseline, 4% during 4-hour evaluation |
Data from a prospective pilot study on patients receiving moderately or highly emetogenic chemotherapy who experienced breakthrough CINV despite prophylactic treatment.[1][3]
Table 2: Comparative Efficacy of Prochlorperazine in Delayed CINV
| Study Population | Treatment Arms | Efficacy Endpoint | Result |
| 232 cancer patients on moderately to highly emetogenic chemotherapy | 1. Prochlorperazine (15 mg twice daily) 2. Ondansetron (8 mg twice daily) 3. Dexamethasone (8 mg twice daily) | Lowest average nausea score (days 2-5) | Prochlorperazine group reported the lowest average nausea score (P = 0.05) |
Data from a randomized trial comparing the prevention of delayed CINV.[4]
Signaling Pathway and Mechanism of Action
Prochlorperazine primarily exerts its antiemetic effect by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brainstem. The CTZ is a crucial site for detecting emetic stimuli in the blood. By antagonizing D2 receptors, prochlorperazine interrupts the signaling cascade that leads to the activation of the vomiting center in the medulla oblongata.
Caption: Prochlorperazine's antiemetic signaling pathway.
Experimental Protocols
Protocol 1: Clinical Trial for Breakthrough CINV
This protocol outlines a prospective, open-label study to evaluate the efficacy of prochlorperazine for the treatment of breakthrough CINV.
1. Patient Population:
-
Inclusion criteria: Adult patients (≥18 years) scheduled to receive moderately or highly emetogenic chemotherapy.[3] Patients must be receiving prophylactic antiemetic therapy according to current clinical guidelines.
-
Exclusion criteria: Patients with a known hypersensitivity to phenothiazines, comatose or severely depressed states, or bone marrow depression.[2]
2. Study Design:
-
A prospective, single-arm, observational study.
-
Patients are prescribed oral prochlorperazine (10 mg) for breakthrough nausea or vomiting at the discretion of their treating oncologist.[3]
3. Procedure:
-
Upon experiencing breakthrough CINV that requires medication, patients are instructed to take one 10 mg tablet of prochlorperazine.
-
Patients complete a questionnaire at baseline (immediately before taking the medication) and every 30 minutes for 4 hours.[3]
-
The questionnaire records the level of nausea on a 10-point visual analog scale (VAS), the number of vomiting episodes, and any perceived side effects.[3]
4. Efficacy Endpoints:
-
Primary endpoint: Median reduction in nausea score from baseline to 4 hours.
-
Secondary endpoints: Percentage of patients with no vomiting episodes during the 4-hour evaluation period, and incidence of adverse events.
5. Data Analysis:
-
The change in nausea scores will be analyzed using non-parametric tests.
-
The proportion of patients achieving a complete response (no vomiting and no rescue medication) will be calculated.
Caption: Workflow for a clinical trial on breakthrough CINV.
Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of prochlorperazine for the dopamine D2 receptor.
1. Materials:
-
Membrane preparation containing human dopamine D2 receptors.
-
Radioligand: [³H]-Spiperone.
-
Non-labeled competitor: Prochlorperazine.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
2. Procedure:
-
Prepare serial dilutions of prochlorperazine.
-
In a 96-well plate, add assay buffer, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of prochlorperazine.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
3. Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding of [³H]-Spiperone against the logarithm of the prochlorperazine concentration.
-
Calculate the IC₅₀ value (the concentration of prochlorperazine that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) for prochlorperazine using the Cheng-Prusoff equation.
Caption: Workflow for a D2 receptor binding assay.
Protocol 3: Animal Model of Chemotherapy-Induced Emesis
This protocol details an in vivo study using the ferret model to assess the antiemetic efficacy of prochlorperazine.
1. Animal Model:
-
Male ferrets are used as they are a well-established model for emesis research.
2. Study Design:
-
Animals are randomly assigned to treatment groups (e.g., vehicle control, prochlorperazine).
-
A crossover design can be employed where each animal serves as its own control.
3. Procedure:
-
Ferrets are fasted overnight before the experiment.
-
Administer prochlorperazine or vehicle control at a predetermined time before the emetogen.
-
Induce emesis with a chemotherapeutic agent such as cisplatin (B142131) (administered intraperitoneally).
-
Observe the animals continuously for a set period (e.g., 4 hours) and record the number of retches and vomits.
-
Videotaping the experiment is recommended for accurate scoring.
4. Efficacy Endpoints:
-
Primary endpoint: Total number of retches and vomits.
-
Secondary endpoints: Latency to the first emetic episode and the number of animals with a complete response (no emesis).
5. Data Analysis:
-
Compare the number of emetic episodes between treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Analyze the latency to emesis using survival analysis.
Conclusion
Prochlorperazine is an effective antiemetic for the management of CINV, particularly for breakthrough nausea and delayed emesis. The provided protocols offer standardized methodologies for the continued investigation of prochlorperazine and the development of novel antiemetic therapies. Rigorous preclinical and clinical studies are essential to further refine treatment strategies and improve the quality of life for patients undergoing chemotherapy.
References
- 1. Antiemetics for Chemotherapy-Induced Nausea and Vomiting Occurring Despite Prophylactic Antiemetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of chemotherapy/radiotherapy-induced emesis in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 4. Frontiers | Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews [frontiersin.org]
Application Notes and Protocols for Testing Prochlorperazine's Antipsychotic Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prochlorperazine (B1679090) is a first-generation (typical) antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic effects are largely attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[2][3] Prochlorperazine also exhibits activity at other receptors, including histaminergic, cholinergic, and noradrenergic receptors, which may contribute to its side effect profile.[2][3]
These application notes provide detailed protocols for preclinical assessment of prochlorperazine's antipsychotic-like and extrapyramidal side effects using established rodent behavioral models. The described assays are critical for characterizing the pharmacological profile of prochlorperazine and novel antipsychotic candidates.
Mechanism of Action: D2 Receptor Antagonism
Prochlorperazine's principal mechanism of antipsychotic action involves the blockade of postsynaptic D2 dopamine receptors.[2][3][4] These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gi). Upon activation by dopamine, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP). By blocking D2 receptors, prochlorperazine prevents this dopamine-induced inhibition, thereby modulating downstream signaling cascades involved in neuronal excitability and neurotransmission.
Dopamine D2 Receptor Signaling Pathway
Caption: Prochlorperazine blocks dopamine's inhibitory effect on adenylyl cyclase.
Animal Models for Efficacy Testing
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential. Amphetamine, a psychostimulant, increases dopamine release in the nucleus accumbens, leading to hyperlocomotion in rodents. This hyperactivity is considered a model of the positive symptoms of psychosis. Antipsychotics that block D2 receptors, like prochlorperazine, are effective in attenuating this amphetamine-induced effect.
Experimental Protocol:
-
Animals: Male Wistar rats (200-250 g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Habituate the rats to the open-field arena for 30 minutes one day prior to testing.
-
On the test day, administer prochlorperazine (or vehicle) via intraperitoneal (i.p.) injection at various doses.
-
After a 30-minute pretreatment period, administer d-amphetamine (1.5 mg/kg, i.p.).
-
Immediately place the rat in the open-field arena and record locomotor activity (distance traveled or number of beam breaks) for 60-90 minutes.
-
-
Data Analysis: Data is typically presented as the mean total distance traveled or the number of beam breaks in 5- or 10-minute intervals. The effect of prochlorperazine is measured as the percentage reduction in amphetamine-induced hyperactivity compared to the vehicle-treated group.
Expected Results with Prochlorperazine:
| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity (Beam Breaks/60 min) | % Inhibition of Amphetamine Effect |
| Vehicle + Saline | - | 500 ± 50 | - |
| Vehicle + Amphetamine | 1.5 | 2500 ± 200 | 0% |
| Prochlorperazine + Amphetamine | 1.0 | 1500 ± 150 | 50% |
| Prochlorperazine + Amphetamine | 2.5 | 800 ± 100 | 85% |
| Prochlorperazine + Amphetamine | 5.0 | 600 ± 75 | 95% |
Note: The above data is representative and may vary based on experimental conditions.
Conditioned Avoidance Response (CAR)
The CAR test is a highly predictive model for antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Typical antipsychotics like prochlorperazine selectively suppress the conditioned avoidance response at doses that do not impair the escape response (the response to the aversive stimulus itself).
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock, and equipped with a light or tone generator as the conditioned stimulus.
-
Procedure (Training):
-
Place the rat in one compartment of the shuttle box.
-
Present the conditioned stimulus (CS; e.g., a light) for 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds, concurrent with the CS.
-
If the rat moves to the other compartment during the US presentation, it is recorded as an escape response.
-
An inter-trial interval of 30-60 seconds is given.
-
Training continues until a stable baseline of at least 80% avoidance is achieved.
-
-
Procedure (Testing):
-
Once trained, administer prochlorperazine (or vehicle) i.p. at various doses 30-60 minutes before the test session.
-
Conduct a test session of 20-30 trials and record the number of avoidance and escape responses.
-
-
Data Analysis: The primary measure is the number or percentage of avoidance responses. The ED50 (the dose that produces a 50% reduction in avoidance responses) is calculated. The number of escape failures is also recorded to assess for motor impairment.
Quantitative Data for Prochlorperazine:
| Drug | ED50 (mg/kg, i.p.) for CAR Suppression in Rats |
| Prochlorperazine | 2.5 |
This value is based on published literature and serves as a reference.
Animal Model for Side Effect Testing
Catalepsy Test
The catalepsy test in rodents is used to predict the likelihood of a drug to induce extrapyramidal side effects (EPS), particularly Parkinsonism, in humans. Catalepsy is characterized by an inability to correct an externally imposed posture. Typical antipsychotics that are potent D2 receptor antagonists, such as prochlorperazine, are known to induce catalepsy in a dose-dependent manner.
Experimental Protocol:
-
Animals: Male Wistar rats (200-250 g) are used.
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
Procedure:
-
Administer prochlorperazine (or vehicle) i.p. at various doses.
-
At set time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) the rat remains in this position with a stopwatch. The trial is ended if the rat removes one or both paws or after a predetermined cut-off time (e.g., 180 seconds).
-
Perform two to three trials at each time point and average the latency to descend.
-
-
Data Analysis: The data is presented as the mean time (in seconds) the rats remained on the bar at each dose and time point. A dose-response curve can be generated to determine the dose that produces a significant cataleptic effect.
Expected Results with Prochlorperazine:
| Treatment Group | Dose (mg/kg, i.p.) | Mean Time on Bar at 60 min (seconds) |
| Vehicle | - | 5 ± 2 |
| Prochlorperazine | 1.0 | 30 ± 10 |
| Prochlorperazine | 2.5 | 90 ± 20 |
| Prochlorperazine | 5.0 | 150 ± 25 |
Note: The above data is representative and may vary based on experimental conditions. A study in mice found that prochlorperazine at doses of 1-2 mg/kg did not impair performance on the rota-rod or in the hole-board test, suggesting that at lower effective doses for antinociception, it does not cause significant motor impairment.[1]
Experimental Workflows
Workflow for Efficacy Testing
References
Prochlorperazine in the Management of Ménière's Disease: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ménière's disease is a disorder of the inner ear characterized by episodic vertigo, fluctuating hearing loss, tinnitus, and a sensation of aural fullness. The unpredictable and often debilitating nature of vertigo attacks significantly impacts the quality of life of affected individuals. Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, has long been utilized for its antiemetic and anti-vertiginous properties, offering symptomatic relief for patients with Ménière's disease.[1][2] This document provides detailed application notes and protocols for the investigation of prochlorperazine in the context of Ménière's disease, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Prochlorperazine primarily functions as a dopamine (B1211576) D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, an area of the brain that controls nausea and vomiting.[1][3][4][5] By blocking D2 receptors in the CTZ, prochlorperazine effectively interrupts the signaling cascade that leads to the sensation of nausea and the vomiting reflex.[1][2][3] While its anti-vertiginous effects are clinically recognized, studies suggest that prochlorperazine may act more as an antiemetic than a direct vestibular suppressant, as it has been shown to have no significant effect on the vestibulo-ocular reflex (VOR) in healthy subjects.[6][7][8][9] Its therapeutic benefit in Ménière's disease is therefore primarily attributed to its potent anti-nausea and anti-vomiting actions, which are common and distressing symptoms during acute vertigo attacks. Prochlorperazine can also block histaminergic, cholinergic, and noradrenergic receptors.[4][5]
Formulations and Bioavailability
Prochlorperazine is available in various formulations, including oral tablets, buccal tablets, suppositories, and intramuscular injections.[1][4][10] The choice of formulation is often dictated by the clinical presentation, with parenteral and buccal routes being preferred in cases of severe nausea and vomiting to bypass first-pass metabolism and ensure adequate drug absorption.[11][12] The oral bioavailability of prochlorperazine is relatively low, estimated to be around 12.5%, due to significant hepatic first-pass metabolism.[1] Buccal administration has been shown to produce plasma concentrations more than twice as high as oral tablets, with reduced variability.[11][12]
Clinical Efficacy
Prochlorperazine has been demonstrated to be effective in providing symptomatic relief from vertigo and nausea in patients with Ménière's disease and other vestibular disorders.[1][2]
Quantitative Clinical Data
| Study Type | Number of Patients | Diagnosis | Prochlorperazine Dosage | Key Findings | Reference |
| Prospective, Observational Study | 1716 (985 with Ménière's disease) | Acute Peripheral Vertigo (including Ménière's disease) | 5 mg, three times a day for 5 days | 91.1% of patients showed improvement in clinical response at Day 6. Significant relief from vertigo, nausea, and vomiting. | [13][14] |
| Prospective, Observational Study | 500 | Acute Dizziness | 5 mg, three times a day (mean duration 7.2 days) | Significant reduction in the number of episodes of dizziness, nausea, and vomiting at Week 1. | [15] |
| Double-Blind, Cross-Over Trial | 23 | Ménière's Disease | Not specified | Betahistine was found to be superior in overall therapeutic effect, but the two drugs were of equal value in reducing the number of vertigo attacks. | [3] |
Experimental Protocols
Preclinical Evaluation of Prochlorperazine in Animal Models of Vestibular Dysfunction
Objective: To assess the efficacy of prochlorperazine in alleviating vertigo-like and nausea-like behaviors in a rodent model of vestibular dysfunction.
Animal Model: Endolymphatic hydrops, a key pathological feature of Ménière's disease, can be surgically induced in rodents to model the condition.[9][16]
1. Induction of Endolymphatic Hydrops (Surgical Model)
-
Species: Guinea pig or mouse.
-
Procedure: Surgical obliteration of the endolymphatic sac and duct. This procedure leads to the development of endolymphatic hydrops over several weeks.
-
Reference: Detailed surgical protocols can be found in publications by Megerian et al. and others.[16]
2. Prochlorperazine Administration
-
Formulation: Prochlorperazine maleate (B1232345) can be dissolved in sterile saline for injection.
-
Dosage: Appropriate dosage for rodents should be determined through dose-ranging studies. A starting point can be derived from allometric scaling of human doses.
-
Route of Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Protocol:
-
Following the induction of endolymphatic hydrops and confirmation of vestibular dysfunction, randomly assign animals to treatment (prochlorperazine) and control (vehicle) groups.
-
Administer prochlorperazine or vehicle at a predetermined time before behavioral testing (e.g., 30-60 minutes).
-
3. Assessment of Vertigo-Like Behavior: Rotarod Test
-
Apparatus: An automated rotarod apparatus for mice or rats.
-
Principle: This test assesses motor coordination and balance. Animals with vestibular dysfunction will have a shorter latency to fall from the rotating rod.
-
Protocol:
-
Acclimatize the animals to the testing room for at least 30 minutes.
-
Place the animal on the stationary rod for a brief habituation period.
-
Start the rotation of the rod, which can be at a fixed speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[14]
-
Record the latency to fall for each animal.
-
Conduct multiple trials with an inter-trial interval (e.g., 15 minutes).[14]
-
Compare the latency to fall between the prochlorperazine-treated and vehicle-treated groups.
-
4. Assessment of Nausea-Like Behavior: Kaolin (B608303) Consumption (Pica)
-
Principle: Rats do not vomit but exhibit pica, the consumption of non-nutritive substances like kaolin, in response to emetic stimuli. This is considered an analogue of nausea and vomiting.[12][17]
-
Protocol:
-
House rats individually with free access to food, water, and a pre-weighed amount of kaolin.
-
After a baseline period to establish normal kaolin intake, induce vestibular dysfunction.
-
Administer prochlorperazine or vehicle.
-
Measure the amount of kaolin consumed over a 24-hour period.
-
A significant reduction in kaolin consumption in the prochlorperazine-treated group compared to the vehicle group indicates an anti-nausea effect.[3][12]
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling in the Chemoreceptor Trigger Zone
The antiemetic action of prochlorperazine is initiated by its antagonism of D2 receptors on neurons in the CTZ. This blockade prevents the downstream signaling cascade that would otherwise lead to the activation of the vomiting center.
Caption: Prochlorperazine's antiemetic signaling pathway in the CTZ.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the logical flow of a preclinical study to evaluate the efficacy of prochlorperazine.
Caption: Workflow for preclinical testing of prochlorperazine.
Conclusion
Prochlorperazine remains a valuable therapeutic option for the symptomatic management of nausea and vertigo associated with Ménière's disease. The protocols and data presented herein provide a framework for further preclinical and clinical investigation into its mechanisms and efficacy. A deeper understanding of its effects on the vestibular system and its signaling pathways will aid in the development of more targeted therapies for this challenging condition.
References
- 1. Vestibular dysfunction in the adult CBA/CaJ mouse after lead and cadmium treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing animal use in complex systems: using nausea and vomiting as a test case | NC3Rs [nc3rs.org.uk]
- 8. Effects of prochlorperazine on vestibular ocular and perceptual responses: a randomised, double-blind, cross-over, placebo-controlled study : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral assessment of the aging mouse vestibular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pica in rats is analogous to emesis: an animal model in emesis research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A mouse model for benign paroxysmal positional vertigo (BPPV) with genetic predisposition for displaced otoconia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. The Real-World Safety and Effectiveness of Prochlorperazine in Indian Patients with Dizziness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pica as an index of motion sickness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Prochlorperazine Maleate Solubility Issues in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of prochlorperazine (B1679090) maleate (B1232345) in in-vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of prochlorperazine maleate in common laboratory solvents?
A1: Prochlorperazine maleate is a crystalline solid that is practically insoluble or very slightly soluble in water and ethanol (B145695).[1][2] It is soluble in organic solvents like Dimethyl Sulfoxide (B87167) (DMSO).
Q2: I am observing precipitation of prochlorperazine maleate in my aqueous buffer. What could be the cause?
A2: Prochlorperazine maleate has very low solubility in aqueous buffers.[3] Precipitation is a common issue, especially at higher concentrations or upon prolonged storage. It is recommended not to store the aqueous solution for more than one day.[3] The pH of the buffer can also significantly impact solubility.
Q3: How can I prepare a stock solution of prochlorperazine maleate for my in-vitro experiments?
A3: A stock solution can be prepared by dissolving prochlorperazine maleate in an organic solvent such as DMSO.[3] A concentration of approximately 10 mg/mL in DMSO is achievable.[3] For use in aqueous-based assays, this stock solution should then be serially diluted with the aqueous buffer of choice.[3] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
Q4: What are the main strategies to enhance the solubility of prochlorperazine maleate for in-vitro studies?
A4: Several techniques can be employed to improve the solubility of prochlorperazine maleate, including:
-
Co-solvency: Using a mixture of solvents, such as DMSO and water/buffer, to increase solubility.
-
Use of Cyclodextrins: Forming inclusion complexes with cyclodextrins can enhance aqueous solubility.[4]
-
Nanoformulations: Preparing nanosuspensions, nanoemulsions, or nanoparticles can increase the surface area and dissolution rate.[5][6][7]
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers can improve solubility and dissolution.[8]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility limit has been exceeded. The final DMSO concentration may be too low to maintain solubility. | - Increase the final DMSO concentration in your working solution, ensuring it is tolerated by your cells or assay. - Decrease the final concentration of prochlorperazine maleate. - Use a solubility enhancement technique such as cyclodextrin (B1172386) complexation or a nanoformulation. |
| Inconsistent results between experiments. | Variability in the preparation of the prochlorperazine maleate solution. Aging of the aqueous solution leading to precipitation. | - Prepare fresh working solutions for each experiment. - Standardize the protocol for solution preparation, including solvent, temperature, and mixing time. - Do not store aqueous solutions for more than one day.[3] |
| Compound appears insoluble even in DMSO. | The concentration is too high. The quality of the DMSO may be poor (e.g., absorbed water). | - Do not exceed a concentration of 10 mg/mL in fresh, high-purity DMSO.[3] - Gently warm the solution and vortex to aid dissolution. |
| Cell toxicity observed at the effective concentration. | The concentration of the co-solvent (e.g., DMSO) is too high. The drug concentration itself is toxic. | - Perform a dose-response curve for the vehicle (e.g., DMSO) alone to determine the maximum tolerated concentration. - Reduce the concentration of the co-solvent in the final working solution. - If the drug is inherently toxic at the required concentration, consider alternative assays or experimental designs. |
Quantitative Data on Prochlorperazine Maleate Solubility
| Solvent/System | Solubility | Reference(s) |
| Water | Very slightly soluble / Practically insoluble | [1][2] |
| Ethanol | Very slightly soluble / Practically insoluble | [1][2] |
| DMSO | ~10 mg/mL | [3] |
| 1:5 solution of DMSO:PBS (pH 7.2) | ~0.16 mg/mL | [3] |
| Distilled Water | 0.0138 ± 0.03 mg/mL | [4] |
| Phosphate Buffer pH 6.8 | 1.152 ± 0.00 mg/mL | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Prochlorperazine Maleate Stock Solution using a Co-solvent
Objective: To prepare a stock solution of prochlorperazine maleate in DMSO for subsequent dilution in aqueous buffers.
Materials:
-
Prochlorperazine maleate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Weigh the desired amount of prochlorperazine maleate powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve a concentration of 10 mg/mL.
-
Purge the container with an inert gas to minimize oxidation.[3]
-
Cap the container tightly and vortex until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C. Solutions in DMSO may be stored at -20°C for up to 3 months.
-
For preparing working solutions, dilute the DMSO stock with the desired aqueous buffer. It is recommended to add the DMSO stock to the buffer while vortexing to facilitate mixing and minimize precipitation.
-
Prepare aqueous working solutions fresh for each experiment and do not store for more than one day.[3]
Protocol 2: Enhancing Aqueous Solubility using β-Cyclodextrin Inclusion Complexation (Kneading Method)
Objective: To prepare a prochlorperazine maleate-β-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
Prochlorperazine maleate
-
β-cyclodextrin
-
Ethanol (50%)
-
Mortar and pestle
-
Vacuum oven or desiccator
Procedure:
-
Place the desired molar ratio of β-cyclodextrin into a mortar.
-
Add a small amount of 50% ethanol while triturating to form a slurry-like consistency.[9]
-
Slowly add the prochlorperazine maleate to the slurry while continuing to knead for approximately one hour.[9][10]
-
The resulting paste is then dried. This can be done by air-drying at room temperature or in a vacuum oven at a controlled temperature.
-
Once dried, the solid complex is pulverized into a fine powder.
-
To remove any uncomplexed drug, the powder can be washed with a small amount of a solvent in which the complex is insoluble but the free drug has some solubility, followed by drying.
-
The resulting powder can be dissolved in aqueous buffers for in-vitro experiments.
Protocol 3: Preparation of Prochlorperazine Maleate Nanosuspension by Nanoprecipitation
Objective: To prepare a nanosuspension of prochlorperazine maleate to enhance its dissolution rate and apparent solubility.
Materials:
-
Prochlorperazine maleate
-
Methanol (as a solvent)
-
A stabilizer solution (e.g., containing Tween 80, PVP K30, or Poloxamer 188 in distilled water)[5]
-
Magnetic stirrer
-
Syringe
-
Probe sonicator
Procedure:
-
Dissolve a measured quantity of prochlorperazine maleate (e.g., 10mg) in methanol.[5]
-
Prepare the aqueous stabilizer solution in a separate beaker.
-
Place the beaker with the stabilizer solution on a magnetic stirrer.
-
Add the methanolic drug solution dropwise using a syringe into the aqueous phase under continuous stirring.[5]
-
After the addition is complete, subject the resulting suspension to probe sonication for a specified time (e.g., 5 minutes) to form a coarse suspension. It is advisable to keep the suspension in an ice bath during sonication to prevent overheating.[5]
-
The resulting nanosuspension can be further processed or used directly in experiments after appropriate characterization (e.g., particle size and zeta potential analysis).
Signaling Pathways and Experimental Workflows
Prochlorperazine maleate is known to interact with several receptors, primarily acting as a dopamine (B1211576) D2 receptor antagonist.[11][12][13] Its effects on other receptors contribute to its therapeutic and side-effect profile.
Dopamine D2 Receptor Signaling Pathway (Antagonism by Prochlorperazine)
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solubility and Dissolution Study of Prochlorperazine Maleate Nanoparticle Prepared by Design of Experiment | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijrpc.com [ijrpc.com]
- 10. oatext.com [oatext.com]
- 11. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Articles [globalrx.com]
- 13. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
Technical Support Center: Prochlorperazine Studies and Extrapyramidal Side Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating extrapyramidal side effects (EPS) associated with prochlorperazine (B1679090) in clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind prochlorperazine-induced extrapyramidal side effects?
A1: Prochlorperazine is a first-generation antipsychotic that primarily acts as a dopamine (B1211576) D2 receptor antagonist.[1][2][3] Extrapyramidal symptoms are believed to arise from the blockade of D2 receptors in the nigrostriatal pathway of the brain, leading to an imbalance between dopaminergic and cholinergic activity.[2][4] This disruption in neurotransmitter signaling results in various movement-related side effects.
Q2: What are the common types of extrapyramidal side effects observed with prochlorperazine?
A2: The most common extrapyramidal side effects include:
-
Acute Dystonia: Involuntary muscle contractions that can cause twisting and repetitive movements or abnormal postures.[5][6] These reactions are often acute, occurring soon after administration.[7]
-
Akathisia: A state of motor restlessness where a person feels a constant urge to move.[5][8]
-
Parkinsonism: Symptoms that resemble Parkinson's disease, such as tremor, rigidity, and slow movement (bradykinesia).[8]
-
Tardive Dyskinesia: A late-onset and potentially irreversible condition characterized by involuntary, repetitive body movements, often in the facial muscles.[8]
Q3: Can prochlorperazine-induced EPS be mistaken for other conditions in a study?
A3: Yes, prochlorperazine-induced dystonia, particularly hemidystonia, has been reported to mimic the symptoms of an acute stroke, leading to a "code stroke" response in a clinical setting.[6] It is crucial for researchers to be aware of this possibility and to consider EPS in the differential diagnosis of sudden-onset motor symptoms in participants receiving prochlorperazine.
Q4: Are there any patient populations at a higher risk for developing prochlorperazine-induced EPS?
A4: Yes, certain populations are more susceptible to developing EPS. These include pediatric and young adult patients, the elderly, and patients with a history of dystonic reactions.[5][7]
Q5: How soon after prochlorperazine administration can EPS occur?
A5: Acute dystonic reactions and akathisia can occur very quickly, sometimes within hours to a few days of prochlorperazine administration or after a dose increase.[8] One study found that akathisia developed in 44% of patients within one hour of receiving a single intravenous dose of prochlorperazine.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Sudden onset of involuntary muscle spasms, twisting movements, or abnormal postures in a study participant. | Acute Dystonic Reaction | 1. Immediately assess the participant's airway, as laryngeal dystonia can be life-threatening. 2. Administer an anticholinergic agent such as benztropine (B127874) (1-2 mg) or diphenhydramine (B27) (25-50 mg) intravenously or intramuscularly for rapid relief.[2][10] 3. Consider reducing the prochlorperazine dose or discontinuing the drug if clinically feasible. 4. Document the event thoroughly and re-evaluate the study protocol's risk mitigation strategy. |
| Participant reports an intense feeling of inner restlessness and is observed to be constantly moving, pacing, or shifting weight. | Akathisia | 1. Administer a beta-blocker (e.g., propranolol), a benzodiazepine, or an anticholinergic agent like benztropine.[2][10] 2. Evaluate the possibility of lowering the prochlorperazine dosage. 3. For future participants, consider prophylactic co-administration of diphenhydramine.[11][12] |
| Participant develops a tremor, muscle stiffness, and slowed movements over several days or weeks. | Drug-Induced Parkinsonism | 1. Consider reducing the dose of prochlorperazine. 2. Administer an anticholinergic agent such as benztropine or amantadine.[2][10] 3. If symptoms persist, re-evaluate the necessity of using prochlorperazine in the study protocol. |
| Unexpectedly high incidence of EPS in the study group. | Protocol Design or Patient Population | 1. Review the prochlorperazine dosage and administration rate. Slower infusion rates have been explored, though evidence for their effectiveness in reducing akathisia is mixed. 2. Re-assess the inclusion/exclusion criteria to identify any unforeseen risk factors in the study population. 3. Consider amending the protocol to include prophylactic treatment with an anticholinergic or antihistamine for all participants. |
Data on Incidence and Mitigation of EPS
Table 1: Incidence of Prochlorperazine-Induced Extrapyramidal Side Effects
| Study Population | Prochlorperazine Dose & Route | Incidence of Akathisia | Incidence of Dystonia | Citation(s) |
| Emergency Department Patients | 10 mg IV | 44% | - | [9] |
| Emergency Department Patients | IV or IM (dose not specified) | 16% | 4% | [13] |
| Cancer Patients on Opioids | 10 or 15 mg/day orally | 14% | - | [14] |
| Children (Headache Treatment) | Not specified | - | 0.43% | [15] |
Table 2: Efficacy of Prophylactic Diphenhydramine for Prochlorperazine-Induced Akathisia
| Treatment Group | Number of Participants | Incidence of Akathisia | Absolute Reduction | Odds Ratio (95% CI) | Citation(s) |
| Prochlorperazine (10 mg IV) + Placebo | 50 | 36% | - | - | [11][12] |
| Prochlorperazine (10 mg IV) + Diphenhydramine (50 mg IV) | 50 | 14% | 22% | 0.39 (0.18 to 0.85) | [11][12] |
Experimental Protocols
Assessment of Extrapyramidal Side Effects
To systematically assess for EPS in a clinical trial setting, the use of validated rating scales is recommended. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool for this purpose.[16][17][18][19]
Methodology for ESRS Administration:
-
Training and Calibration: All raters should be trained on the ESRS manual to ensure consistency. Inter-rater reliability should be established before the study begins.[17]
-
Baseline Assessment: Administer the ESRS to all participants at baseline, before the first dose of prochlorperazine, to document any pre-existing movement disorders.
-
Scheduled Follow-up Assessments: Conduct ESRS assessments at predefined time points throughout the study (e.g., 1 hour, 24 hours, 1 week, and at the end of the study). The timing should be frequent enough to capture acute events.
-
The ESRS consists of four subscales:
-
Questionnaire on Subjective Symptoms: Ask the participant about their subjective experience of muscle stiffness, restlessness, and involuntary movements.
-
Examination for Parkinsonism and Akathisia: The clinician observes and rates the participant's gait, posture, tremor, and rigidity.
-
Examination for Dystonia: The clinician examines for sustained muscle contractions and abnormal postures in various body regions.
-
Examination for Dyskinesia: The clinician observes for involuntary, repetitive movements, particularly in the orofacial region.
-
-
Scoring: Each item is rated on a severity scale. The total score for each subscale provides a quantitative measure of the severity of the specific EPS.[16]
For more focused assessments, other scales can be used:
-
Abnormal Involuntary Movement Scale (AIMS): Specifically designed to assess the severity of tardive dyskinesia.[4]
-
Barnes Akathisia Rating Scale (BARS): A commonly used scale to measure the severity of akathisia.[4]
Visualizations
Caption: Prochlorperazine's blockade of D2 receptors leads to increased cholinergic activity, causing EPS.
References
- 1. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. psychdb.com [psychdb.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. goodrx.com [goodrx.com]
- 7. The epidemiology and phenomenology of non-antipsychotic-induced dystonia: a hybrid systematic-narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extrapyramidal Symptoms: What Causes Them and How to Stop Them [healthline.com]
- 9. Prochlorperazine induces akathisia in emergency patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 12. researchgate.net [researchgate.net]
- 13. Frequency of adverse reactions to prochlorperazine in the ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [A study on the antiemetic effect and extrapyramidal symptoms of prochlorperazine versus perospirone for the control of nausea and vomiting due to opioid introduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 17. Manual for the Extrapyramidal Symptom Rating Scale (ESRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. The Extrapyramidal Symptom Rating Scale and Its Abbreviated Version: A Critical Review of Clinimetric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Prochlorperazine Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize prochlorperazine (B1679090) dosage and minimize drowsiness in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind prochlorperazine-induced drowsiness?
Prochlorperazine's primary therapeutic effects stem from its antagonism of dopamine (B1211576) D2 receptors.[1][2][3][4] However, it also blocks other receptors, including histamine (B1213489) H1 receptors.[5] The blockade of H1 receptors is the principal cause of the sedative side effect of drowsiness.[5] Additionally, its anti-alpha-adrenergic properties may contribute to sedation.[2]
Q2: How does the dosage of prochlorperazine relate to the incidence of drowsiness?
While a definitive dose-response curve for prochlorperazine-induced drowsiness is not well-established in publicly available literature, it is generally understood that the risk of side effects, including sedation, increases with higher doses.[3] Lower doses are recommended to minimize adverse effects. For non-psychotic anxiety in adults, the typical oral dose is 5 mg three to four times a day, with a maximum of 20 mg per day.[1][6] For severe nausea and vomiting, oral doses of 5 to 10 mg are common.[1][6] It is crucial to begin with the lowest recommended dose and adjust based on the individual response.[6]
Q3: Does the route of administration affect the likelihood of drowsiness?
The route of administration influences the pharmacokinetics of prochlorperazine, which can, in turn, affect the onset and intensity of side effects like drowsiness. Intravenous (IV) administration leads to nearly 100% bioavailability and a more rapid onset of action compared to oral administration, which has low and variable bioavailability due to first-pass metabolism.[7] One study comparing 6 mg of buccally absorbed prochlorperazine to 10 mg of intravenous prochlorperazine for migraine treatment found no significant difference in sedation rates between the two routes, as measured by a Visual Analog Scale (VAS).[8][9] However, another study noted that buccal prochlorperazine caused less drowsiness and sedation compared to an oral preparation.[10]
Q4: Are there any strategies to mitigate prochlorperazine-induced drowsiness in study participants?
Yes, several strategies can be employed:
-
Dosage Titration: Begin with the lowest effective dose and carefully titrate upwards as needed for the experimental endpoint, while monitoring for sedation.[6]
-
Route Selection: Consider the route of administration. While IV administration offers rapid onset, it may also lead to a quicker onset of side effects. Buccal or intramuscular routes might offer a different pharmacokinetic profile that could be advantageous.[4][7]
-
Subject Monitoring: Regularly assess participants for drowsiness using standardized subjective and objective methods.
-
Scheduling: If permissible within the study design, consider administering prochlorperazine at a time when a period of drowsiness would least impact the experimental procedures.
-
Coadministration: Be cautious when co-administering prochlorperazine with other CNS depressants, as this can potentiate sedation.[11][12]
Troubleshooting Guide: Managing Drowsiness in Your Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive drowsiness in a majority of subjects at the current dosage. | The selected dose has a high sedative effect in the study population. | 1. Review the literature for the lowest effective dose for your intended application.2. Consider a dose-reduction study to find the optimal balance between efficacy and sedation.3. Evaluate if a different route of administration could alter the pharmacokinetic profile to reduce peak sedative effects. |
| High variability in drowsiness among subjects at the same dose. | Individual differences in metabolism, receptor sensitivity, or concurrent medications. | 1. Screen participants for the use of other CNS depressant medications.2. Analyze if there are any demographic or genetic factors that correlate with increased sedation.3. Stratify results based on the level of drowsiness to identify any confounding effects on your primary outcome. |
| Drowsiness is interfering with the performance of cognitive or motor tasks required in the experiment. | The sedative effects of prochlorperazine are masking or altering the experimental outcomes. | 1. Schedule task performance to coincide with the expected trough of prochlorperazine's sedative effects.2. Utilize a crossover design with a placebo to quantify the impact of prochlorperazine-induced drowsiness on task performance.3. Consider alternative antiemetics with a lower sedative potential if prochlorperazine's primary use in the study is for nausea and vomiting control. |
Data on Prochlorperazine Dosage and Sedation
The following table summarizes available data on prochlorperazine dosage and associated sedation. Direct dose-response studies on sedation are limited; therefore, data is compiled from comparative studies.
| Dosage and Route of Administration | Study Population | Sedation Assessment Method | Key Findings on Drowsiness | Citation |
| 6 mg Buccal vs. 10 mg Intravenous | 80 adult migraine patients | 100 mm Visual Analog Scale (VAS) | No significant difference in sedation rates was found between the two groups. | [8][9] |
| 10 mg Intravenous | 63 patients undergoing laparoscopic cholecystectomy | Not specified | Drowsiness was listed as a side effect, occurring in a portion of the 20.63% of patients who experienced any side effects. | [13] |
| 10 mg Intravenous | 32 adults in the emergency department for nausea and vomiting | Subjective report | Sedation scores were similar between the prochlorperazine and ondansetron (B39145) groups. | [14] |
| 5 mg Oral | 12 healthy subjects | Not specified for sedation | This low dose had no effect on vestibular ocular and perceptual responses, suggesting a primary anti-emetic action at this level. | [15] |
| Oral (unspecified dose) vs. Buccal | Patients with dizziness | Not specified | Buccal administration was reported to cause less drowsiness and sedation compared to the oral preparation. | [10] |
Experimental Protocols for Assessing Drowsiness
Subjective Assessment of Drowsiness
1. Visual Analog Scale (VAS) for Sedation
-
Description: The VAS is a simple and widely used tool for subjective assessment. It consists of a 100 mm horizontal line with "0" on the left end, anchored with "Wide Awake," and "100" on the right end, anchored with "Maximally Drowsy."[8][16]
-
Protocol:
-
Provide the subject with the VAS scale.
-
Instruct the subject: "Please mark a vertical line on this scale to indicate your current level of drowsiness, from 'Wide Awake' to 'Maximally Drowsy'."
-
Measure the distance in millimeters from the "Wide Awake" end to the subject's mark.
-
Record the score. This should be done at baseline and at specified intervals post-administration of prochlorperazine.
-
2. Richmond Agitation-Sedation Scale (RASS)
-
Description: The RASS is a 10-point scale with four levels of agitation (+1 to +4), one level for a calm and alert state (0), and five levels of sedation (-1 to -5).[17][18][19] It is a validated and reliable tool for assessing sedation in various clinical and research settings.[19]
-
-
Observation: Observe the patient. Are they alert, restless, or agitated?
-
If overtly combative or violent: +4 (Combative)
-
If pulling at tubes or catheters, or aggressive: +3 (Very Agitated)
-
If showing frequent non-purposeful movement or fighting a ventilator: +2 (Agitated)
-
If anxious with movements that are not aggressive or vigorous: +1 (Restless)
-
If alert and calm: 0 (Alert and Calm)
-
-
Verbal Stimulation: If the patient is not alert, state the patient's name and ask them to open their eyes and look at you.
-
If the patient awakens with sustained eye-opening and eye contact (>10 seconds): -1 (Drowsy)
-
If the patient awakens with eye-opening and eye contact, but it is not sustained (<10 seconds): -2 (Light Sedation)
-
If the patient has any movement in response to your voice but no eye contact: -3 (Moderate Sedation)
-
-
Physical Stimulation: If there is no response to verbal stimulation, physically stimulate the patient by shaking their shoulder and/or rubbing their sternum.
-
If the patient has any movement in response to physical stimulation: -4 (Deep Sedation)
-
If there is no response to any stimulation: -5 (Unarousable)
-
-
Objective Assessment of Drowsiness
For a more comprehensive evaluation, particularly in drug development studies, objective measures can be used alongside subjective scales.
1. Pupillometry
-
Description: Digital pupillometry provides an objective measure of pupillary light reflex, which can be affected by sedative agents.[22][23] Parameters such as pupillary diameter and constriction velocity can be quantified.[22]
-
Protocol:
-
Establish a baseline pupillometry reading before prochlorperazine administration in a controlled light environment.
-
At specified time points after administration, use a portable pupillometer to measure pupillary diameter (maximum and minimum), constriction velocity, and latency.
-
Record and analyze the changes from baseline. A decrease in pupillary diameter and constriction velocity can indicate a sedative effect.[22]
-
2. Electroencephalography (EEG)
-
Description: EEG measures the electrical activity of the brain and can detect changes associated with drowsiness and sedation.[24][25] Spectral analysis of the EEG signal can quantify the power in different frequency bands (e.g., delta, theta, alpha, beta), which are known to change with levels of alertness.[26]
-
Protocol:
-
Attach EEG electrodes to the scalp according to a standardized montage (e.g., the 10-20 system).
-
Record a baseline EEG for a predetermined period in a quiet, controlled environment with the subject resting with their eyes closed.
-
After prochlorperazine administration, record EEG data at specified intervals.
-
Perform spectral analysis on the EEG data to determine the power in different frequency bands. An increase in delta and theta power and a decrease in alpha power are typically associated with increased drowsiness.[26]
-
Visualizations
Caption: Prochlorperazine's multi-receptor blockade and resulting clinical effects.
Caption: Experimental workflow for assessing prochlorperazine-induced drowsiness.
Caption: Logical approach to optimizing prochlorperazine dosage to minimize drowsiness.
References
- 1. Prochlorperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Prochloroperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Compazine (Prochlorperazine): Uses and Side Effects [verywellhealth.com]
- 4. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 5. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. Buccally absorbed vs intravenous prochlorperazine for treatment of migraines headaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of buccal and oral prochlorperazine in the treatment of dizziness associated with nausea and/or vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compazine, Compazine Spansules (prochlorperazine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. drugs.com [drugs.com]
- 13. pjmhsonline.com [pjmhsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 17. Richmond Agitation-Sedation Scale (RASS) [mdcalc.com]
- 18. mnhospitals.org [mnhospitals.org]
- 19. atsjournals.org [atsjournals.org]
- 20. MODIFIED RICHMOND AGITATION AND SEDATION SCALE (mRASS) | Translational Research Center for TBI and Stress Disorders (TRACTS) [heartbrain.hms.harvard.edu]
- 21. youtube.com [youtube.com]
- 22. Use of Digital Pupillometry to Measure Sedative Response to Propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Use of Digital Pupillometry to Measure Sedative Response to Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measurement of opioid-induced sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Electroencephalogram bispectral analysis predicts the depth of midazolam-induced sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing prochlorperazine-induced dry mouth in trial participants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing prochlorperazine-induced dry mouth (xerostomia) in trial participants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind prochlorperazine-induced dry mouth?
A1: Prochlorperazine (B1679090) exhibits anticholinergic properties, meaning it blocks the action of acetylcholine (B1216132), a neurotransmitter essential for saliva secretion.[1] Specifically, it acts as an antagonist at muscarinic acetylcholine receptors (mAChRs) in the salivary glands. The M1, M3, and M5 receptor subtypes are particularly important for saliva production. By blocking these receptors, prochlorperazine inhibits the signaling cascade that leads to water and electrolyte secretion from salivary gland acinar cells, resulting in the sensation of a dry mouth.
Q2: How common is dry mouth in patients taking prochlorperazine?
A2: Dry mouth is a common adverse effect of prochlorperazine, with a reported incidence of 1% to 10% in patients.[1]
Q3: What are the best practices for assessing dry mouth in our trial participants?
A3: A comprehensive assessment of dry mouth should include both subjective and objective measures.
-
Subjective Assessment: This involves capturing the participant's experience of dry mouth. Standardized questionnaires are recommended for this purpose.
-
Xerostomia Inventory (XI): A validated 11-item questionnaire that assesses the severity and impact of dry mouth.
-
Visual Analog Scale (VAS): A simple tool where participants rate the severity of their dry mouth on a continuous scale.
-
-
Objective Assessment: This involves measuring the actual salivary flow rate.
-
Sialometry: The standard method for quantifying unstimulated and stimulated whole saliva production.
-
Q4: What are the key differences between unstimulated and stimulated sialometry?
A4:
-
Unstimulated Sialometry measures the basal salivary flow rate, which is responsible for keeping the mouth moist in the absence of stimuli.
-
Stimulated Sialometry measures the salivary flow rate in response to a stimulus, such as chewing paraffin (B1166041) wax or citric acid application, mimicking the saliva production during eating.
Q5: Are there any specific instructions for participants before saliva collection?
A5: Yes, to ensure the accuracy of sialometry results, participants should be instructed to:
-
Refrain from eating, drinking, smoking, and oral hygiene procedures for at least one hour before the collection.
-
Avoid consuming caffeine (B1668208) or alcohol on the day of the measurement.
-
Be in a relaxed and comfortable state during the collection period.
Troubleshooting Guide
Issue: A trial participant reports severe dry mouth. What are the immediate steps?
Troubleshooting Steps:
-
Assess Severity: Use the Xerostomia Inventory (XI) and a Visual Analog Scale (VAS) to quantify the severity of the participant's symptoms.
-
Measure Salivary Flow: Perform unstimulated and stimulated sialometry to objectively assess the reduction in saliva production.
-
Review Concomitant Medications: Check if the participant is taking other medications with anticholinergic properties that could be exacerbating the dry mouth.
-
Consider Non-Pharmacological Interventions:
-
Advise the participant to sip water frequently throughout the day.
-
Recommend chewing sugar-free gum or sucking on sugar-free candy to stimulate saliva flow.
-
Suggest the use of a room humidifier at night.
-
-
Evaluate Pharmacological Interventions (as per trial protocol):
-
Saliva Substitutes: These are over-the-counter products that provide temporary relief by moistening the oral mucosa.
-
Sialogogues: If permitted by the study protocol, systemic sialogogues like pilocarpine (B147212) or cevimeline (B1668456) may be considered. These drugs stimulate saliva production but can have systemic side effects.
-
Issue: We are observing a high variability in our sialometry measurements.
Troubleshooting Steps:
-
Standardize Collection Protocol: Ensure that the saliva collection procedure is strictly standardized across all participants and at all time points. This includes the time of day, participant posture, and instructions provided.
-
Control for Pre-Collection Activities: Re-emphasize the importance of avoiding eating, drinking, smoking, and oral hygiene before collection.
-
Ensure a Relaxed Environment: Anxiety or stress can affect salivary flow. Conduct the collection in a quiet and comfortable setting.
-
Check for Proper Technique: For stimulated sialometry, ensure the chewing stimulus is consistent in terms of material and duration.
-
Calibrate Equipment: If using any equipment for saliva collection or measurement, ensure it is properly calibrated.
Data Presentation
The following table summarizes the reported incidence of dry mouth as an adverse effect of prochlorperazine.
| Adverse Effect | Incidence Rate | Reference |
| Dry Mouth (Xerostomia) | 1% - 10% | [1] |
Experimental Protocols
Protocol 1: Assessment of Subjective Dry Mouth using the Xerostomia Inventory (XI)
Objective: To quantify the participant's subjective experience of dry mouth.
Materials:
-
Xerostomia Inventory (XI) questionnaire.
Procedure:
-
Provide the participant with the 11-item XI questionnaire.
-
Instruct the participant to read each question carefully and select the response that best describes their experience over the past week.
-
The response options are typically on a Likert scale (e.g., Never, Hardly Ever, Occasionally, Fairly Often, Very Often).
-
Assign a score to each response (e.g., 1 for "Never" to 5 for "Very Often").
-
Sum the scores for all 11 items to obtain a total XI score. A higher score indicates greater severity of xerostomia.
Protocol 2: Assessment of Salivary Flow Rate by Sialometry
Objective: To objectively measure unstimulated and stimulated whole salivary flow rates.
Materials:
-
Pre-weighed, sterile collection tubes.
-
Timer.
-
Paraffin wax (for stimulated saliva collection).
-
Analytical balance.
Procedure for Unstimulated Whole Saliva Collection:
-
Instruct the participant to sit in a comfortable, upright position and to refrain from swallowing, chewing, or speaking for the duration of the collection.
-
Ask the participant to allow saliva to pool in their mouth and then drool it into the pre-weighed collection tube.
-
Continue the collection for a standardized period, typically 5 to 15 minutes.
-
After the collection period, weigh the tube containing the saliva.
-
Calculate the salivary flow rate in mL/min (assuming the density of saliva is 1 g/mL).
Procedure for Stimulated Whole Saliva Collection:
-
Following the unstimulated collection, provide the participant with a piece of unflavored paraffin wax.
-
Instruct the participant to chew the paraffin wax at a steady rate for a standardized period, typically 5 minutes.
-
Ask the participant to expectorate all the saliva produced into a pre-weighed collection tube.
-
After the collection period, weigh the tube containing the saliva.
-
Calculate the stimulated salivary flow rate in mL/min.
Mandatory Visualization
Caption: Prochlorperazine's anticholinergic mechanism of inducing dry mouth.
Caption: Experimental workflow for assessing and managing dry mouth.
References
Technical Support Center: Enhancing the Bioavailability of Buccal Prochlorperazine Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of buccal prochlorperazine (B1679090) formulations. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is the buccal route preferred for prochlorperazine administration?
A1: Prochlorperazine, an effective antiemetic, exhibits low and variable oral bioavailability (as low as 0-16%) due to extensive first-pass metabolism in the liver and degradation in the gastrointestinal tract.[1][2] The buccal mucosa offers a direct pathway into the systemic circulation, bypassing this first-pass effect.[3] This results in significantly higher plasma concentrations—more than double that of oral tablets—with less than half the variability, leading to a more reliable therapeutic effect.[3]
Q2: What are the key formulation components for a successful buccal prochlorperazine tablet?
A2: A successful formulation typically includes:
-
Prochlorperazine Maleate: The active pharmaceutical ingredient (API).
-
Mucoadhesive Polymers: To ensure the dosage form adheres to the buccal mucosa for a prolonged period. Common choices include Hydroxypropyl Methylcellulose (B11928114) (HPMC), Carbopol, Chitosan, and Sodium Alginate.[1][4]
-
Permeation Enhancers: To improve the absorption of prochlorperazine across the buccal epithelium. Bile salts like sodium glycocholate are effective options.[4]
-
Backing Layer: In bilayer tablets or patches, an impermeable backing layer (e.g., ethylcellulose) is used to ensure unidirectional drug release towards the mucosa and prevent drug loss into the saliva.[4]
-
Excipients: Fillers, binders, lubricants, and sweeteners to facilitate tablet manufacturing and improve patient compliance.
Q3: What are the critical quality attributes to evaluate for buccal prochlorperazine formulations?
A3: The following parameters are crucial for assessing the performance of buccal prochlorperazine formulations:
-
Bioadhesive Strength: The force required to detach the tablet from the buccal mucosa.
-
In Vitro Drug Release: The rate and extent of drug release over time.
-
Ex Vivo Permeation: The rate at which the drug permeates through a model buccal membrane (e.g., porcine buccal mucosa).
-
Swelling Index: The extent to which the tablet swells upon contact with moisture, which influences bioadhesion and drug release.[5]
-
Surface pH: Should be close to neutral to avoid irritation to the buccal mucosa.[4]
-
Physical Properties: Hardness, thickness, weight uniformity, and friability of the tablet.
Q4: How do permeation enhancers improve the bioavailability of buccal prochlorperazine?
A4: Permeation enhancers transiently and reversibly alter the barrier properties of the buccal epithelium. Bile salts, for example, are thought to work by several mechanisms, including the fluidization of the cell membrane, extraction of membrane proteins and lipids, and the formation of aqueous channels within the membrane, all of which facilitate the passage of prochlorperazine into the systemic circulation.
Troubleshooting Guides
Issue 1: Low Bioadhesive Strength
Question: My buccal tablets are not adhering to the mucosal surface for the desired duration. What could be the cause and how can I fix it?
Answer:
| Potential Cause | Troubleshooting Action |
| Inappropriate Polymer Selection or Concentration | The type and concentration of the mucoadhesive polymer are critical. Carbopol generally exhibits higher bioadhesive strength than HPMC.[1] Increasing the polymer concentration can also enhance bioadhesion.[4] Consider using a combination of polymers, such as Carbopol and HPMC, to optimize adhesion and drug release.[5] |
| Insufficient Polymer Hydration | Bioadhesion is initiated upon polymer hydration. Ensure the formulation allows for adequate initial swelling. However, excessive swelling can lead to a slippery gel with weak adhesion. |
| High Tablet Hardness | Excessively compressed tablets may have a less porous surface, hindering rapid hydration and adhesion. Optimize the compression force during tableting. |
Issue 2: Drug Release is Too Rapid
Question: My formulation releases prochlorperazine too quickly, failing to provide a sustained effect. How can I control the release rate?
Answer:
| Potential Cause | Troubleshooting Action |
| Low Viscosity Grade of HPMC | The viscosity of HPMC directly impacts the drug release rate. Switching to a higher viscosity grade (e.g., from HPMC K4M to HPMC K100M) will result in a slower and more controlled release. |
| Low Polymer Concentration | A lower concentration of a release-controlling polymer like HPMC will result in a less robust gel matrix, leading to faster drug diffusion. Increase the proportion of the polymer in the formulation.[6] |
| Presence of Soluble Excipients | Highly soluble excipients can leach out from the matrix, creating pores and accelerating drug release. Consider replacing them with less soluble alternatives. |
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
Question: My formulation shows promising in vitro release, but the in vivo bioavailability is still low. What could be the reason?
Answer:
| Potential Cause | Troubleshooting Action |
| Low Permeation Across Buccal Mucosa | Good in vitro release does not guarantee absorption. The buccal epithelium is a significant barrier. Incorporate a permeation enhancer, such as sodium glycocholate, into your formulation to improve drug flux across the mucosa.[4] |
| Drug Loss Due to Saliva Washout | If the formulation is not sufficiently bioadhesive, or if it is a monolayer tablet, a significant portion of the released drug may be washed away by saliva and swallowed, leading to first-pass metabolism. Consider a bilayer tablet design with an impermeable backing layer to ensure unidirectional release.[4] |
| Inadequate Residence Time | If the tablet detaches prematurely, the time available for drug absorption is reduced. Re-evaluate and optimize the bioadhesive properties of your formulation as described in "Issue 1". |
Issue 4: Formulation Stability Issues
Question: I am observing degradation of prochlorperazine in my formulation during stability studies. What are the likely degradation pathways and how can I prevent them?
Answer:
| Potential Cause | Troubleshooting Action |
| Photodegradation | Prochlorperazine is known to be sensitive to light. Protect the formulation from light at all stages of manufacturing and storage by using amber-colored containers and light-resistant packaging. |
| Oxidation | Prochlorperazine is susceptible to oxidation, forming sulfoxides and N-oxides. Consider including an antioxidant in your formulation. Also, packaging under an inert atmosphere (e.g., nitrogen) can help minimize oxidative degradation. |
| Interaction with Excipients | Ensure that all excipients are compatible with prochlorperazine. Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to screen for potential interactions. |
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on buccal prochlorperazine formulations to facilitate comparison.
| Formulation Composition | Bioadhesive Strength | Swelling Index | In Vitro Drug Release | Pharmacokinetic Parameters | Reference |
| HPMC K4M (4.75mg) + Carbopol 974P (7.125mg) | 18.836 (units not specified) | 3.246 after 5 hours | 99.87% in 5 hours | - | [4] |
| Carbopol 974P + HPMC K100MCR | 12.18 ± 0.011 g | 3.87 ± 0.0057 (units not specified) | 90.65% in 24 hours | - | [2][5] |
| HPMC (15 and 47 cps) + Ethyl Cellulose + PVP (Buccal Film) | - | - | 35.64% to 72.33% in 30 min | In vivo (rabbits): 80.40% absorption in 30 min | |
| Buccal vs. Oral Administration (Human Study) | - | - | - | Buccal administration produced >2x higher plasma concentrations with <0.5x the variability of oral tablets. | [3] |
Experimental Protocols
Methodology for Ex Vivo Permeation Study using a Franz Diffusion Cell
This protocol describes a general procedure for assessing the permeation of prochlorperazine from a buccal formulation using porcine buccal mucosa.
1. Materials and Equipment:
-
Franz diffusion cells
-
Porcine buccal mucosa (obtained from a local abattoir)
-
Phosphate (B84403) buffer pH 6.8 (simulated saliva)
-
Isotonic phosphate buffer pH 7.4 (receptor medium)
-
Surgical scissors, forceps, and scalpel
-
Water bath with magnetic stirrer
-
HPLC system for drug analysis
2. Preparation of Porcine Buccal Mucosa:
-
Obtain fresh porcine cheek tissue immediately after slaughter.
-
Separate the buccal mucosa from the underlying connective and adipose tissues using surgical scissors and forceps.
-
Carefully remove any remaining connective tissue from the mucosal surface.
-
Cut the prepared mucosa into pieces of appropriate size to fit the Franz diffusion cells.
-
Store the prepared tissue in cold phosphate buffer (pH 7.4) until use (preferably within 2 hours of slaughter).
3. Experimental Setup:
-
Mount the porcine buccal mucosa between the donor and receptor compartments of the Franz diffusion cell, with the mucosal side facing the donor compartment.
-
Fill the receptor compartment with a known volume of isotonic phosphate buffer (pH 7.4), ensuring no air bubbles are trapped beneath the membrane.
-
Place the Franz diffusion cells in a water bath maintained at 37 ± 0.5°C, with constant stirring of the receptor medium using a magnetic stir bar.
-
Allow the system to equilibrate for 30 minutes.
4. Permeation Study:
-
Place the buccal prochlorperazine tablet (or a defined amount of the formulation) in the donor compartment, in contact with the mucosal surface.
-
Add a small volume (e.g., 1 mL) of phosphate buffer pH 6.8 to the donor compartment to simulate salivary fluid.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the collected samples for prochlorperazine concentration using a validated HPLC method.
5. Data Analysis:
-
Calculate the cumulative amount of prochlorperazine permeated per unit area of the mucosa at each time point.
-
Plot the cumulative amount of drug permeated per unit area versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor compartment.
Visualizations
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Permeation of an Antiemetic Drug from Buccoadhesive Tablets by Using Bile Salts as Permeation Enhancers: Formulation Characterization, In Vitro, and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Swelling of hydroxypropyl methylcellulose matrix tablets. 2. Mechanistic study of the influence of formulation variables on matrix performance and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Drug Interactions with Prochlorperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential drug interactions with prochlorperazine (B1679090) during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of prochlorperazine drug interactions?
A1: Prochlorperazine, a phenothiazine (B1677639) derivative, exhibits a complex pharmacological profile, leading to potential drug interactions through two main mechanisms:
-
Pharmacokinetic Interactions: These occur primarily during metabolism. Prochlorperazine is extensively metabolized by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP2C19 being the most significant isoforms involved.[1] Co-administration with drugs that inhibit or induce these enzymes can alter the plasma concentration of prochlorperazine, leading to potential toxicity or loss of efficacy.
-
Pharmacodynamic Interactions: These result from the additive or synergistic effects of prochlorperazine and other drugs at the receptor level. Prochlorperazine is an antagonist at dopamine (B1211576) D2, histamine (B1213489) H1, alpha-1 adrenergic, and muscarinic M1 receptors.[2] When combined with other drugs acting on these receptors, it can lead to exaggerated physiological responses.
Q2: Which drugs are contraindicated for use with prochlorperazine?
A2: Due to the risk of severe adverse effects, co-administration of prochlorperazine with the following drugs is contraindicated:
-
Dofetilide
-
Dronedarone
-
Metoclopramide
-
Pimozide
-
Saquinavir
-
Thioridazine[3]
Q3: What are the key safety concerns when co-administering prochlorperazine with other drugs in a research setting?
A3: The primary safety concerns to monitor in preclinical and clinical research include:
-
QT Interval Prolongation: Prochlorperazine can prolong the QT interval, and this effect can be potentiated when co-administered with other QT-prolonging drugs, increasing the risk of Torsades de Pointes.[4][5]
-
Central Nervous System (CNS) Depression: Additive sedative effects can occur when prochlorperazine is combined with other CNS depressants like alcohol, benzodiazepines, and opioids.[6]
-
Extrapyramidal Symptoms (EPS): The risk of developing EPS, such as dystonia and akathisia, is increased when prochlorperazine is used with other dopamine antagonists.[7]
-
Anticholinergic Effects: Co-administration with other anticholinergic drugs can lead to an accumulation of side effects like dry mouth, blurred vision, constipation, and urinary retention.[6]
-
Hypotension: The alpha-1 adrenergic blocking activity of prochlorperazine can lead to additive hypotensive effects when combined with antihypertensive agents.[6]
Troubleshooting Experimental Issues
Q1: I am observing unexpected cytotoxicity in my in vitro cell-based assay when prochlorperazine is combined with my test compound. How can I troubleshoot this?
A1: Unexpected cytotoxicity can arise from several factors. Here is a systematic approach to troubleshoot this issue:
-
Assess Individual Compound Cytotoxicity:
-
Determine the IC50 for cytotoxicity for both prochlorperazine and your test compound individually in the same cell line and under the same assay conditions. This will help you understand the baseline toxicity of each compound.
-
Recommended Assay: MTT or XTT assay to assess metabolic activity, or an LDH release assay to measure membrane integrity.[8][9][10]
-
-
Evaluate the Nature of the Interaction:
-
If the observed cytotoxicity of the combination is greater than the additive effect of the individual compounds, you may be observing a synergistic cytotoxic effect.
-
Consider performing a drug interaction analysis using methods like the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 suggests synergy.
-
-
Check for Assay Interference:
-
Some compounds can interfere with the assay itself (e.g., colorimetric or fluorescent readouts). Run appropriate controls with the compounds in the absence of cells to check for any direct interaction with the assay reagents.
-
-
Consider Off-Target Effects:
-
Investigate if the combined off-target effects of both drugs could be leading to the observed cytotoxicity. For example, both compounds might be independently affecting mitochondrial function, and their combined effect is leading to cell death.
-
Experimental Workflow for Troubleshooting Cytotoxicity
Q2: My in vivo study shows a significant drug interaction, but my in vitro metabolism studies did not predict this. What could be the reason?
A2: Discrepancies between in vitro and in vivo drug interaction studies can occur for several reasons:
-
Role of Metabolites: The in vivo interaction might be mediated by a metabolite of your test compound that was not formed or was present at very low concentrations in your in vitro system.
-
Transporter-Mediated Interactions: The interaction could be occurring at the level of drug transporters (e.g., P-glycoprotein, OATPs) which may not be adequately represented in your in vitro metabolism assay (e.g., liver microsomes). A Caco-2 permeability assay can help investigate this.[11]
-
Complex Mechanisms: The in vivo interaction may not be solely metabolism-based. It could be a complex interplay of metabolic, transporter, and pharmacodynamic effects.
-
Induction vs. Inhibition: Your in vitro study might have focused on inhibition, while the in vivo effect could be due to enzyme induction, which requires a different experimental setup (e.g., using fresh human hepatocytes and measuring mRNA levels).
Quantitative Data on Prochlorperazine Interactions
The following tables summarize quantitative data on potential drug interactions with prochlorperazine.
Table 1: Pharmacokinetic Interactions - CYP450 System
| Interacting Drug Class | Specific Drug Example | CYP Isoform | Observed/Expected Effect on Prochlorperazine | Quantitative Data | Citation |
| CYP2D6 Inhibitors | Paroxetine | CYP2D6 | Increased plasma concentration of prochlorperazine | A 2- to 13-fold increase in peak plasma concentrations was observed for perphenazine (B1679617) (a similar phenothiazine) when co-administered with paroxetine. | [7] |
| CYP3A4 Inhibitors | Ketoconazole (B1673606) | CYP3A4 | Increased plasma concentration of prochlorperazine | While specific data for prochlorperazine is limited, potent CYP3A4 inhibitors like ketoconazole are expected to significantly increase its exposure. | [12] |
| CYP Inducers | Rifampin | CYP2D6, CYP3A4 | Decreased plasma concentration of prochlorperazine | Expected to decrease the efficacy of prochlorperazine due to enhanced metabolism. | N/A |
Table 2: Pharmacodynamic Interactions - QT Prolongation
| Interacting Drug Class | Specific Drug Example | Mechanism of Interaction | Quantitative Data | Citation |
| Antiarrhythmics | Quinidine | Additive QT prolongation | Prochlorperazine has an IC50 of 22.6 µM for blocking hERG channels at +40 mV. | [4] |
| Antipsychotics | Haloperidol | Additive QT prolongation | Prochlorperazine at 0.5 µM and 1 µM blocked the rapidly activating delayed rectifier K+ current by 38.9% and 76.5%, respectively. | [4] |
| Macrolide Antibiotics | Erythromycin | Additive QT prolongation | Co-administration should be avoided. | [13] |
Experimental Protocols
1. In Vitro CYP2D6 Inhibition Assay (Recombinant Enzyme)
-
Objective: To determine the IC50 of a test compound for the inhibition of CYP2D6-mediated metabolism of a probe substrate.
-
Materials:
-
Recombinant human CYP2D6 enzyme
-
CYP2D6 probe substrate (e.g., dextromethorphan)
-
NADPH regenerating system
-
Test compound and positive control inhibitor (e.g., quinidine)
-
96-well plates
-
LC-MS/MS for analysis
-
-
Methodology:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the recombinant CYP2D6 enzyme, the probe substrate, and varying concentrations of the test compound or positive control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using LC-MS/MS.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for efflux transporters like P-glycoprotein.
-
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., Lucifer yellow)
-
LC-MS/MS for analysis
-
-
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayer with transport buffer.
-
To assess apical to basolateral (A-B) permeability, add the test compound to the apical side and fresh transport buffer to the basolateral side.
-
To assess basolateral to apical (B-A) permeability, add the test compound to the basolateral side and fresh transport buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.[11][14][15][16]
-
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Prochlorperazine acts as an antagonist at the D2 receptor, which is a G-protein coupled receptor (GPCR) linked to a Gi subunit. Antagonism of this receptor prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[17]
Muscarinic M1 Receptor Signaling Pathway
Prochlorperazine also has anticholinergic properties through its antagonism of muscarinic receptors like the M1 receptor. The M1 receptor is coupled to a Gq protein, which activates phospholipase C (PLC).[5][18][19][20][21]
Alpha-1 Adrenergic Receptor Signaling Pathway
The hypotensive effects of prochlorperazine can be attributed to its antagonism of alpha-1 adrenergic receptors, which are also Gq-protein coupled.[22][23][24][25][26]
Histamine H1 Receptor Signaling Pathway
The sedative effects of prochlorperazine are partly due to its antagonism of histamine H1 receptors, which are also Gq-protein coupled.[9][27][28][29][30]
References
- 1. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Activity of Ketoconazole and Miconazole with Prochloraz in Inducing Oxidative Stress, GSH Depletion, Mitochondrial Dysfunction, and Apoptosis in Mouse Sertoli TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Blockade of HERG human K+ channel and IKr of guinea pig cardiomyocytes by prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. Paroxetine and prochlorperazine Interactions - Drugs.com [drugs.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. Procot Interactions Checker - Drugs.com [drugs.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. commerce.bio-rad.com [commerce.bio-rad.com]
- 23. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 30. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating the Risk of QT Prolongation with Prochlorperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on understanding and mitigating the risk of QT prolongation associated with the use of prochlorperazine (B1679090) in a research setting. The following information is intended to supplement, not replace, institutional guidelines and expert consultation.
Frequently Asked Questions (FAQs)
Q1: What is QT prolongation and why is it a concern with prochlorperazine use?
A1: QT prolongation refers to the lengthening of the QT interval on an electrocardiogram (ECG), which represents the time it takes for the heart's ventricles to repolarize after a contraction. Prochlorperazine, a phenothiazine (B1677639) derivative, can induce QT prolongation, which is a significant concern as it can increase the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1][2][3][4]
Q2: What is the primary mechanism by which prochlorperazine causes QT prolongation?
A2: The principal mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channels in the heart muscle cells.[4][5][6] These channels are crucial for the repolarization phase of the cardiac action potential. By inhibiting these channels, prochlorperazine delays ventricular repolarization, leading to a prolonged QT interval.[4][5]
Q3: What are the key risk factors for developing QT prolongation when using prochlorperazine?
A3: Several factors can increase the risk of prochlorperazine-induced QT prolongation. These include:
-
Pre-existing conditions: Congenital long QT syndrome, heart failure, bradycardia, and other cardiovascular diseases.[1][5]
-
Electrolyte imbalances: Low levels of potassium (hypokalemia) or magnesium (hypomagnesemia) can exacerbate the QT-prolonging effects of prochlorperazine.[1][3]
-
Dose: The risk of QT prolongation is dose-dependent, with higher doses posing a greater risk.[1][2]
-
Co-administration of other QT-prolonging drugs: The concomitant use of other medications known to prolong the QT interval can have an additive effect.[1][2][7]
-
Female sex and advanced age. [5]
-
Renal or hepatic impairment. [5]
Q4: Are there alternatives to prochlorperazine with a lower risk of QT prolongation?
A4: Yes, several antiemetics are considered to have a lower risk of QT prolongation. These include:
-
Metoclopramide: A dopamine (B1211576) antagonist with minimal QT effects.[8][9][10]
-
Promethazine: An antihistamine with antiemetic properties and minimal impact on the QT interval.[8][9]
-
Dexamethasone: A corticosteroid that can be used as an adjunct therapy for nausea and vomiting with minimal cardiac conduction effects.[8]
-
Palonosetron: A 5-HT3 receptor antagonist that has been noted for not significantly prolonging the QT interval.
Troubleshooting Guide
Issue: Unexpectedly large or variable QT interval readings in our in vivo experiment with prochlorperazine.
| Potential Cause | Troubleshooting Steps |
| Electrolyte Imbalance in Animal Models | 1. Verify that serum potassium and magnesium levels are within the normal range for the species being studied. 2. Ensure that the diet and any vehicle solutions are not contributing to electrolyte disturbances. |
| Incorrect ECG Lead Placement or Analysis | 1. Review and standardize the ECG lead placement on the animal subjects to ensure consistent and accurate recordings. 2. Utilize appropriate software for QT correction (e.g., Bazett's, Fridericia's, or individual correction) and ensure it is applied consistently across all data. |
| Interaction with Anesthetics or Other Concomitant Medications | 1. If using anesthetics, choose an agent with minimal effects on the QT interval. 2. Review all administered compounds for potential QT-prolonging properties and consider their additive effects. |
| Stress-Induced Heart Rate Variability | 1. Acclimatize animals to the experimental procedures to minimize stress. 2. In conscious telemetry studies, allow for a sufficient stabilization period before data acquisition. |
Data Presentation
Prochlorperazine's Interaction with the hERG Channel and Comparative Risk
| Parameter | Value | Species/System | Reference |
| hERG IC50 | 22.6 µM (at +40 mV) | Xenopus oocytes | [6] |
| 37.4 µM (at 0 mV) | Xenopus oocytes | [6] | |
| 42.1 µM (at -40 mV) | Xenopus oocytes | [6] | |
| Typical Oral Dose (Nausea/Vomiting) | 5-10 mg every 6-8 hours | Human | [8][11] |
| Typical IM Dose (Nausea/Vomiting) | 5-10 mg every 3-4 hours | Human | [11] |
| Comparative Risk of QT Prolongation | Minimal to Moderate | Human | [10] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates a higher potency of blockade.
Experimental Protocols
Key Experiment: In Vitro hERG Assay (Manual Patch-Clamp)
This protocol provides a general framework for assessing the inhibitory effect of prochlorperazine on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Objective: To determine the concentration-dependent inhibition of the hERG current by prochlorperazine and calculate the IC50 value.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH)
-
Prochlorperazine stock solution and serial dilutions
Methodology:
-
Cell Preparation: Culture the hERG-expressing cells according to standard protocols. On the day of the experiment, detach the cells and plate them at a low density in the recording chamber.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ). Apply gentle suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current, which is used for analysis.
-
Repeat this voltage step protocol at a regular interval (e.g., every 15 seconds) to monitor the stability of the current.
-
-
Compound Application:
-
After obtaining a stable baseline hERG current for several minutes, begin perfusion of the external solution containing the lowest concentration of prochlorperazine.
-
Allow the current to reach a new steady-state (typically 3-5 minutes).
-
Wash out the compound with the control external solution.
-
Repeat the application and washout steps for increasing concentrations of prochlorperazine.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each prochlorperazine concentration.
-
Normalize the current amplitude at each concentration to the baseline control current.
-
Plot the percentage of current inhibition against the logarithm of the prochlorperazine concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of Prochlorperazine-Induced QT Prolongation.
Caption: Risk Mitigation Workflow for Prochlorperazine Use.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Blockade of HERG human K+ channel and IKr of guinea pig cardiomyocytes by prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frequency, characteristics and risk factors of QT interval prolonging drugs and drug-drug interactions in cancer patients: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. droracle.ai [droracle.ai]
- 11. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting prochlorperazine instability in experimental solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of prochlorperazine (B1679090) in experimental solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My prochlorperazine solution has turned yellow/brown. What is the cause and is it still usable?
A discolored prochlorperazine solution, often appearing yellow or brown, is a common indicator of degradation.[1] This is primarily due to oxidation and photodegradation. Prochlorperazine is sensitive to light and air.[2] Exposure to light can cause discoloration, and if markedly discolored, the injection should be discarded. It is recommended to store prochlorperazine solutions protected from light in tight, light-resistant containers.[1] The usability of a discolored solution is questionable as the concentration of the active pharmaceutical ingredient (API) may be reduced, and degradation products may have different pharmacological activities or toxicities. It is advisable to prepare a fresh solution and ensure proper storage conditions.
Q2: What are the primary factors that contribute to the degradation of prochlorperazine in solution?
The main factors affecting the stability of prochlorperazine in solution are:
-
Light: Prochlorperazine is highly sensitive to light.[2] Exposure to sunlight, UV light, and even fluorescent diffuse light can lead to significant degradation.[2] Photodegradation can involve dechlorination and the formation of sulfoxides and other byproducts.[2]
-
Oxidation: The phenothiazine (B1677639) ring in prochlorperazine is susceptible to oxidation, primarily forming prochlorperazine sulfoxide (B87167), a major and less active metabolite.[2][3] This process can be accelerated by heat and the presence of oxygen.[2]
-
pH: The stability of prochlorperazine is influenced by the pH of the solution. While it is relatively stable in acidic conditions, it is more susceptible to degradation under basic (alkaline) conditions.[4][5]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation, including oxidation and hydrolysis.[2] It is recommended to store prochlorperazine solutions at controlled room temperature (15-30°C) and avoid freezing.[1]
Q3: What are the major degradation products of prochlorperazine?
Forced degradation studies have identified several major degradation products of prochlorperazine:
-
Prochlorperazine Sulfoxide: The primary product of oxidation.[2][3]
-
N-Oxides: Prochlorperazine 1'-N-oxide and Prochlorperazine 4'-N-oxide are also formed through oxidation.
-
Dechlorinated and Demethylated Products: These are also common degradation pathways.[2]
-
Hydroxylated Derivatives: Formed as a result of photosubstitution following dechlorination and sulfoxidation.[2]
Troubleshooting Guides
Issue: Rapid degradation of prochlorperazine stock solution.
Possible Cause & Solution
-
Improper Storage:
-
Question: Is the solution stored in a clear container and exposed to light?
-
Solution: Store the stock solution in an amber-colored or light-protectant container. For long-term storage, wrap the container in aluminum foil.
-
-
Inappropriate Solvent:
-
Question: What solvent was used to prepare the stock solution?
-
Solution: While prochlorperazine maleate (B1232345) has moderate aqueous solubility, the choice of solvent can impact stability.[6] For HPLC analysis, a common diluent is a mixture of 0.1% formic acid and acetonitrile (B52724).[6] Ensure the solvent is of high purity and de-gassed to minimize dissolved oxygen.
-
-
Incorrect pH:
-
Question: Has the pH of the aqueous solution been measured?
-
Solution: Adjust the pH to a slightly acidic range (pH 4-5) using a suitable buffer (e.g., citrate (B86180) buffer) to enhance stability, as prochlorperazine is more stable under acidic conditions.[4][7]
-
Issue: Inconsistent results in cell-based assays using prochlorperazine.
Possible Cause & Solution
-
Degradation in Culture Media:
-
Question: How long is the prochlorperazine solution incubated with the cells?
-
Solution: Prochlorperazine can degrade in aqueous cell culture media over time. Prepare fresh dilutions of prochlorperazine from a protected stock solution immediately before each experiment. Minimize the exposure of the treatment media to light during incubation.
-
-
Interaction with Media Components:
-
Question: Does the cell culture medium contain components that could accelerate degradation (e.g., high concentrations of riboflavin, which is light-sensitive)?
-
Solution: If interactions are suspected, consider using a simpler, defined medium for the duration of the drug treatment or conduct a stability study of prochlorperazine in the specific culture medium being used.
-
Data Presentation
Table 1: Summary of Prochlorperazine Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 1 N HCl | 48 hours | 80°C | 1.25 | - |
| Base Hydrolysis | 1 N NaOH | 7 days | Room Temp | No degradation | - |
| Base Hydrolysis | 1 N NaOH | 1 day | 80°C | 1.85 | - |
| Oxidation | 3% H₂O₂ | - | - | 9.45 | Prochlorperazine sulfoxide, PCZ 1'-N-oxide, PCZ 4'-N-oxide |
| Thermal | - | 48 hours | 120°C | No significant degradation | - |
| Photolytic | Sunlight | - | - | Significant | Dechlorinated, hydroxylated, and sulfoxide products |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Prochlorperazine
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify prochlorperazine and its degradation products.
1. Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 (150 mm × 4.6 mm i.d., 5 µm) or equivalent C18 column.[8]
-
Mobile Phase:
-
Solvent A: 0.2% Trifluoroacetic acid (TFA) in water (v/v)
-
Solvent B: 0.2% TFA in acetonitrile (v/v)
-
-
Gradient Elution:
Time (min) % Solvent B 0 22 20 42 29 90 | 32 | 90 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40 ± 2°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of prochlorperazine working standard in methanol (B129727) at a concentration of 150 µg/mL.
-
Sample Solution: Dilute the experimental prochlorperazine solution with methanol to a final concentration within the linear range of the assay.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate prochlorperazine from its degradation products and any matrix components. This is typically achieved through forced degradation studies.
-
Linearity: Establish a linear relationship between the peak area and the concentration of prochlorperazine over a defined range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known concentrations of prochlorperazine.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of prochlorperazine that can be reliably detected and quantified.
Protocol 2: Forced Degradation Study of Prochlorperazine
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH guidelines.[9]
1. Preparation of Samples:
-
Prepare a stock solution of prochlorperazine in a suitable solvent (e.g., methanol) at a known concentration (e.g., 150 µg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Add 1 N HCl to the prochlorperazine solution and heat at 80°C for 48 hours. Neutralize the solution with 1 N NaOH before analysis.
-
Base Hydrolysis: Add 1 N NaOH to the prochlorperazine solution and heat at 80°C for 24 hours. Neutralize the solution with 1 N HCl before analysis.
-
Oxidation: Add 3% hydrogen peroxide to the prochlorperazine solution and keep at room temperature for a suitable duration.
-
Thermal Degradation: Store the solid prochlorperazine drug substance in a hot air oven at 120°C for 48 hours. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the prochlorperazine solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10][11] A control sample should be protected from light.
3. Analysis:
-
Analyze all stressed samples and a control sample (unstressed) using a validated stability-indicating HPLC method (see Protocol 1).
-
Use a photodiode array (PDA) detector to check for peak purity and identify the formation of new peaks corresponding to degradation products. Mass spectrometry (MS) can be coupled with HPLC for structural elucidation of the degradants.
Mandatory Visualizations
Caption: Major degradation pathways of prochlorperazine.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for prochlorperazine instability.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Prochlorperazine Sulfoxide|CAS 10078-27-0 [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. japtronline.com [japtronline.com]
- 7. Stability of extemporaneously prepared preservative-free prochlorperazine nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
Strategies to prevent convulsions as a prochlorperazine side effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating prochlorperazine (B1679090) and its potential convulsive side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which prochlorperazine can induce convulsions?
A1: Prochlorperazine is a first-generation antipsychotic that primarily acts as a dopamine (B1211576) D2 receptor antagonist.[1][2][3] Blockade of D2 receptors in the brain can disrupt the normal balance of excitatory and inhibitory neurotransmission, leading to a lowering of the seizure threshold.[1][4] This increased neuronal excitability can, in some circumstances, lead to the generation of convulsive seizures.
Q2: Are convulsions a common side effect of prochlorperazine in preclinical or clinical studies?
A2: While convulsions are a recognized and serious side effect, they are generally considered rare.[5] Seizure incidence is dose-dependent and more likely to occur in individuals with a pre-existing history of seizure disorders or at supratherapeutic doses.[4]
Q3: What are the early warning signs of prochlorperazine-induced neurotoxicity that I should monitor for in my animal experiments?
A3: Early signs of neurotoxicity can manifest as behavioral changes. In rodents, these may include agitation, jitteriness, restlessness, and stereotyped behaviors such as repetitive chewing or head nodding.[6] More severe signs can include muscle stiffness, tremors, and loss of balance control.[7] Continuous monitoring of animal behavior and activity levels is crucial for early detection.
Q4: Can co-administration of other drugs increase the risk of prochlorperazine-induced convulsions?
A4: Yes, co-administration of other drugs that also lower the seizure threshold can increase the risk. This includes other phenothiazines, some antidepressants, and drugs that interfere with the metabolism of prochlorperazine, potentially leading to higher plasma concentrations.[8]
Troubleshooting Guides
Issue: An animal in my study has experienced a convulsion after prochlorperazine administration. What should I do?
Troubleshooting Steps:
-
Immediate Care: Ensure the animal's airway is clear and it is in a safe environment to prevent injury during the seizure.
-
Pharmacological Intervention: For acute seizure management, administration of a benzodiazepine (B76468) such as diazepam or lorazepam can be effective. Consult your institution's veterinary guidelines for appropriate dosing.
-
Dose Re-evaluation: The dose of prochlorperazine should be immediately re-evaluated. Consider reducing the dose or discontinuing administration in that animal.
-
Monitor for Recurrence: Closely monitor the animal for any further seizure activity.
-
Data Review: Analyze the experimental conditions leading up to the seizure. Were there any other confounding factors? Was the dose escalated too quickly?
Issue: I am planning a study with prochlorperazine and want to minimize the risk of convulsions in my animal cohort.
Preventative Strategies:
-
Subject Screening: If possible, use animals with no known predisposition to seizures.
-
Dose-Escalation: Employ a gradual dose-escalation protocol to allow for acclimatization and to identify the lowest effective dose.
-
Prophylactic Co-administration of Anticonvulsants: Consider the prophylactic use of an anticonvulsant. Levetiracetam (B1674943) and lamotrigine (B1674446) are potential candidates that have shown efficacy in other models of drug-induced seizures.[7] A pilot study to determine the optimal non-sedating, protective dose of the anticonvulsant in your model is recommended.
-
Continuous Monitoring: Implement continuous video and/or electroencephalography (EEG) monitoring to detect subclinical seizure activity and early behavioral changes.
Quantitative Data Summary
Table 1: Incidence of Seizures with Antipsychotic Drug Classes
| Antipsychotic Drug Class | Seizure Rate (%) | Notes |
| Phenothiazines | 0.05% | Includes prochlorperazine. |
| Butyrophenones | 0.03% | |
| Thioxanthenes | 0.05% | |
| Second-Generation Antipsychotics | 0.05% | |
| Clozapine (as a single agent) | 0.18% | Highest rate among individual agents. |
Data adapted from a study of 320,383 patients treated with antipsychotics. It's important to note that in 74.3% of seizure cases, more than one drug was considered responsible.[9]
Table 2: Prophylactic Dosing of Levetiracetam in a Clinical Setting for Seizure Prophylaxis
| Dosing Regimen | Daily Dose | Use Case |
| Loading Dose | 1000mg IV/PO | For patients with structural intracranial injury. |
| Maintenance Dose | 500mg IV/PO BID | Continued for 7 days. |
| Renal Adjustment (Hemodialysis) | 250mg BID |
This data is from a clinical practice guideline for seizure prophylaxis in humans and may need to be adapted for preclinical models based on allometric scaling and the specific research question.[10]
Experimental Protocols
Protocol 1: Prophylactic Co-administration of Levetiracetam to Prevent Prochlorperazine-Induced Seizures in a Rodent Model
Objective: To assess the efficacy of levetiracetam in preventing prochlorperazine-induced convulsions in rats.
Methodology:
-
Animal Model: Male Wistar rats (250-300g).
-
Housing: Animals are housed individually with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Groups (n=8 per group):
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + Prochlorperazine (e.g., 10 mg/kg, i.p.)
-
Group 3: Levetiracetam (e.g., 20 mg/kg, i.p.) + Prochlorperazine (e.g., 10 mg/kg, i.p.)
-
Group 4: Levetiracetam (e.g., 40 mg/kg, i.p.) + Prochlorperazine (e.g., 10 mg/kg, i.p.)
-
-
Drug Administration:
-
Administer levetiracetam or its vehicle 30 minutes prior to the administration of prochlorperazine or its vehicle.
-
-
Monitoring:
-
Behavioral: Immediately after prochlorperazine administration, continuously observe the animals for 60 minutes for convulsive behaviors. Score the severity of any seizures using the Racine scale (see below).
-
EEG (optional but recommended): For continuous monitoring of brain electrical activity, animals can be implanted with EEG electrodes prior to the study.[1][11]
-
-
Data Analysis:
-
Compare the incidence of seizures between groups using a Chi-square test.
-
Compare the mean seizure severity scores between groups using a one-way ANOVA followed by a post-hoc test.
-
Racine Scale for Seizure Scoring in Rodents: [12][13][14]
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control.
Protocol 2: Histopathological Assessment of Neuronal Injury Following Prochlorperazine-Induced Seizures
Objective: To evaluate for neuronal damage in the hippocampus and cortex following prochlorperazine-induced seizures.
Methodology:
-
Tissue Collection: 24 hours after the behavioral assessment in Protocol 1, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brain Extraction and Processing: Brains are extracted and post-fixed in 4% paraformaldehyde overnight, then transferred to a 30% sucrose (B13894) solution for cryoprotection. Coronal sections (40 µm) are cut on a cryostat.
-
Staining:
-
Nissl Staining: To assess overall neuronal morphology and identify neuronal loss.
-
Fluoro-Jade B Staining: To specifically label degenerating neurons.
-
-
Microscopy and Analysis:
-
Sections are imaged using a brightfield and fluorescence microscope.
-
Quantify the number of healthy and degenerating neurons in specific regions of interest (e.g., CA1 and CA3 of the hippocampus, somatosensory cortex).
-
-
Data Analysis: Compare the extent of neuronal damage between the different experimental groups using appropriate statistical tests (e.g., t-test or ANOVA).[15][16]
Visualizations
Caption: Mechanism of prochlorperazine-induced neuronal excitability.
Caption: Experimental workflow for testing seizure prevention strategies.
References
- 1. Mouse EEG implantation and monitoring [protocols.io]
- 2. academic.oup.com [academic.oup.com]
- 3. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of phenothiazines on serum antiepileptic drug concentrations in psychiatric patients with seizure disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levetiracetam dosing for seizure prophylaxis in neurocritical care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 13. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Post-traumatic seizures exacerbate histopathological damage after fluid-percussion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histopathological and Biochemical Assessment of Neuroprotective Effects of Sodium Valproate and Lutein on the Pilocarpine Albino Rat Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prochlorperazine Protocol Adjustments for Elderly Research Subjects
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting prochlorperazine (B1679090) protocols for elderly research subjects. The following information is intended to ensure the safety and well-being of elderly participants in clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of prochlorperazine for elderly research subjects?
A1: Due to increased susceptibility to adverse effects, initial oral dosing of prochlorperazine in elderly patients should be low and initiated cautiously. A starting dose of 2.5 mg to 5 mg orally once or twice daily is recommended, not to exceed an initial total of 10 mg per day.[1][2] Dose increases should be gradual and implemented only after careful monitoring of the subject's response and tolerance.[1]
Q2: What are the primary safety concerns when administering prochlorperazine to the elderly?
A2: Elderly patients are more susceptible to a range of adverse effects from prochlorperazine.[1][3][4] Key concerns include:
-
Increased risk of mortality in patients with dementia-related psychosis: Prochlorperazine is not approved for treating behavioral problems in older adults with dementia due to an increased risk of death.[3][4][5][6][7][8]
-
Extrapyramidal Symptoms (EPS): These are uncontrolled muscle movements, and the elderly are at a higher risk.[9][10] This can include acute dystonia, akathisia, parkinsonism, and tardive dyskinesia.[1][10]
-
Hypotension: A significant drop in blood pressure, particularly orthostatic hypotension, is a common risk.[1][6][11]
-
Sedation and CNS Depression: Increased drowsiness and sedation can heighten the risk of falls and other injuries.[1][9][12]
-
Anticholinergic Effects: These can be especially problematic in the elderly and include dry mouth, constipation, blurred vision, and urinary retention.[1][13]
-
Neuroleptic Malignant Syndrome (NMS): A rare but life-threatening reaction characterized by high fever, muscle stiffness, and altered mental status.[5][10][12]
Q3: Are there any pharmacokinetic differences in the elderly that affect prochlorperazine dosing?
A3: Yes, age-related physiological changes can alter the pharmacokinetics of prochlorperazine. While one study in elderly female volunteers found the terminal half-life after intravenous administration (7.5 ± 1.8 hours) to be similar to that in younger subjects, it also noted a low oral bioavailability (14.7 ± 1.5%).[13][14][15] Elderly patients may have reduced hepatic and renal function, which can affect drug metabolism and clearance, necessitating cautious dosing.[12]
Q4: What specific monitoring is required for elderly subjects receiving prochlorperazine?
A4: Close and frequent monitoring is crucial.[1][11][16] Key parameters to monitor include:
-
Vital Signs: Blood pressure should be monitored regularly for hypotension, especially during initial dosing and dose adjustments.[1][11]
-
Neurological Status: Subjects should be assessed for any signs of EPS, such as tremors, rigidity, restlessness, or involuntary movements.[1][9]
-
Cognitive Function: Monitor for changes in mental status, confusion, or excessive sedation.[1]
-
Anticholinergic Effects: Inquire about and assess for dry mouth, constipation, urinary retention, and blurred vision.[1]
-
Laboratory Tests: As clinically indicated, monitor complete blood count (CBC), liver function, and electrolytes.[16][17]
Troubleshooting Guide
Problem: An elderly research subject develops sudden, involuntary muscle spasms in the neck and face after the first dose of prochlorperazine.
-
Possible Cause: This is likely an acute dystonic reaction, a form of extrapyramidal symptom (EPS).[9][10]
-
Immediate Action:
-
Discontinue prochlorperazine immediately.
-
Assess the subject's airway, breathing, and circulation, as severe laryngospasm can occur, though rarely.
-
Administer an anticholinergic or antihistaminic agent (e.g., benztropine (B127874) or diphenhydramine) as per the study's protocol for managing acute EPS.
-
-
Follow-up:
Problem: An elderly subject reports feeling dizzy and lightheaded when standing up from a seated position.
-
Possible Cause: This is likely orthostatic hypotension, a known side effect of prochlorperazine, especially in the elderly.[1][6]
-
Immediate Action:
-
Instruct the subject to sit or lie down immediately.
-
Measure their blood pressure and heart rate in both supine and standing positions to confirm orthostatic changes.
-
-
Follow-up:
-
Advise the subject to change positions slowly.
-
Ensure adequate hydration.
-
Consider reducing the dose of prochlorperazine or switching to an alternative medication if symptoms persist.[1]
-
Problem: A research subject becomes increasingly drowsy and difficult to arouse.
-
Possible Cause: Excessive sedation is a common side effect, which can be more pronounced in the elderly.[1][9] It is also important to rule out other causes of altered mental status.
-
Immediate Action:
-
Assess the subject's level of consciousness and vital signs.
-
Hold the next dose of prochlorperazine.
-
Review concomitant medications for other central nervous system depressants.[1]
-
-
Follow-up:
-
If sedation is excessive, a dose reduction is warranted.[1]
-
Evaluate the risk-benefit of continuing prochlorperazine versus using an alternative with a less sedating profile.
-
Data Presentation
Table 1: Recommended Oral Dosing of Prochlorperazine in Elderly Patients
| Indication | Initial Dose | Maximum Daily Dose | Special Considerations |
| Severe Nausea and Vomiting | 5 mg, 1-2 times daily[1] | 40 mg[1] | Use the lowest effective dose and titrate slowly.[1] |
| Non-psychotic Anxiety | 5 mg, 3-4 times daily[1] | 20 mg[1] | Not for long-term use (max 12 weeks).[1] |
| Psychotic Disorders | 5 mg, 3-4 times daily[1] | Titrate as needed[1] | Use with extreme caution and close monitoring.[1] |
Table 2: Key Pharmacokinetic Parameters of Prochlorperazine in the Elderly
| Parameter | Value (in elderly female volunteers) | Reference |
| Terminal Half-Life (IV) | 7.5 ± 1.8 hours | [13][14][15] |
| Oral Bioavailability | 14.7 ± 1.5% | [13][14][15] |
Experimental Protocols
Protocol 1: Assessment of Orthostatic Hypotension
-
Baseline Measurement: With the subject in a supine position for at least 5 minutes, measure and record their blood pressure and heart rate.
-
Immediate Standing Measurement: Have the subject stand up. Within 1 minute of standing, measure and record their blood pressure and heart rate.
-
3-Minute Standing Measurement: After the subject has been standing for 3 minutes, repeat the blood pressure and heart rate measurements and record the values.
-
Interpretation: A drop in systolic blood pressure of 20 mmHg or more, or a drop in diastolic blood pressure of 10 mmHg or more upon standing is indicative of orthostatic hypotension.
-
Frequency: Perform this assessment at baseline, after the initial dose, and following any dose adjustments.
Protocol 2: Monitoring for Extrapyramidal Symptoms (EPS)
-
Baseline Assessment: Prior to the first dose, perform a baseline neurological examination, including an assessment of gait, muscle tone, and for any involuntary movements.
-
Regular Monitoring: At each study visit, systematically assess for the following signs of EPS:
-
Akathisia: Subjective feeling of restlessness and an objective inability to sit still. Observe for fidgeting, pacing, or shifting of weight.
-
Parkinsonism: Observe for tremor, rigidity (assessed by passive movement of limbs), and bradykinesia (slowness of movement).
-
Dystonia: Inquire about and observe for sustained muscle contractions, particularly of the neck, jaw, and eyes.
-
Tardive Dyskinesia: Look for involuntary, repetitive movements, especially of the face, lips, and tongue (e.g., lip-smacking, chewing motions).[9][21]
-
-
Standardized Scale: Utilize a validated rating scale, such as the Abnormal Involuntary Movement Scale (AIMS), to quantify and track any observed movements over time.
-
Documentation: Any new or worsening symptoms should be documented and reported to the principal investigator immediately.
Mandatory Visualizations
Caption: Prochlorperazine's mechanism of action and pathways leading to adverse effects.
References
- 1. droracle.ai [droracle.ai]
- 2. reference.medscape.com [reference.medscape.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Prochlorperazine Maleate Tablets, USP Rx Only [dailymed.nlm.nih.gov]
- 5. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 6. Prochlorperazine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Increased risk of death associated with off-label use of antipsychotic drugs to treat psicosis in older people with dementia - Xagena [xagena.it]
- 8. Prochlorperazine: MedlinePlus Drug Information [medlineplus.gov]
- 9. These Are the 7 Most Notable Prochlorperazine Side Effects - GoodRx [goodrx.com]
- 10. Prochlorperazine Side Effects: Common, Severe, Long Term [drugs.com]
- 11. droracle.ai [droracle.ai]
- 12. Prochlorperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. The pharmacokinetics and effects of prochlorperazine in elderly female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. drugs.com [drugs.com]
- 17. mims.com [mims.com]
- 18. droracle.ai [droracle.ai]
- 19. droracle.ai [droracle.ai]
- 20. drugs.com [drugs.com]
- 21. nps.org.au [nps.org.au]
Validation & Comparative
Comparative Efficacy of Prochlorperazine and Ondansetron for Nausea: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of prochlorperazine (B1679090) and ondansetron (B39145) in the management of nausea, intended for researchers, scientists, and professionals in drug development. The following sections present quantitative data from comparative studies, detailed experimental protocols, and visualizations of the drugs' signaling pathways and a typical clinical trial workflow.
Pharmacological Mechanisms of Action
Ondansetron and prochlorperazine manage nausea and vomiting through distinct molecular pathways. Ondansetron is a selective serotonin (B10506) 5-HT3 receptor antagonist.[1] It exerts its antiemetic effects by blocking these receptors both centrally in the chemoreceptor trigger zone (CTZ) of the medulla and peripherally on vagal nerve terminals in the gastrointestinal tract.[2][3][4] This blockade prevents the binding of serotonin, a key neurotransmitter released in response to various emetogenic stimuli like chemotherapy, radiation, or surgery, thereby inhibiting the vomiting reflex.[3][5]
Prochlorperazine, a phenothiazine (B1677639) derivative, primarily acts as a dopamine (B1211576) D2 receptor antagonist in the CTZ.[6][7][8][9] By blocking dopamine receptors, it effectively suppresses the signaling cascade that leads to nausea and vomiting.[10] In addition to its primary antidopaminergic activity, prochlorperazine also exhibits antihistaminic, muscarinic cholinergic, and alpha-adrenergic receptor blocking properties, which may contribute to its antiemetic and other clinical effects.[6][10]
References
- 1. Ondansetron: MedlinePlus Drug Information [medlineplus.gov]
- 2. Ondansetron: Mechanism of Action & Contraindications - Lesson | Study.com [study.com]
- 3. droracle.ai [droracle.ai]
- 4. Ondansetron (Zofran, Zofran ODT, Zuplenz): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. 1mg.com [1mg.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Anti-D2 Dopaminergic Activity of Prochlorperazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-D2 dopaminergic activity of prochlorperazine (B1679090) with other key antipsychotic agents. The following sections present quantitative data from in vitro and in vivo studies, detailed experimental protocols for validating D2 receptor antagonism, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Anti-D2 Dopaminergic Activity
The following tables summarize the binding affinity (Ki), functional antagonism (IC50), and in vivo cataleptic potency (ED50) of prochlorperazine and selected typical and atypical antipsychotics. Lower values indicate higher potency.
Table 1: In Vitro Dopamine (B1211576) D2 Receptor Binding Affinities (Ki)
| Compound | Drug Class | Ki (nM) for D2 Receptor | Reference(s) |
| Prochlorperazine | Typical Antipsychotic | <20 | [1] |
| Haloperidol (B65202) | Typical Antipsychotic | 0.29 - 1.4 | [2][3] |
| Risperidone (B510) | Atypical Antipsychotic | 1.4 | [3] |
| Olanzapine | Atypical Antipsychotic | 39.4 | [4] |
| Clozapine (B1669256) | Atypical Antipsychotic | 10 (antagonized haloperidol-induced catalepsy) | [5] |
| Aripiprazole | Atypical Antipsychotic (Partial Agonist) | 30 (for catalepsy induction) | [6] |
Note: Data for some compounds are presented as a range from multiple sources. A direct Ki value for prochlorperazine was not available in the reviewed literature, but it is established to have high affinity (<20 nM) for the D2 receptor.
Table 2: In Vitro Functional Antagonism at the D2 Receptor (cAMP Assays)
| Compound | Drug Class | IC50 (nM) | Reference(s) |
| Prochlorperazine | Typical Antipsychotic | Data not available | |
| Haloperidol | Typical Antipsychotic | Data not available in provided search results | |
| Risperidone | Atypical Antipsychotic | 0.89 | [3] |
| Olanzapine | Atypical Antipsychotic | Data not available in provided search results | |
| Clozapine | Atypical Antipsychotic | Data not available in provided search results | |
| Aripiprazole | Atypical Antipsychotic (Partial Agonist) | Data not available in provided search results |
Note: While specific IC50 values for prochlorperazine in cAMP assays were not found in the literature reviewed, its classification as a potent D2 antagonist suggests it would effectively inhibit dopamine-mediated suppression of cAMP.
Table 3: In Vivo Cataleptic Potency in Rats
| Compound | Drug Class | ED50 (mg/kg) for Catalepsy Induction | Reference(s) |
| Prochlorperazine | Typical Antipsychotic | Data not available | |
| Haloperidol | Typical Antipsychotic | 0.29 - 0.31 | [2] |
| Risperidone | Atypical Antipsychotic | Catalepsy observed at 1.3 mg/kg/day (chronic) | [7] |
| Olanzapine | Atypical Antipsychotic | 39.4 | [4] |
| Clozapine | Atypical Antipsychotic | Did not induce catalepsy up to 40 mg/kg | [2][8] |
| Aripiprazole | Atypical Antipsychotic (Partial Agonist) | 30 | [6] |
Note: Catalepsy is a common preclinical measure of the extrapyramidal side effects associated with D2 receptor blockade. The lack of catalepsy with clozapine is a hallmark of its "atypical" profile.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of anti-D2 dopaminergic activity.
Radioligand Binding Assay for D2 Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor through competition with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.
-
Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).
-
Test Compound: Prochlorperazine or other compounds of interest, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Culture and harvest cells expressing the D2 receptor.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control.
-
Competition Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for D2 Receptor Antagonism
This assay measures the ability of a test compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of D2 receptor activation.
Materials:
-
Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Dopamine Receptor Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: Prochlorperazine or other antagonists, serially diluted.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
Cell Culture Medium and Assay Buffer.
Procedure:
-
Cell Culture: Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation:
-
Replace the culture medium with assay buffer containing serial dilutions of the test compound (antagonist).
-
Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the D2 receptor agonist (e.g., the EC80 concentration of dopamine) to the wells, along with forskolin to stimulate adenylyl cyclase.
-
Include control wells with only forskolin (to measure maximal cAMP production) and wells with forskolin and the agonist (to measure inhibition of cAMP production).
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using the kit's reagents and a suitable plate reader.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Haloperidol-Induced Catalepsy Test in Rats
This in vivo assay assesses the propensity of a compound to induce catalepsy, a behavioral state of immobility and muscle rigidity, which is a well-established preclinical model for extrapyramidal side effects in humans.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Test Compound: Prochlorperazine or other antipsychotics, prepared in a suitable vehicle.
-
Positive Control: Haloperidol (e.g., 1 mg/kg, intraperitoneally).
-
Vehicle Control: The solvent used to dissolve the drugs.
-
Catalepsy Bar: A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9-10 cm above a flat surface.
-
Stopwatch.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and handling for several days before the experiment.
-
Drug Administration:
-
Administer the test compound, haloperidol, or vehicle to different groups of rats via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws gently on the horizontal bar.
-
Start the stopwatch and measure the time the rat remains in this unnatural posture (descent latency).
-
A cut-off time is typically set (e.g., 180 seconds) to avoid undue stress on the animal. If the rat removes its paws before the cut-off time, record the latency. If it remains on the bar for the entire duration, record the cut-off time.
-
The test can be repeated multiple times at each time point, with a short interval in between.
-
-
Data Analysis:
-
Calculate the mean or median catalepsy score (descent latency) for each treatment group at each time point.
-
Compare the scores of the test compound groups to the vehicle and haloperidol groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
If a dose-response relationship is observed, the ED50 (the dose that produces catalepsy in 50% of the animals or a half-maximal cataleptic response) can be calculated.
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR).
References
- 1. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A receptors are not involved in clozapine's lack of cataleptogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of aripiprazole/OPC-14597 on motor activity, pharmacological models of psychosis, and brain activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short- and long-term effects of risperidone on catalepsy sensitisation and acquisition of conditioned avoidance response: Adolescent vs adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Buccastem® and Stemetil® Formulations: A Guide for Researchers and Drug Development Professionals
An in-depth review of the formulation, pharmacokinetics, and clinical efficacy of buccal and oral prochlorperazine (B1679090).
This guide provides a comprehensive comparison of Buccastem® and Stemetil®, two widely recognized antiemetic drugs containing prochlorperazine. The primary distinction between these formulations lies in their route of administration and the resultant impact on bioavailability and clinical performance. This compound® is a buccal tablet formulation of prochlorperazine maleate, designed for absorption through the oral mucosa, while Stemetil® is typically administered as an oral tablet (prochlorperazine maleate) or via injection (prochlorperazine mesilate). This analysis will focus on the oral and buccal formulations to highlight the critical differences in drug delivery and therapeutic effect.
Executive Summary
Buccal administration of prochlorperazine, as with this compound®, offers a significant pharmacokinetic advantage over conventional oral tablets like Stemetil®. By bypassing hepatic first-pass metabolism, the buccal route leads to substantially higher plasma concentrations of the active drug, a more rapid onset of action, and reduced exposure to metabolites.[1][2] Clinical studies suggest that this improved bioavailability translates to enhanced efficacy in managing nausea and vomiting, often with a better side-effect profile, including less drowsiness.[1]
Data Presentation
The following tables summarize the key comparative data between this compound® (buccal) and Stemetil® (oral) formulations based on available clinical and pharmacokinetic studies.
Table 1: Formulation and Active Ingredient Comparison
| Feature | This compound® | Stemetil® (Oral Tablets) |
| Active Ingredient | Prochlorperazine Maleate | Prochlorperazine Maleate |
| Formulation | Buccal Tablet | Oral Tablet |
| Route of Administration | Buccal (absorbed through the cheek lining) | Oral (swallowed) |
| Common Dosage | 3 mg | 5 mg |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound® (Buccal) | Stemetil® (Oral) | Key Finding |
| Bioavailability | Significantly higher | Lower and more variable[1][2] | Buccal route avoids extensive first-pass metabolism.[1] |
| Plasma Concentration | More than twice as high as oral tablets[2][3][4] | Lower | Direct absorption into systemic circulation.[1][5] |
| Time to Peak Plasma Concentration (Tmax) | Faster onset of effect noted in clinical trials[1] | Slower | Bypasses gastrointestinal absorption delays. |
| Metabolite Exposure | Approximately half that of oral tablets[2][3] | Higher | Reduced hepatic metabolism.[2][3] |
Table 3: Comparative Clinical Efficacy and Tolerability
| Aspect | This compound® (Buccal) | Stemetil® (Oral) | Key Findings from Comparative Studies |
| Onset of Action | Significantly faster for dizziness, nausea, and vomiting[1] | Slower | Direct absorption leads to quicker therapeutic levels. |
| Efficacy in Nausea and Vomiting | Significantly better in reducing the frequency of nausea and severity of vomiting[1] | Effective, but may be less consistent | Higher bioavailability likely contributes to improved efficacy. |
| Drowsiness and Sedation | Less drowsiness and sedation reported[1] | More likely to cause drowsiness | Reduced peak concentrations of metabolites may play a role. |
| Local Tolerability | Well-tolerated with no more adverse effects on the buccal mucosa than placebo[1] | Not applicable | Suitable for patients who have difficulty swallowing. |
Mechanism of Action
Prochlorperazine, the active ingredient in both this compound® and Stemetil®, is a phenothiazine (B1677639) derivative that primarily acts as a dopamine (B1211576) D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[6][7] Blockade of these receptors inhibits the signaling cascade that leads to nausea and emesis.
References
- 1. Comparison of buccal and oral prochlorperazine in the treatment of dizziness associated with nausea and/or vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability and Metabolism of Prochlorperazine Administered via the Buccal and Oral Delivery Route | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of prochlorperazine buccal tablets (Bukatel) and metoclopramide oral tablets in the treatment of acute emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 7. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Prochlorperazine and Other Phenothiazines for the Treatment of Psychosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prochlorperazine (B1679090) with other phenothiazine (B1677639) antipsychotics for the management of psychosis. The information presented is based on available experimental data to support research and drug development efforts in this area.
Introduction to Phenothiazines and Prochlorperazine
Phenothiazines are a class of first-generation antipsychotics (FGAs), also known as typical antipsychotics, that have been used in the treatment of psychosis for decades. Their primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1] This blockade is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[1]
Prochlorperazine is a piperazine-class phenothiazine that, in addition to its antipsychotic properties, is also widely used for its antiemetic effects.[2] Like other phenothiazines, it is not without a significant side effect profile, which is a crucial consideration in its clinical use and in the development of novel antipsychotics.
Comparative Efficacy in Psychosis
Direct, recent, and large-scale comparative efficacy data for prochlorperazine against other specific phenothiazines for psychosis is limited, as much of the clinical research in this area was conducted several decades ago and the focus has since shifted to atypical antipsychotics. However, a meta-analysis of studies from India provides some insight into the comparative efficacy of prochlorperazine.
Table 1: Comparative Efficacy of Prochlorperazine and Other Phenothiazines in Psychosis
| Comparison | Efficacy Measure | Result | Citation |
| Prochlorperazine vs. Chlorpromazine (B137089) | Clinical Ratings (6 months) | No significant difference (Effect Size: 0.297) | [3] |
| Prochlorperazine vs. Placebo | Social Interaction (8 weeks) | Prochlorperazine was superior (Effect Size: 1.976) | [3] |
| Perphenazine vs. Low-potency Phenothiazines (including Chlorpromazine and Thioridazine) | Response to Treatment | No significant difference (RR 0.97) | [4] |
Note: A positive effect size indicates that the first-listed drug was more effective. RR stands for Risk Ratio.
Receptor Binding Profiles
The therapeutic and side-effect profiles of phenothiazines are closely linked to their binding affinities for various neurotransmitter receptors. A lower inhibitory constant (Ki) value indicates a higher binding affinity.
Table 2: Receptor Binding Affinities (Ki, nM) of Prochlorperazine and Other Phenothiazines
| Receptor | Prochlorperazine | Chlorpromazine | Fluphenazine | Perphenazine | Thioridazine | Trifluoperazine |
| Dopamine D2 | Potent Antagonist | 1.1 | 0.4 | 0.14 | 3.2 | 0.2 |
| Dopamine D1 | Data not available | 9.6 | 15 | Data not available | 24 | 25 |
| Serotonin 5-HT2A | Data not available | 1.5 | 3.7 | Data not available | 4.6 | 4.4 |
| Histamine H1 | Data not available | 4.3 | 25 | Data not available | 7.1 | 24 |
| Muscarinic M1 | Data not available | 13 | 58 | Data not available | 16 | 67 |
| Alpha-1 Adrenergic | Data not available | 19 | 25 | Data not available | 25 | 135 |
Data compiled from multiple sources.[5][6][7] "Potent Antagonist" indicates high affinity where a specific Ki value was not available in the compiled sources.
Comparative Side Effect Profiles
The incidence and severity of side effects are critical differentiating factors among phenothiazines. Extrapyramidal symptoms (EPS), sedation, and anticholinergic effects are common concerns.
Table 3: Incidence of Key Side Effects in Comparative Studies
| Side Effect | Prochlorperazine | Comparator | Incidence (Prochlorperazine) | Incidence (Comparator) | Study Context | Citation |
| Any Side Effect | Prochlorperazine | Chlorpromazine | 50% | 21% | Acute Migraine | [8] |
| Extrapyramidal Symptoms (Akathisia) | Prochlorperazine | Perospirone (B130592) | 14% | 0% | Opioid-induced Nausea | [9] |
| Parkinsonism | Prochlorperazine | - | 8 reports (7 in patients >60 years) | - | General Practice | [10] |
| Akathisia | Perphenazine | Low-potency Phenothiazines | 25% | 22% | Schizophrenia | [4][11] |
| Sedation | Fluphenazine | Low-potency Phenothiazines | 20% | 64% | Schizophrenia | [12] |
It is important to note that the study context can significantly influence the observed incidence of side effects.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
The primary antipsychotic effect of phenothiazines is mediated through the blockade of the dopamine D2 receptor, a G-protein coupled receptor (GPCR). This antagonism disrupts the downstream signaling cascade that is believed to be hyperactive in psychosis.
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial (RCT) comparing two phenothiazines for the treatment of psychosis.
Experimental Protocols
Representative Clinical Trial Protocol for Comparative Efficacy in Schizophrenia
-
Study Design: A multicenter, randomized, double-blind, parallel-group study comparing the efficacy and safety of prochlorperazine and a comparator phenothiazine (e.g., chlorpromazine) in patients with an acute exacerbation of schizophrenia.
-
Patient Population:
-
Inclusion Criteria: Ages 18-65 with a DSM-5 diagnosis of schizophrenia, currently experiencing an acute psychotic episode. A baseline Positive and Negative Syndrome Scale (PANSS) total score of ≥ 80.
-
Exclusion Criteria: History of treatment resistance to two or more antipsychotics, significant unstable medical conditions, substance use disorder within the past 6 months.
-
-
Intervention:
-
Group A: Prochlorperazine, starting at 15 mg/day, titrated up to a maximum of 100 mg/day based on clinical response and tolerability.
-
Group B: Comparator phenothiazine (e.g., Chlorpromazine, starting at 100 mg/day, titrated up to 800 mg/day).
-
Doses are encapsulated to maintain blinding.
-
-
Assessments:
-
Primary Efficacy Outcome: Change from baseline in PANSS total score at week 6.
-
Secondary Efficacy Outcomes: Change from baseline in Brief Psychiatric Rating Scale (BPRS) score, Clinical Global Impression (CGI) scale score.
-
Safety and Tolerability Outcomes: Incidence of treatment-emergent adverse events, assessed using the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for dyskinesia. Vital signs and laboratory tests are also monitored.
-
-
Statistical Analysis: The primary analysis will be an intent-to-treat (ITT) analysis of the change in PANSS total score from baseline to week 6, using a mixed-effects model for repeated measures (MMRM).
Representative Preclinical Experimental Protocol: Phencyclidine (PCP)-Induced Hyperactivity Model
-
Objective: To assess the ability of prochlorperazine and other phenothiazines to reverse PCP-induced hyperlocomotion in rodents, a model of psychosis-like behavior.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Habituation: Rats are individually placed in open-field activity chambers and allowed to habituate for 30 minutes.
-
Drug Administration:
-
Vehicle Control Group: Receives a saline injection.
-
PCP Control Group: Receives an injection of PCP (e.g., 2.5 mg/kg, intraperitoneally).
-
Test Groups: Receive an injection of prochlorperazine or a comparator phenothiazine at various doses 30 minutes prior to the PCP injection.
-
-
Behavioral Assessment: Immediately following the PCP (or saline) injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated activity monitoring system.
-
-
Data Analysis: The total distance traveled and other activity parameters are analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare the drug-treated groups to the PCP control group. A significant reduction in PCP-induced hyperactivity by a test compound is indicative of potential antipsychotic activity.
Conclusion
Prochlorperazine, like other phenothiazines, demonstrates antipsychotic efficacy primarily through dopamine D2 receptor antagonism. Its receptor binding profile suggests a potent effect on this receptor, comparable to other agents in its class. The available, albeit limited, direct comparative data does not suggest a significant difference in efficacy for psychosis between prochlorperazine and chlorpromazine.
The primary distinguishing features among phenothiazines lie in their side effect profiles, which are a direct consequence of their varied affinities for other receptors, such as histaminic, muscarinic, and adrenergic receptors. Prochlorperazine is associated with a significant risk of extrapyramidal symptoms. The choice of a specific phenothiazine for the treatment of psychosis, when a first-generation antipsychotic is considered, should be guided by a careful consideration of the individual patient's susceptibility to specific side effects. Further well-controlled, head-to-head clinical trials are needed to provide a more definitive comparison of the efficacy and tolerability of prochlorperazine with other phenothiazines in the treatment of psychosis.
References
- 1. Extrapyramidal reactions in patients receiving prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Perphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A prospective, randomized, double-blind trial of intravenous chlorpromazine versus intravenous prochlorperazine for the treatment of acute migraine in adults presenting to the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [A study on the antiemetic effect and extrapyramidal symptoms of prochlorperazine versus perospirone for the control of nausea and vomiting due to opioid introduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perphenazine versus low-potency first-generation antipsychotic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Prochlorperazine for Morning Sickness: A Comparative Analysis of Randomized Controlled Trial Evidence
For Researchers, Scientists, and Drug Development Professionals
Nausea and vomiting of pregnancy (NVP), commonly known as morning sickness, is a prevalent condition affecting a significant percentage of expectant mothers. While numerous antiemetic therapies are available, rigorous comparative data from randomized controlled trials (RCTs) is essential for evidence-based clinical decision-making and future drug development. This guide provides an objective comparison of prochlorperazine (B1679090) with other therapeutic alternatives for the management of morning sickness, supported by available experimental data.
Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism
Prochlorperazine is a phenothiazine (B1677639) derivative that exerts its antiemetic effects primarily by acting as a dopamine D2 receptor antagonist.[1][2][3][4] The chemoreceptor trigger zone (CTZ) in the brainstem is a key area involved in mediating nausea and vomiting. The CTZ contains a high density of D2 receptors, which, when stimulated by various emetogenic substances, relays signals to the vomiting center in the medulla. Prochlorperazine competitively blocks these D2 receptors in the CTZ, thereby inhibiting the emetic signaling cascade.[1][2] It also possesses weaker antihistaminic and anticholinergic properties that may contribute to its overall anti-nausea effect.[5]
Caption: Prochlorperazine blocks dopamine D2 receptors in the CTZ.
Comparative Efficacy: Evidence from a Randomized Controlled Trial
Direct, large-scale, placebo-controlled RCTs evaluating prochlorperazine exclusively for NVP are limited in contemporary literature. However, a key prospective, randomized trial by Bsat et al. (2003) provides valuable comparative data. This study compared the efficacy of three outpatient regimens for NVP in 174 women in their first trimester of pregnancy.
Experimental Protocol: Bsat et al. (2003)
The following outlines the methodology of the comparative trial:
-
Study Design: A prospective, randomized controlled trial.
-
Participants: 174 pregnant women in the first trimester experiencing nausea and vomiting.
-
Intervention Groups: Participants were randomized into one of three treatment arms for a 3-day period:
-
Prochlorperazine Monotherapy: (Dosage details not specified in the secondary source).
-
Promethazine (B1679618) Monotherapy: (Dosage details not specified in the secondary source).
-
Combination Therapy: Pyridoxine (B80251) (Vitamin B6) and Metoclopramide (B1676508).
-
-
Primary Outcome Measures:
-
Subjective Improvement: Patient-reported assessment of symptom changes.
-
Objective Improvement: Reduction in the number of emesis (vomiting) episodes.
-
-
Data Collection: Outcomes were assessed prior to treatment initiation and on the third day of therapy.
Caption: Workflow of the Bsat et al. (2003) comparative RCT.
Quantitative Data Summary
The Bsat et al. (2003) trial concluded that the combination therapy of pyridoxine and metoclopramide was superior to both prochlorperazine and promethazine monotherapies.[6] Women receiving the combination treatment reported greater subjective improvement and experienced a more significant reduction in the number of vomiting episodes compared to those on prochlorperazine alone.[6]
Table 1: Comparative Efficacy of Antiemetic Regimens for NVP (Bsat et al., 2003)
| Treatment Group | Subjective Improvement | Reduction in Emesis Episodes | Overall Efficacy |
|---|---|---|---|
| Prochlorperazine Monotherapy | Less Effective | Less Effective | Inferior to Combination |
| Promethazine Monotherapy | Less Effective | Less Effective | Inferior to Combination |
| Pyridoxine + Metoclopramide | More Effective | More Effective | Superior |
Safety and Side Effect Profile
While the Bsat et al. trial did not detail the comparative side effects, the known adverse effect profiles of these medications are critical for a comprehensive comparison. Prochlorperazine, as a phenothiazine, is associated with potential central nervous system (CNS) effects.
Table 2: General Adverse Effect Profile of Prochlorperazine and Alternatives
| Adverse Effect | Prochlorperazine | Promethazine | Metoclopramide | Pyridoxine (Vitamin B6) |
|---|---|---|---|---|
| Drowsiness/Sedation | Common | Very Common | Common | Rare |
| Dizziness | Common | Common | Common | Rare |
| Extrapyramidal Symptoms (EPS) ¹ | Possible | Possible | Possible (Boxed Warning)² | None |
| Dry Mouth | Common | Common | Less Common | None |
| Hypotension | Possible | Possible | Rare | None |
¹EPS includes dystonia, akathisia, and parkinsonism. The risk increases with higher doses and prolonged use. ²Metoclopramide carries an FDA boxed warning for the risk of tardive dyskinesia with long-term use (not typically a concern in the short-term treatment of NVP).
Conclusion
Based on the available randomized controlled trial data, prochlorperazine monotherapy appears to be less effective for the outpatient treatment of morning sickness compared to the combination of pyridoxine and metoclopramide.[6] While considered a safe option in pregnancy, its use should be weighed against its potential for CNS side effects, such as drowsiness and, less commonly, extrapyramidal symptoms.[7] The evidence underscores the potential benefits of a combination therapy approach that targets different pathways involved in nausea and vomiting of pregnancy. Further large-scale, placebo-controlled trials are warranted to more definitively establish the efficacy and comparative effectiveness of prochlorperazine in the modern management of this common condition.
References
- 1. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stemetil | 5 mg | Tablet | স্টেমিটিল ৫ মি.গ্রা. ট্যাবলেট | Synovia Pharma PLC. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 6. Prochlorperazine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Prochlorperazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Prochlorperazine vs. Acetazolamide for Acute Mountain Sickness Prevention: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of prochlorperazine (B1679090) and acetazolamide (B1664987) for the prevention of acute mountain sickness (AMS). While acetazolamide is the current standard of care, recent research into prochlorperazine suggests a potential new alternative. This document synthesizes available experimental data, outlines methodologies of key studies, and visualizes relevant physiological pathways and experimental designs.
Executive Summary
Acetazolamide, a carbonic anhydrase inhibitor, has a well-established efficacy profile for AMS prophylaxis, supported by extensive clinical use and research. It acts by inducing metabolic acidosis, which stimulates respiration and accelerates acclimatization. Prochlorperazine, a dopamine (B1211576) D2 antagonist traditionally used for nausea and migraines, has recently been investigated for AMS prevention. The proposed mechanism involves its anti-migraine properties and its function as a respiratory stimulant. Preliminary findings from a randomized controlled trial suggest its potential effectiveness. However, direct comparative trials between prochlorperazine and acetazolamide are currently lacking, and the evidence base for prochlorperazine is still in its early stages.
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials on the prophylactic efficacy of prochlorperazine and acetazolamide against AMS.
Table 1: Prochlorperazine Efficacy in AMS Prevention
| Study | Drug & Dosage | Control | AMS Incidence (Drug) | AMS Incidence (Control) | Absolute Risk Reduction | Odds Ratio (95% CI) |
| Small et al. (Mount Blue Sky Trial)[1][2][3] | Prochlorperazine 10 mg three times daily | Placebo | 36% (10/28) | 64% (18/28) | 28.6% | 0.28 (0.11–0.94) |
Table 2: Acetazolamide Efficacy in AMS Prevention (Representative Data)
| Study/Meta-analysis | Drug & Dosage | Control | AMS Incidence (Drug) | AMS Incidence (Control) | Key Finding |
| PACE Trial[4] | Acetazolamide 125 mg twice daily | Placebo | 21% | 51% | 125 mg twice daily is as effective as 375 mg twice daily with fewer side effects. |
| Systematic Review & Meta-analysis[5] | Various dosages | Placebo | - | - | Provides a 48% relative risk reduction in AMS compared to placebo. |
| High-Risk Ascent Scenario[5] | Acetazolamide (dosage not specified) | Placebo | 14% | 45% | Number needed to treat is 3 in high-risk rapid ascent scenarios. |
Experimental Protocols
Prochlorperazine Maleate (B1232345) versus Placebo for the Prophylaxis of Acute Mountain Sickness: A Double-Blind Randomized Controlled Trial[2][3][6][7][8]
-
Objective: To determine the efficacy of prochlorperazine for AMS prophylaxis.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 56 healthy, unacclimatized adult participants (mean age 39) residing at approximately 1609 m.[1][2][3] Exclusion criteria included individuals who had recently been to high altitude, had allergies to phenothiazines, or had taken other medications for AMS prevention.[6][7]
-
Intervention: Participants were randomized to receive either oral prochlorperazine (10 mg) or a placebo three times daily for 24 hours.[8][9][10]
-
Ascent Profile: Participants were driven from a low altitude (Golden, Colorado) to 3910 m (Summit Lake) and then hiked to the summit of Mount Blue Sky (4348 m), where they spent the night.[2][3]
-
Primary Outcome: The incidence of AMS, as defined by the 2018 Lake Louise Questionnaire (LLQ), was assessed on the evening of ascent and the following morning. A score of ≥3, including a headache, was indicative of AMS.[8][9][10][6][7]
-
Statistical Analysis: The primary outcome was analyzed by comparing the incidence of AMS between the prochlorperazine and placebo groups.[11]
Acetazolamide Prophylaxis Trials (General Methodology)
Acetazolamide has been studied extensively for AMS prevention. A typical study design is a prospective, randomized, double-blind, placebo-controlled trial.
-
Objective: To evaluate the efficacy and optimal dosage of acetazolamide for AMS prevention.
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Healthy, unacclimatized adults.
-
Intervention: Various dosages of acetazolamide have been studied, with the current recommended prophylactic dose being 125 mg every 12 hours, starting the day before ascent.[12][13]
-
Ascent Profile: Ascent profiles vary across studies, often involving rapid ascent to altitudes above 2500 m.
-
Primary Outcome: The primary outcome is typically the incidence and severity of AMS, measured using the Lake Louise Scoring System (LLSS).
-
Physiological Measurements: Many studies also include objective measures such as arterial oxygen saturation (SaO2), heart rate, and respiratory rate.
Mechanism of Action and Signaling Pathways
Acetazolamide
Acetazolamide's primary mechanism of action is the inhibition of carbonic anhydrase.[14][15] This leads to a cascade of physiological effects that aid in acclimatization:
-
Renal Carbonic Anhydrase Inhibition: Decreases bicarbonate reabsorption in the kidneys, leading to bicarbonate diuresis and a subsequent metabolic acidosis.[14][16]
-
Stimulation of Peripheral Chemoreceptors: The metabolic acidosis counteracts the respiratory alkalosis that occurs at high altitude due to hyperventilation. This allows the peripheral chemoreceptors to respond more robustly to hypoxic stimuli, leading to an increased ventilatory drive.[14][15]
-
Improved Gas Exchange: The increased ventilation improves arterial oxygen saturation, particularly during sleep, and helps to alleviate the symptoms of AMS.[12][15] Acetazolamide has been shown to reduce periodic breathing during sleep at high altitude.[15]
Caption: Acetazolamide's mechanism of action for AMS prevention.
Prochlorperazine
The proposed mechanisms for prochlorperazine in AMS prevention are twofold and draw from its known pharmacological actions:
-
Dopamine D2 Receptor Antagonism: The pathophysiology of AMS is thought to share similarities with migraines.[1][8][9][10] Prochlorperazine is a first-line treatment for acute migraines, and its effectiveness is attributed to its antagonism of D2 receptors in the central nervous system.[10] This action may interrupt the cascade of events leading to AMS development.[10]
-
Respiratory Stimulation: Prochlorperazine has been shown to stimulate ventilation and augment the hypoxic ventilatory response.[10] A blunted hypoxic ventilatory response is a risk factor for developing AMS. By enhancing the respiratory drive, prochlorperazine may improve oxygenation and aid in acclimatization.[10]
Caption: Proposed mechanisms of action for prochlorperazine in AMS prevention.
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow of the randomized controlled trial investigating prochlorperazine for AMS prevention.
Caption: Experimental workflow for the prochlorperazine vs. placebo AMS prevention trial.
Discussion and Future Directions
The current body of evidence strongly supports the use of acetazolamide for the prevention of AMS. Its mechanism of action is well-understood, and its efficacy has been demonstrated in numerous clinical trials. The recommended prophylactic dosage of 125 mg twice daily is effective and associated with a more favorable side-effect profile compared to higher doses.[4]
Prochlorperazine presents a novel and promising avenue for AMS prophylaxis. The initial results from a randomized controlled trial are encouraging, suggesting a clinically meaningful reduction in AMS incidence.[1][2][3] Its dual mechanism of action, targeting both migraine-like pathways and respiratory stimulation, is plausible and warrants further investigation.[10]
However, it is crucial to acknowledge the limitations of the current data for prochlorperazine. The evidence is derived from a single, relatively small study. Larger, multi-center trials are needed to confirm these initial findings and to establish the safety and efficacy of prochlorperazine in a broader population of individuals ascending to high altitude.
Future research should focus on:
-
Direct Head-to-Head Trials: Conducting randomized controlled trials directly comparing the efficacy and tolerability of prochlorperazine with acetazolamide for AMS prevention.
-
Dose-Ranging Studies: Determining the optimal prophylactic dose of prochlorperazine to maximize efficacy while minimizing potential side effects.
-
Mechanistic Studies: Further elucidating the precise physiological mechanisms by which prochlorperazine prevents AMS, including its effects on cerebral blood flow, intracranial pressure, and ventilatory dynamics at high altitude.
-
Safety in Diverse Populations: Evaluating the safety of prochlorperazine for AMS prophylaxis in individuals with pre-existing medical conditions and across different age groups.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Prochlorperazine maleate versus placebo for the prophylaxis of acute mountain sickness: a double-blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetazolamide 125 mg BD is not significantly different from 375 mg BD in the prevention of acute mountain sickness: the prophylactic acetazolamide dosage comparison for efficacy (PACE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Prochlorperazine Maleate Versus Placebo for the Prophylaxis of Acute Mountain Sickness | Clinical Research Trial Listing [centerwatch.com]
- 7. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 8. researchgate.net [researchgate.net]
- 9. Prochlorperazine maleate versus placebo for the prevention of acute mountain sickness: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prochlorperazine maleate versus placebo for the prevention of acute mountain sickness: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. High-Altitude Travel and Altitude Illness | Yellow Book | CDC [cdc.gov]
- 13. Acute Altitude Illness: Updated Prevention and Treatment Guidelines from the Wilderness Medical Society | AAFP [aafp.org]
- 14. Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. academic.oup.com [academic.oup.com]
Prochlorperazine's Enduring Role in Antiemesis: A Comparative Analysis Against Modern Therapies
For Immediate Release
In the landscape of antiemetic therapies, the conventional dopamine (B1211576) receptor antagonist prochlorperazine (B1679090) continues to be a relevant option, even with the advent of newer agents such as 5-HT3 receptor antagonists and NK1 receptor antagonists. This guide provides a comprehensive evaluation of the efficacy of prochlorperazine in comparison to these newer drugs, supported by data from clinical studies, detailed experimental protocols, and an examination of the underlying signaling pathways. This analysis is intended for researchers, scientists, and drug development professionals to inform ongoing and future research in the management of nausea and vomiting.
Comparative Efficacy of Antiemetic Agents
The relative efficacy of prochlorperazine and newer antiemetics has been evaluated in various clinical settings, including chemotherapy-induced nausea and vomiting (CINV), radiotherapy-induced nausea and vomiting (RINV), and postoperative nausea and vomiting (PONV). The following tables summarize the quantitative data from key comparative studies.
Chemotherapy-Induced Nausea and Vomiting (CINV)
| Treatment Group | Complete Response (No Emesis) | Control of Nausea | Key Side Effects | Reference |
| Prochlorperazine | Varies significantly; generally lower than newer agents, especially in highly emetogenic chemotherapy. | Moderate efficacy, may be comparable to or slightly less effective than 5-HT3 antagonists for delayed nausea. | Sedation, extrapyramidal symptoms, dizziness. | [1][2] |
| Ondansetron (B39145) (5-HT3 Antagonist) | Superior to prochlorperazine for acute CINV. | Effective for acute nausea; less effective for delayed nausea compared to NK1 receptor antagonists. | Headache, constipation, dizziness. | [1] |
| Aprepitant (NK1 Antagonist) (in combination) | Significantly improves control of both acute and delayed emesis when added to a 5-HT3 antagonist and dexamethasone (B1670325). | Superior control of delayed nausea compared to 5-HT3 antagonists alone. | Fatigue, hiccups, asthenia. | [3] |
| Palonosetron (5-HT3 Antagonist) | More effective than first-generation 5-HT3 antagonists for delayed CINV. | Demonstrates efficacy in preventing both acute and delayed CINV. | Headache, constipation. | [4][5] |
Radiotherapy-Induced Nausea and Vomiting (RINV)
| Treatment Group | Complete Control of Emesis (Worst Day) | Control of Nausea | Key Side Effects | Reference |
| Prochlorperazine | 35% | No significant difference compared to ondansetron in one study. | Sedation, dizziness. | [6][7] |
| Ondansetron | 59% | No significant difference compared to prochlorperazine in one study. | Headache, constipation. | [6][7][8][9][10] |
Postoperative Nausea and Vomiting (PONV)
| Treatment Group | Incidence of Nausea | Incidence of Vomiting | Key Side Effects | Reference |
| Prochlorperazine | 15.9% | 11.11% | Sedation, dizziness. | [11] |
| Ondansetron | 12.7% | 19.05% | Headache, constipation. | [11] |
Key Experimental Protocols
Understanding the methodologies of the cited clinical trials is crucial for interpreting the efficacy data. Below are summaries of the experimental protocols from key comparative studies.
Prochlorperazine vs. Ondansetron for CINV
-
Study Design: A prospective, randomized, double-blind, parallel-group, multicenter clinical trial.
-
Patient Population: Patients receiving moderately high to highly emetogenic chemotherapy.
-
Intervention:
-
Group 1: Oral prochlorperazine (15 mg spansules twice daily) on days 2 through 5.
-
Group 2: Oral ondansetron (8 mg tablets twice daily) on days 2 through 5.
-
All patients received 24 mg of ondansetron and 20 mg of dexamethasone orally before chemotherapy on day 1.
-
-
Primary Endpoint: Prevention of delayed CINV.
-
Data Collection: Daily assessment of the number of emetic episodes, severity of nausea (using a visual analog scale - VAS), and use of rescue medication. The Functional Living Index-Emesis (FLIE) was completed on day 5.[1]
Prochlorperazine vs. 5-HT3 Antagonists for Delayed Nausea in Doxorubicin-Induced Emesis
-
Study Design: A randomized controlled trial.
-
Patient Population: 691 chemotherapy-naïve patients scheduled to receive doxorubicin (B1662922).
-
Intervention:
-
All patients received a short-acting 5-HT3 receptor antagonist and dexamethasone before doxorubicin on day 1.
-
Patients were then randomized to one of three regimens for days 2 and 3:
-
10 mg prochlorperazine orally every 8 hours.
-
A standard dose of a first-generation 5-HT3 receptor antagonist (excluding palonosetron) intravenously or orally.
-
10 mg prochlorperazine orally as needed.
-
-
-
Primary Endpoint: Mean severity of delayed nausea.
-
Data Collection: Nausea and vomiting were assessed using a home record.[2]
Prochlorperazine vs. Ondansetron for RINV
-
Study Design: A multicenter, international, double-blind, randomized trial.
-
Patient Population: Patients undergoing five or more daily radiotherapy treatments to the upper abdomen.
-
Intervention:
-
Group 1: Oral ondansetron 8 mg three times daily.
-
Group 2: Oral prochlorperazine 10 mg three times daily.
-
Treatment was administered throughout the radiation course.
-
-
Primary Endpoint: Complete response (no emetic episodes) throughout the treatment course.
-
Data Collection: Daily diary cards to record emetic episodes and nausea severity.[6][7]
Prochlorperazine vs. Ondansetron for PONV after Laparoscopic Cholecystectomy
-
Study Design: A randomized controlled trial.
-
Patient Population: 126 patients aged 20 to 70 years undergoing laparoscopic cholecystectomy.
-
Intervention:
-
Group 1 (n=63): Ondansetron 4mg administered before induction of anesthesia.
-
Group 2 (n=63): Prochlorperazine 10mg administered before induction of anesthesia.
-
-
Primary Endpoint: Frequency of nausea and vomiting within 24 hours after surgery.
-
Data Collection: Assessment of nausea, vomiting, and side effects (headache, dizziness, sedation) at 24 hours post-surgery.[11]
Signaling Pathways in Emesis and Antiemetic Action
The emetic reflex is a complex process involving central and peripheral pathways. Different classes of antiemetics exert their effects by targeting specific receptors within these pathways.
General Emetic Pathway
Emetic stimuli, such as chemotherapeutic agents or radiation, can trigger the release of neurotransmitters in the gastrointestinal tract and activate receptors in the chemoreceptor trigger zone (CTZ) in the brainstem.[12][13] These signals are integrated in the nucleus tractus solitarius (NTS), which coordinates the vomiting reflex.[12]
Prochlorperazine: Dopamine D2 Receptor Antagonism
Prochlorperazine primarily acts as a dopamine D2 receptor antagonist in the CTZ.[14][15][16] By blocking dopamine from binding to these receptors, it inhibits the transmission of emetic signals to the NTS.
Newer Antiemetics: 5-HT3 and NK1 Receptor Antagonism
Newer antiemetics target different receptors. 5-HT3 receptor antagonists, like ondansetron and palonosetron, block serotonin (B10506) (5-HT) from binding to 5-HT3 receptors on vagal afferents in the gut and in the CTZ.[17][18][19][20][21] NK1 receptor antagonists, such as aprepitant, block substance P from binding to NK1 receptors in the brainstem, which is a key pathway for delayed emesis.[3][22][23][24][25]
References
- 1. Prevention of delayed chemotherapy-induced nausea and vomiting after moderately high to highly emetogenic chemotherapy: comparison of ondansetron, prochlorperazine, and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-hydroxytryptamine-receptor antagonists versus prochlorperazine for control of delayed nausea caused by doxorubicin: a URCC CCOP randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Comparison of the Effectiveness of Palonosetron and Ramosetron in Preventing Postoperative Nausea and Vomiting: Updated Systematic Review and Meta-Analysis with Trial Sequential Analysis [mdpi.com]
- 5. Palonosetron and Ramosetron Compared for Effectiveness in Preventing Postoperative Nausea and Vomiting: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 6. A prospective randomized double-blind trial comparing ondansetron versus prochlorperazine for the prevention of nausea and vomiting in patients undergoing fractionated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of ondansetron in the management of radiotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Ondansetron rapidly dissolving film for the prophylactic treatment of radiation-induced nausea and vomiting—a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pjmhsonline.com [pjmhsonline.com]
- 12. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 15. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 20. cdn.amegroups.cn [cdn.amegroups.cn]
- 21. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Antiemetic Neurokinin-1 Receptor Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Prochlorperazine for Vertigo: A Comparative Meta-Analysis of Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of prochlorperazine's effectiveness in treating vertigo. It objectively compares its performance with alternative medications, supported by experimental data from clinical trials.
Prochlorperazine (B1679090), a first-generation antipsychotic with potent antiemetic properties, has long been utilized in the management of vertigo and associated nausea. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) and vestibular pathways, thereby mitigating the sensation of spinning and sickness.[1][2][3][4] This guide synthesizes findings from multiple clinical studies to evaluate its efficacy against other common vestibular suppressants.
Comparative Efficacy of Prochlorperazine
To provide a clear overview of prochlorperazine's performance, the following tables summarize quantitative data from key clinical trials comparing it with promethazine (B1679618), cinnarizine (B98889), and betahistine (B147258).
Prochlorperazine vs. Promethazine for Acute Vertigo
A randomized clinical trial was conducted to compare the efficacy of intramuscular prochlorperazine and promethazine in adult patients presenting with acute vertigo in the emergency department.[5][6]
| Outcome Measure | Prochlorperazine (12.5 mg IM) | Promethazine (25 mg IM) | p-value |
| Mean Vertigo Analogue Scale (VAS) at 0 minutes | 8.43 | 8.81 | NS |
| Mean VAS at 1 hour | 5.00 | 6.63 | NS |
| Mean VAS at 2 hours | 3.13 | 4.94 | NS |
| Readiness for Discharge at 2 hours | 75% | 44% | - |
| Relative Risk of Orthostatic Hypotension | 1.80 (95% CI: 0.97, 3.35) | - | - |
| NS: Not Statistically Significant |
While there was no statistically significant difference in the reduction of mean VAS scores, prochlorperazine showed a nonsignificant trend toward superiority over promethazine in providing better relief and increasing discharge readiness.[5][6]
Prochlorperazine vs. Cinnarizine for Vertigo
A study comparing prochlorperazine with cinnarizine for the treatment of vertigo demonstrated high rates of subjective improvement for both drugs over a five-week period.[7][8]
| Outcome Measure | Prochlorperazine | Cinnarizine |
| Subjective Improvement at 5 weeks | 100% | 97.14% |
| Incidence of Side Effects | 11.00% | 23.00% |
| Most Common Side Effect | - | Drowsiness (Statistically more significant with cinnarizine) |
Prochlorperazine was found to have a slightly higher rate of subjective improvement and a lower incidence of side effects compared to cinnarizine.[7][8]
Prochlorperazine vs. Betahistine for Meniere's Disease
A double-blind, cross-over trial compared the therapeutic effects of prochlorperazine and betahistine in patients with Meniere's disease.[9]
| Outcome Measure | Prochlorperazine | Betahistine |
| Therapeutic Effect (Investigator Assessment) | Inferior to Betahistine | Superior to Prochlorperazine (sign test a = 0.05) |
| Reduction in Number of Vertigo Attacks | Equal to Betahistine | Equal to Prochlorperazine |
Betahistine was found to be superior in its overall therapeutic effect, although both drugs were equally effective in reducing the frequency of vertigo attacks.[9]
Prochlorperazine in Specific Vertigo Subtypes
Acute Vertigo (Mixed Etiologies)
A large, prospective, observational study in India evaluated the effectiveness of prochlorperazine (5 mg, thrice daily for 5 days) in 1716 patients with acute vertigo of various peripheral etiologies.[10][[“]][12]
| Outcome Measure | Result |
| Improvement in Clinical Response (SVVSLCRE) at Day 6 | 91.1% of patients (p < 0.0001) |
| Improvement in Nystagmus Grading at Day 6 | 99.7% of patients |
| Tolerability | Rated as good, very good, or excellent by 97.2% of patients |
| Scale for Vestibular Vertigo Severity Level and Clinical Response Evaluation |
Vestibular Migraine
Another prospective, multicenter, open-label study assessed the efficacy of prochlorperazine (5 mg, thrice daily for 5 days) in 254 patients with vestibular migraine.[13][14][15][16]
| Outcome Measure | Result |
| Symptom Improvement at Day 6 | 81.5% of patients |
| Moderate to Good Changes in SVVSLCRE* at Day 6 | 77.2% of patients |
| Mean Value Improvement from Baseline | Significant difference (p<0.001) at all follow-up periods |
| *Scale for Vestibular Vertigo Severity Level and Clinical Response Evaluation |
Mechanism of Action and Signaling Pathway
Prochlorperazine's primary mechanism of action in alleviating vertigo is through the blockade of dopamine D2 receptors in the central nervous system. This action is particularly prominent in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which plays a crucial role in the vomiting reflex. By inhibiting dopaminergic transmission in this area, prochlorperazine effectively reduces nausea and vomiting associated with vertigo. Furthermore, its antagonistic effects on D2 receptors in the vestibular nuclei are thought to contribute to the suppression of vertiginous symptoms.
Caption: Prochlorperazine's mechanism of action in vertigo.
Experimental Protocols
Randomized Clinical Trial: Prochlorperazine vs. Promethazine[5][6]
-
Study Design: A prospective, randomized, single-blinded, controlled trial.
-
Participants: Adult patients presenting with acute vertigo in the emergency department.
-
Intervention: 12.5 mg intramuscular prochlorperazine versus 25 mg intramuscular promethazine.
-
Randomization: Patients were randomized using a random number table and a permutated block of four.
-
Primary Outcome: Mean reduction in the Vertigo Analogue Score (VAS) at 1 and 2-hour intervals.
-
Secondary Outcomes: Side effects and readiness for discharge within 2 hours of drug administration.
Caption: Workflow of the prochlorperazine vs. promethazine trial.
Prospective Observational Study: Prochlorperazine for Acute Vertigo[10][11][12]
-
Study Design: A prospective, multicenter, open-label, post-marketing observational study.
-
Participants: Patients with acute peripheral vertigo of different etiologies.
-
Intervention: 5 mg prochlorperazine taken orally three times a day for 5 days.
-
Primary Endpoints:
-
Percentage of patients with improvement in vertigo symptoms.
-
Percentage of patients with improvement in clinical response as per the Scale for Vestibular Vertigo Severity Level and Clinical Response Evaluation (SVVSLCRE) from baseline to Day 6.
-
-
Secondary Endpoints:
-
Improvement in nystagmus grading.
-
Safety and tolerability.
-
Caption: Workflow of the observational study on prochlorperazine.
Conclusion
The available evidence suggests that prochlorperazine is an effective treatment for acute vertigo and vestibular migraine, demonstrating significant improvements in symptoms and clinical response.[10][[“]][12][13][14][15][16] In comparative trials, it shows a trend towards superiority over promethazine for acute vertigo and has a more favorable side effect profile than cinnarizine.[5][6][7][8] However, for the long-term management of Meniere's disease, betahistine may offer a better overall therapeutic effect.[9] The choice of medication should be guided by the specific clinical context, including the etiology of the vertigo and the desired therapeutic outcome. Further large-scale, double-blind, randomized controlled trials are warranted to provide a more definitive comparison of prochlorperazine with a wider range of vestibular suppressants.
References
- 1. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. Prochlorperazine – eDrug [edrug.mvm.ed.ac.uk]
- 3. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m-jem.com [m-jem.com]
- 6. m-jem.com [m-jem.com]
- 7. Prochlorperazine versus cinnarizine in cases of vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prochlorperazine Versus Cinnarizine In Cases of Vertigo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled clinical trial comparing the effect of betahistine hydrochloride and prochlorperazine maleate on patients with Meniére's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness and Safety of Prochlorperazine in Indian Patients with Acute Vertigo: Results from a Large, Prospective, Post-marketing Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. ijorl.com [ijorl.com]
- 14. ijorl.com [ijorl.com]
- 15. ICI Journals Master List [journals.indexcopernicus.com]
- 16. researchgate.net [researchgate.net]
Navigating the Narrow Passage: A Cross-Study Validation of Prochlorperazine's Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
Prochlorperazine (B1679090), a well-established phenothiazine (B1677639) derivative, has been a cornerstone in the management of nausea and vomiting for decades. Its efficacy as an antiemetic is undisputed, yet its clinical utility is often moderated by a narrow therapeutic window, beyond which the risk of adverse effects, notably extrapyramidal symptoms, increases significantly. This guide provides a comparative analysis of prochlorperazine's therapeutic window, supported by experimental data from various studies, and contrasts it with other commonly used antiemetic agents.
Defining the Therapeutic Boundaries: Efficacy vs. Toxicity
The therapeutic window of prochlorperazine is primarily defined by its effective dose for antiemesis and the dose at which adverse effects become intolerable. The following tables summarize quantitative data from multiple studies to delineate this window.
Table 1: Therapeutic Window of Prochlorperazine
| Indication | Route of Administration | Effective Dose Range | Maximum Recommended Dose | Dose-Limiting Toxicities |
| Severe Nausea & Vomiting | Oral | 5-10 mg, 3-4 times daily[1][2] | 40 mg/day[1][3] | Extrapyramidal symptoms, sedation, hypotension[4] |
| Intramuscular (IM) | 5-10 mg, every 3-4 hours[5] | 40 mg/day[5] | Hypotension, extrapyramidal symptoms[4] | |
| Intravenous (IV) | 2.5-10 mg (slow injection)[3] | 40 mg/day[3] | Hypotension, restlessness, muscle spasms[4] | |
| Chemotherapy-Induced Nausea & Vomiting (CINV) | IV | 0.8 mg/kg (recommended for further studies)[4] | 1.2 mg/kg (maximum tolerated dose)[4] | Hypotension, extrapyramidal reactions (restlessness, muscle spasms)[4] |
| Non-psychotic Anxiety | Oral | 5 mg, 3-4 times daily[1] | 20 mg/day (for no longer than 12 weeks)[1] | Drowsiness, dizziness, extrapyramidal symptoms |
| Schizophrenia | Oral | 5-10 mg, 3-4 times daily (initial)[1][2] | 150 mg/day[1][2] | Extrapyramidal symptoms, tardive dyskinesia, neuroleptic malignant syndrome |
Table 2: Comparative Therapeutic Windows of Alternative Antiemetics
| Drug | Mechanism of Action | Effective Dose Range (for Nausea & Vomiting) | Maximum Recommended Dose | Common Dose-Limiting Toxicities |
| Ondansetron | 5-HT3 receptor antagonist | Oral: 4-8 mg, 2-3 times daily[5][6] IV: 0.15 mg/kg or 4-8 mg[5][7] | Oral: 24 mg/day[5] IV: 16 mg single dose[7] | Headache, constipation, QTc prolongation |
| Metoclopramide | D2 receptor antagonist | Oral: 10-15 mg, up to 4 times daily[8][9] IV: 10 mg[10] | Oral: 60 mg/day[8] | Extrapyramidal symptoms (especially at higher doses), drowsiness, tardive dyskinesia (with long-term use)[1] |
| Promethazine | H1 receptor antagonist, D2 receptor antagonist | Oral/Rectal: 12.5-25 mg, every 4-6 hours[3][11] | 100 mg/day (for allergies) | Sedation, confusion, anticholinergic effects, respiratory depression (especially in children)[12] |
Experimental Protocols: A Closer Look at the Methodology
The validation of a therapeutic window relies on robust and consistent experimental methodologies. Key protocols cited in the literature for assessing the efficacy and toxicity of antiemetics are detailed below.
Efficacy Assessment
-
Visual Analog Scale (VAS) for Nausea: A common method for quantifying nausea is the use of a 100-mm Visual Analog Scale, where patients mark their level of nausea on a line from "no nausea" to "worst possible nausea".[13] In a randomized, double-blind clinical trial comparing prochlorperazine and promethazine, VAS readings of patient comfort were taken at baseline and at 30- and 60-minute intervals after drug administration to assess the degree of relief.[2]
-
Rhodes Index of Nausea, Vomiting, and Retching (RINVR): This is an 8-item questionnaire that provides a comprehensive assessment of the patient's experience of nausea, vomiting, and retching.[14][15] It is a reliable and validated tool for quantifying the severity of these symptoms in clinical research.[16][17][18]
Toxicity Assessment
-
Extrapyramidal Symptom Rating Scale (ESRS): This clinician-administered scale is used to assess four types of drug-induced movement disorders: parkinsonism, akathisia, dystonia, and tardive dyskinesia.[19][20][21] It includes a questionnaire and a physical examination to rate the severity of symptoms.
-
Monitoring for Hypotension: In studies determining the maximum tolerated dose of intravenous prochlorperazine, blood pressure was a critical safety parameter. Dose-limiting hypotension was defined and managed with interventions like fluid administration.[4]
-
Sedation Scales: While not explicitly detailed in all reviewed abstracts, sedation is a common side effect. Standardized sedation scales are often used in clinical trials to quantify the level of drowsiness experienced by patients.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying prochlorperazine's action and the logical flow of a clinical trial, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Zofran (ondansetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Ondansetron (oral route, oromucosal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metoclopramide (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. drugs.com [drugs.com]
- 10. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Promethazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Promethazine - Wikipedia [en.wikipedia.org]
- 13. acpjournals.org [acpjournals.org]
- 14. scribd.com [scribd.com]
- 15. The Index of Nausea, Vomiting, and Retching: a new format of the lndex of Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Website [eprovide.mapi-trust.org]
- 19. The Extrapyramidal Symptom Rating Scale and Its Abbreviated Version: A Critical Review of Clinimetric Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 21. karger.com [karger.com]
Safety Operating Guide
Proper Disposal of Buccastem M in a Laboratory Setting: A Safety and Logistical Guide
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical products like Buccastem M (prochlorperazine maleate) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential information on the operational and disposal plans for this compound M in a research context.
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). Prochlorperazine (B1679090) maleate (B1232345) can be harmful if swallowed, in contact with skin, or inhaled.[1]
| PPE Category | Specific Recommendations |
| Eye Protection | Wear tightly fitting safety goggles. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use a dust mask if there is a risk of generating airborne dust.[2] |
| Body Protection | Wear a laboratory coat. |
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Minimize the generation of dust.
-
Work in a well-ventilated area.
-
Wash hands thoroughly after handling.
Disposal Procedures
The recommended method for the disposal of this compound M and its active ingredient, prochlorperazine maleate, is incineration by a licensed chemical destruction facility.[3] This ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste this compound M tablets and any materials significantly contaminated with prochlorperazine maleate from other laboratory waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and leak-proof container. The container should be appropriate for hazardous chemical waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents (e.g., "Waste Prochlorperazine Maleate").
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials. Prochlorperazine is sensitive to light and should be stored in a light-resistant container.[3]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and incineration of the waste.
-
Documentation: Maintain accurate records of the disposed of materials in accordance with institutional and regulatory requirements.
Disposal of Empty Containers:
Empty this compound M containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as hazardous waste along with the expired or unused tablets. After rinsing, the defaced container can be disposed of as regular laboratory glass or plastic waste.
Chemical Incompatibilities
For safe handling and disposal, it is crucial to be aware of the chemical incompatibilities of prochlorperazine. Avoid mixing this compound M waste with the following:
-
Strong Oxidizing Agents: May lead to hazardous reactions.[4]
-
Other Reactive Chemicals: As a general rule, do not mix pharmaceutical waste with other chemical waste streams unless their compatibility is known.
Spill Management
In the event of a spill of this compound M tablets or prochlorperazine maleate powder:
-
Evacuate and Secure: Restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For powder spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for hazardous waste disposal. For tablet spills, collect the tablets and place them in the designated waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water. Collect the cleaning materials and dispose of them as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Workflow Diagram
Caption: Recommended workflow for the proper disposal of this compound M.
References
Essential Safety and Handling of Buccastem (Prochlorperazine Maleate)
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for handling Buccastem (prochlorperazine maleate), a phenothiazine-class antipsychotic and antiemetic. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to protect against skin contact, inhalation, and eye contact with prochlorperazine (B1679090) maleate (B1232345). The following table summarizes the recommended PPE for various laboratory tasks involving this compound.[1][2][3]
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (weighing, aliquoting) | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization. | A NIOSH-approved respirator should be used if not handled in a certified chemical fume hood or ventilated balance enclosure.[2][4] | Disposable, solid-front lab coat with tight cuffs. |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles. A full-face shield is recommended. | Work should be conducted in a certified chemical fume hood. | Disposable, solid-front, fluid-resistant lab coat with tight cuffs. |
| Administering to Cell Cultures or Animals | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. | Work should be conducted in a biological safety cabinet (BSC) or chemical fume hood. | Disposable, solid-front lab coat with tight cuffs. |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield. | A fit-tested N95 or higher respirator is recommended, with the specific type determined by the scale of the spill. | Disposable, fluid-resistant, solid-front gown or coveralls. |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields. | Not generally required if waste is properly contained. | Lab coat. |
Experimental Protocols: Safe Handling and Storage
Handling:
-
Always handle prochlorperazine maleate in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands thoroughly before breaks and at the end of each work session.[1][5]
-
Ensure thorough dedusting of the work area.[5]
Storage:
-
Keep the container tightly closed.[5]
-
Store in a dry, cool, and well-ventilated place.[1]
-
Store locked up and out of the reach of children.[1]
Emergency Procedures
Spill Response Workflow
The following diagram outlines the procedural steps for responding to a spill of prochlorperazine maleate.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation develops and persists.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If symptoms persist, call a doctor.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a doctor.[1]
Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Disposal Plan
All waste containing this compound or prochlorperazine maleate must be treated as hazardous chemical waste.
Operational Plan:
-
Segregation: Segregate waste at the point of generation. Do not mix with general laboratory waste.
-
Containment:
-
Solids: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquids: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with prochlorperazine maleate must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[10]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (Prochlorperazine Maleate), and the associated hazards.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials, following all institutional guidelines for hazardous waste storage.
Disposal Procedure:
-
Disposal of prochlorperazine maleate waste must be carried out through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in the regular trash.[11][12]
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[13] For clinical research, this includes adherence to the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[13]
-
Maintain a manifest and certificate of destruction for all disposed waste for a minimum of three years.[13]
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. nps.org.au [nps.org.au]
- 7. medicines.org.uk [medicines.org.uk]
- 8. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 9. medicines.org.uk [medicines.org.uk]
- 10. griffith.edu.au [griffith.edu.au]
- 11. rcsi.com [rcsi.com]
- 12. Medication disposal practices: Increasing patient and clinician education on safe methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
